molecular formula C8H7NO4 B120224 2-Methyl-6-nitrobenzoic acid CAS No. 13506-76-8

2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224
CAS No.: 13506-76-8
M. Wt: 181.15 g/mol
InChI Key: CCXSGQZMYLXTOI-UHFFFAOYSA-N
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Description

The vapour pressure of 2-methyl-6-nitrobenzoic acid was studied by Knudsen mass-loss effusion technique.>This compound appears as pale yellow needles or tan powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11)
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InChI Key

CCXSGQZMYLXTOI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
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Molecular Formula

C8H7NO4
Record name 2-METHYL-6-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID7025639
Record name 2-Methyl-6-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-6-nitrobenzoic acid appears as pale yellow needles or tan powder. (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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CAS No.

13506-76-8
Record name 2-METHYL-6-NITROBENZOIC ACID
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Record name 6-Methyl-2-nitrobenzoic acid
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Record name 6-nitro-o-toluic acid
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Melting Point

309 to 313 °F (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13506-76-8

This technical guide provides an in-depth overview of 2-Methyl-6-nitrobenzoic acid, a pivotal chemical intermediate in various industrial and research applications. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and potential biological significance.

Physicochemical Properties

This compound, also known as 6-Nitro-o-toluic acid, is a crystalline solid.[1] Its chemical structure, featuring a carboxylic acid group and a nitro group ortho to a methyl group on a benzene ring, imparts unique reactivity, making it a valuable precursor in organic synthesis.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 13506-76-8[1][2][3][4][5]
Molecular Formula C₈H₇NO₄[1][2][3][4]
Molecular Weight 181.15 g/mol [1][2][3][4]
Appearance Yellow to brown powder or crystals[1]
Melting Point 151-159 °C[1]
Purity ≥ 99% (HPLC)[1]
Synonyms 6-Nitro-o-toluic acid, 2-Nitro-6-methylbenzoic acid[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidation of 3-nitro-o-xylene. The following experimental protocol details a common method for its preparation.

Experimental Protocol: Synthesis from 3-nitro-o-xylene

Materials:

  • 3-nitro-o-xylene

  • Dilute nitric acid

  • Oxygen

  • Methanol

  • Ethyl acetate

  • Organic solvent for extraction

Equipment:

  • Oxidation reaction kettle/autoclave

  • Stirring apparatus

  • Heating apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: Charge the oxidation reaction kettle with 3-nitro-o-xylene and dilute nitric acid.

  • Oxidation: Heat the mixture to 120-150 °C and introduce oxygen to a pressure of 1.5-4.0 MPa. Maintain stirring for 6-18 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the reaction mixture and filter to obtain the crude product.

  • Purification:

    • Wash the crude product with water.

    • The resulting solid can be further purified by esterification followed by hydrolysis or by column chromatography to yield pure this compound.

This process can be co-productive, also yielding 3-nitro-2-methylbenzoic acid, which can be separated during the purification steps.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[6] Its functional groups allow for a range of chemical transformations.

Synthesis of Bioactive Molecules

The reduction of the nitro group to an amine yields 2-amino-6-methylbenzoic acid, a key precursor for the synthesis of heterocyclic compounds like quinazolinones, which are known to possess a wide range of biological activities.

Example Synthetic Pathway: Precursor to Tolvaptan

While not a direct precursor, the positional isomer, 2-methyl-4-nitrobenzoic acid, is a key starting material in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist. This highlights the importance of substituted nitrobenzoic acids in the development of modern pharmaceuticals. The synthesis of Tolvaptan involves the conversion of 2-methyl-4-nitrobenzoic acid to its corresponding acyl chloride, which is then reacted with a benzazepine intermediate.

Biological Significance and Potential Signaling Pathways

While direct studies on the specific biological signaling pathways of this compound are limited, the broader class of benzoic acid derivatives is known to exhibit anti-inflammatory properties. A plausible mechanism of action for the anti-inflammatory effects of benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition Pathway

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes reduces prostaglandin production, thereby alleviating inflammatory symptoms.

Below is a diagram illustrating the proposed mechanism of action for anti-inflammatory benzoic acid derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzoic_Acid_Derivative This compound (or derivative) Benzoic_Acid_Derivative->COX_Enzymes Inhibition

Proposed anti-inflammatory mechanism of action.

Analytical Methods

The quantification and quality control of this compound and its derivatives are crucial in research and development. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

General HPLC Method

A general HPLC method for the analysis of aromatic carboxylic acids can be adapted for this compound.

Table 2: Representative HPLC Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, serving as a key building block for pharmaceuticals and other specialty chemicals. Its well-defined physicochemical properties and synthetic routes make it a valuable tool for chemists. Further research into its biological activities and those of its derivatives may uncover novel therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The information presented in this guide is intended to support and stimulate further investigation into the potential of this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-6-nitrobenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work in organic synthesis, pharmaceuticals, and agrochemicals. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key processes.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some data points are well-established, others, such as the boiling point, are estimates and should be treated with appropriate caution. Further experimental verification is recommended for applications sensitive to these parameters.

PropertyValueNotes
Molecular Formula C₈H₇NO₄-
Molecular Weight 181.15 g/mol [1]-
Appearance Yellow to brown powder or crystals[1]Also described as pale yellow needles or tan powder.[2]
Melting Point 151-159 °C[1]A range of 153-157 °C is also commonly cited.[3]
Boiling Point ~314.24 °CThis is a rough estimate; an experimentally determined value under standard pressure is not readily available.[4]
Density ~1.4283 g/cm³This is a rough estimate.
Solubility Water: < 1 mg/mL at 20.5 °C[2]Organic Solvents: Soluble in DMSO and Methanol.[4]Generally considered insoluble or slightly soluble in water.[2][3] Soluble in various organic solvents.[4]
pKa (Acid Dissociation Constant) Data not readily available.One source mentions a pKa of ~1.5 for the related 2-Methyl-6-nitrobenzoic anhydride, which is a powerful dehydrating agent.[5]

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

  • Measurement:

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of approximately 5-10 °C per minute for an initial approximate determination.

    • For a more precise measurement, the procedure is repeated with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

  • This compound

  • Distilled or deionized water

  • Temperature-controlled orbital shaker

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • A suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: The vials are placed in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). The samples are agitated for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, the vials are left undisturbed to allow the excess solid to settle.

    • A known volume of the supernatant is carefully withdrawn using a pipette and filtered through a syringe filter to remove any undissolved particles.

  • Analysis: The concentration of this compound in the filtered solution is quantified using a validated analytical method such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or g/100mL.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water (carbonate-free)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. If the solubility is low, a co-solvent such as ethanol or methanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous solution.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.

  • Titration: The solution is titrated with the NaOH solution, adding the titrant in small increments. The pH of the solution is recorded after each addition, allowing the reading to stabilize. The additions should be smaller near the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of the steepest slope on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.

Visualizations

The following diagrams illustrate a synthetic pathway and a generalized experimental workflow relevant to this compound.

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up cluster_product Final Product reactant reactant reagent reagent product product process process condition condition 3-nitro-o-xylene 3-nitro-o-xylene NaOH NaOH Oxidation Oxidation NaOH->Oxidation Ethanol Ethanol Ethanol->Oxidation Oxygen O2 Oxygen->Oxidation Pressure_Temp 1.8 MPa O2 65 °C, 24h Oxidation->Pressure_Temp Neutralization Neutralization Oxidation->Neutralization Purification Column Chromatography Neutralization->Purification 2-Methyl-6-nitrobenzoic_acid This compound Purification->2-Methyl-6-nitrobenzoic_acid

Caption: Synthesis of this compound from 3-nitro-o-xylene.

solubility_workflow start_end start_end process process decision decision output output condition condition start Start prepare_solution Add excess solute to solvent start->prepare_solution equilibrate Agitate at constant temperature prepare_solution->equilibrate check_equilibrium Equilibrium reached? equilibrate->check_equilibrium time_condition e.g., 24-48 hours equilibrate->time_condition check_equilibrium->equilibrate No settle Allow excess solid to settle check_equilibrium->settle Yes filter Filter supernatant settle->filter analyze Quantify concentration filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end

References

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methyl-6-nitrobenzoic acid, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its chemical structure, physicochemical properties, spectroscopic profile, synthesis protocols, and key applications.

Chemical Structure and Identifiers

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group, a methyl group, and a nitro group at positions 1, 2, and 6, respectively.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 6-Nitro-o-toluic acid, 2-Nitro-6-methylbenzoic acid[2][3]
CAS Number 13506-76-8[2][4][5]
Molecular Formula C₈H₇NO₄[2][6]
Molecular Weight 181.15 g/mol [2][4][5]
SMILES String Cc1cccc(c1C(O)=O)--INVALID-LINK--=O[4][7]
InChI Key CCXSGQZMYLXTOI-UHFFFAOYSA-N[4][5][7]
Appearance Yellow to brown powder or crystals[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. As a nitrated carboxylic acid, it exhibits acidic properties and is generally combustible, though specific flash point data is unavailable.[1][8]

PropertyValue
Melting Point 151-159 °C[2]
Purity ≥ 97-99% (by HPLC)[2][4]
Reactivity Reacts with bases in neutralization reactions; the aromatic ring is influenced by the electron-donating methyl group and electron-withdrawing nitro and carboxyl groups.[1][8][9]
Storage Store at room temperature.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is for a sample dissolved in DMSO-d₆.[10][11]

Table 1: ¹H NMR Spectroscopic Data [10][11]

Chemical Shift (ppm)MultiplicityAssignment
7.998dAromatic H
7.733tAromatic H
7.608dAromatic H
2.414sMethyl (-CH₃)
Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared (IR) Spectroscopy Absorptions [10]

Wavenumber (cm⁻¹)Functional Group Assignment
~3000O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Fragmentation Data [10]

m/zRelative Intensity (%)Assignment
181~60[M]⁺ (Molecular Ion)
164~100[M-OH]⁺

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common laboratory and industrial method involves the oxidation of 3-nitro-o-xylene.

Synthesis via Oxidation of 3-nitro-o-xylene

A prevalent synthesis method involves the oxidation of the methyl group at position 1 of 3-nitro-o-xylene.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_products Products A 3-nitro-o-xylene E 1. Combine reactants in autoclave 2. Pressurize with O₂ (1.8 MPa) 3. Heat at 65°C for 24h A->E B NaOH (Base) B->E C Ethanol (Solvent) C->E D Oxygen (Oxidant) D->E F 1. Dilute with Methanol 2. Neutralize (pH 6-7) 3. Solvent removal E->F G Column Chromatography F->G H This compound G->H I Unreacted Starting Material G->I

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Objective: To synthesize this compound from 3-nitro-o-xylene.[8]

  • Materials: 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene), sodium hydroxide (NaOH), ethanol, oxygen, methanol, ethyl acetate.

  • Procedure:

    • Add 1,2-dimethyl-3-nitrobenzene (1.0 eq.), sodium hydroxide (7.5 eq.), and 5 mL of ethanol to a 100 mL autoclave.[8]

    • Purge the autoclave with oxygen three times, then maintain an oxygen pressure of 1.8 MPa.[8]

    • Heat the reaction mixture in an oil bath at 65°C for 24 hours.[8]

    • After the reaction, dilute the mixture with methanol and adjust the pH to 6-7 for neutralization.[8]

    • Remove the solvent under reduced pressure.

    • Add ethyl acetate and dry the organic phase.

    • Separate the final product, this compound, from unreacted starting material using column chromatography. A yield of approximately 64% can be expected.[8]

Spectroscopic Analysis Protocols

General Protocol for NMR Data Acquisition: [10]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

Applications in Research and Industry

This compound is a versatile intermediate with significant applications in various fields of chemical synthesis.[2]

Applications cluster_derivatives Key Derivative cluster_end_products Final Applications A This compound B 2-Methyl-6-nitrobenzoic anhydride (MNBA) (Shiina Reagent) A->B Precursor for C Pharmaceuticals (Anti-inflammatory, Analgesic) A->C D Agrochemicals (Herbicides, Pesticides) A->D E Dyes & Pigments A->E F Complex Natural Products (via Shiina Macrolactonization) B->F Enables synthesis of

Caption: Key applications stemming from this compound.

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2]

  • Agrochemicals: The compound is used in the formulation of herbicides and pesticides.[2] Its anthranilic acid moiety is associated with herbicidal activity.[8]

  • Material Science: It is involved in the development of dyes and pigments.[2]

  • Advanced Organic Synthesis: A significant application is its use as the precursor to 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent.[9] MNBA is a highly effective condensing agent used for the synthesis of medium- and large-sized lactones from hydroxycarboxylic acids, a reaction known as the Shiina macrolactonization.[9] This has made it an indispensable tool in the total synthesis of complex natural products.

References

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-6-nitrobenzoic acid, a versatile chemical intermediate with significant applications in organic synthesis, pharmaceutical development, and materials science. This document details its chemical properties, synthesis protocols, and key applications, presenting quantitative data in structured tables and illustrating reaction pathways and workflows with clear diagrams.

Core Chemical and Physical Properties

This compound is an aromatic carboxylic acid distinguished by the presence of a methyl and a nitro group on the benzene ring.[1] These functional groups significantly influence its reactivity, making it a valuable precursor for a wide range of more complex molecules.[1] Its key properties are summarized below.

PropertyValue
Molecular Weight 181.15 g/mol [1][2]
Molecular Formula C₈H₇NO₄[1][2][3]
CAS Number 13506-76-8[1][3]
IUPAC Name This compound[4]
Synonyms 2-Nitro-6-methylbenzoic acid, 6-Nitro-o-toluic acid[1]
Appearance Yellow to brown powder or crystals[1]
Melting Point 151-159 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Room Temperature[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the oxidation of 3-nitro-o-xylene or the nitration of 2-methylbenzoic acid.

Oxidation of 3-nitro-o-xylene

One established method involves the oxidation of 3-nitro-o-xylene using an oxidant in the presence of dilute nitric acid.[5][6] This approach can be tailored to co-produce 3-nitro-2-methylbenzoic acid.[5][6]

Experimental Protocol: Oxidation of 3-nitro-o-xylene [7]

  • Reaction Setup: To a 100 mL autoclave, add 1,2-dimethyl-3-nitrobenzene (3 mmol, 1.0 eq.), sodium hydroxide (22.5 mmol, 7.5 eq.), and 5 mL of ethanol.[7]

  • Reaction Conditions: Purge the autoclave with oxygen three times, then maintain an oxygen pressure of 1.8 MPa. Heat the reaction mixture in an oil bath at 65°C for 24 hours.[7]

  • Work-up: After the reaction is complete, dilute the mixture with methanol and neutralize the pH to 6-7.[7]

  • Purification: Remove the solvent under reduced pressure. Add ethyl acetate to the residue and dry the solution. The target product, this compound, can then be isolated by column chromatography. This procedure has been reported to yield the product in 64% yield.[7]

G cluster_0 Synthesis via Oxidation start 3-nitro-o-xylene react Oxidation (NaOH, Ethanol, O₂, 65°C) start->react Reactants neutralize Neutralization (pH 6-7) react->neutralize Work-up extract Extraction & Drying (Ethyl Acetate) neutralize->extract purify Column Chromatography extract->purify end This compound purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Nitration of 2-Methylbenzoic Acid

Another primary route is the direct nitration of 2-methylbenzoic acid.[8] This is an electrophilic aromatic substitution reaction where a nitro group is introduced to the benzene ring.[8] The regioselectivity of this reaction is influenced by the directing effects of the existing methyl and carboxylic acid groups.[8]

Applications in Research and Development

This compound is a valuable building block in various sectors, including pharmaceuticals, agrochemicals, and materials science.[1]

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1] Its derivatives are crucial for creating complex, biologically active molecules.[9] For example, a positional isomer, 2-methyl-4-nitrobenzoic acid, is a precursor in the synthesis of Tolvaptan, a drug used to treat hyponatremia.[9][10]

  • Agrochemicals: The compound is used in the formulation of herbicides and pesticides.[1] this compound itself is noted to act as an herbicide due to its anthranilic acid moiety.[7] It is an important raw material for the synthesis of the fungicide metrafenone.[5]

  • Material Science and Dyes: This chemical is involved in the development of dyes and pigments.[1] It also acts as a building block for specialty polymers.[1]

Reactivity and Derivatization

The chemical behavior of this compound is governed by its three functional groups: the carboxylic acid, the methyl group, and the nitro group. The methyl group is an electron-donating group that activates the ring towards electrophilic aromatic substitution, while the carboxylic acid and nitro groups are deactivating.[8]

Synthesis of 2-methyl-6-nitrobenzoic anhydride (MNBA)

A significant application of this acid is as a precursor to 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent.[8] This reagent is highly effective for the synthesis of medium and large-sized lactones from hydroxycarboxylic acids in a process known as Shiina macrolactonization.[8]

Reduction and Cyclization to Quinazolinones

The nitro group can be readily reduced to an amine, creating methyl 2-amino-6-methylbenzoate.[9] This transformation is pivotal as it provides a handle for various cyclization reactions.[9] The resulting aminobenzoate is a valuable precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[9]

Experimental Protocol: Representative Nitro Group Reduction (Catalytic Hydrogenation)

This protocol is adapted from the reduction of a similar compound, methyl m-nitrobenzoate, and represents a general procedure for the reduction of the nitro group.[9]

  • Materials: Methyl 2-methyl-6-nitrobenzoate, Methanol, Palladium on carbon (Pd/C) catalyst (5-10 mol%), Hydrogen gas.[9]

  • Procedure:

    • Dissolve methyl 2-methyl-6-nitrobenzoate in methanol in a suitable hydrogenation vessel.[9]

    • Add a catalytic amount of Pd/C to the solution.[9]

    • Connect the vessel to a hydrogen source and stir the mixture under a hydrogen atmosphere at room temperature.[9]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[9]

    • Upon completion, remove the catalyst by filtration through celite.[9]

    • Remove the solvent under reduced pressure to yield the amino derivative.[9]

G cluster_1 Derivatization Pathway start This compound reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) start->reduction Transformation amino_intermediate 2-Amino-6-methylbenzoic acid reduction->amino_intermediate Key Intermediate cyclization Condensation & Cyclization amino_intermediate->cyclization Reaction end Substituted Quinazolinones cyclization->end Bioactive Products

Caption: General pathway for the synthesis of quinazolinones.

This technical guide provides a foundational understanding of this compound, highlighting its synthesis, properties, and significant role as an intermediate in various fields of chemical science. Its unique structure and reactivity continue to make it a compound of interest for researchers and developers.

References

Technical Guide: Physicochemical Characterization of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point of 2-Methyl-6-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the melting point of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document details its physical and chemical properties, experimental procedures for melting point determination, and its relevance in drug development.

Introduction to this compound

This compound (CAS No. 13506-76-8) is an aromatic carboxylic acid with the molecular formula C₈H₇NO₄.[1] Its structure, featuring a methyl and a nitro group ortho to the carboxylic acid function, imparts unique reactivity, making it a valuable building block in organic synthesis.[1] It serves as a crucial precursor for the synthesis of more complex molecules, including anti-inflammatory drugs and analgesics.[1][2]

Physicochemical Properties

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid. For this compound, the reported melting point values are consistent across various commercial and database sources.

Melting Point Data

The following table summarizes the reported melting point of this compound from multiple sources.

SourceMelting Point (°C)
Benchchem153-157
Chem-Impex151-159
ChemBK153-157[3]
ChemicalBook153-157[4]
Tokyo Chemical Industry155.0 to 158.0

The slight variations in the reported ranges can be attributed to differences in the purity of the samples and the experimental method used for determination. A narrow melting point range is indicative of high purity.

Experimental Protocol for Melting Point Determination

The determination of a precise melting point requires a standardized and carefully executed experimental protocol. The capillary method is the most common and accepted technique.

Principle

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting point range.

Materials and Apparatus
  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)[5]

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure
  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry watch glass or in a mortar.

    • If the sample is not a fine powder, gently grind it to a fine consistency using a pestle.[6]

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.[5]

    • To ensure the sample is tightly packed at the bottom of the capillary, drop the tube (sealed end down) through a long glass tube onto a hard surface several times.

  • Melting Point Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Set the initial temperature of the apparatus to about 10-15°C below the expected melting point of this compound (approximately 140°C).

    • Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample closely through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating and record the temperature at which the entire sample has completely melted (T₂).[6]

    • The melting point is reported as the range T₁ - T₂.

  • Post-Measurement:

    • Allow the apparatus to cool down before performing any subsequent measurements.

    • Use a fresh capillary tube for each measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Obtain Sample grind Grind to Fine Powder start->grind pack Pack Capillary Tube grind->pack insert Insert into Apparatus pack->insert heat Heat Slowly (1-2°C/min) insert->heat observe Observe for Melting heat->observe record_t1 Record T1 (First Liquid) observe->record_t1 Melting Begins record_t2 Record T2 (Fully Liquid) record_t1->record_t2 Melting Continues report Report Melting Range (T1-T2) record_t2->report end End report->end

Caption: Workflow for Melting Point Determination.

Relevance in Drug Development

As an important intermediate, the purity of this compound is paramount in the synthesis of active pharmaceutical ingredients (APIs). The melting point serves as a quick and reliable quality control measure to ensure the starting material meets the required specifications before proceeding with subsequent synthetic steps. The use of high-purity intermediates is critical for achieving high yields and minimizing impurities in the final drug product.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-6-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-6-nitrobenzoic acid (CAS No: 13506-76-8) in organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes comparative solubility data from structurally similar nitrobenzoic acids, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring both a carboxyl and a nitro group on a toluene backbone, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding its solubility is critical for process development, purification, and formulation.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of 3-Methyl-2-nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [2]

Temperature (K)MethanolEthanoln-PropanolIsopropanolEthyl AcetateAcetoneAcetonitrile1,4-DioxaneN-Methyl-2-pyrrolidone (NMP)
283.15---------
288.15---------
293.15---------
298.15---------
303.15---------
308.15---------
313.15---------
318.15---------

Note: The original source provides graphical data and modeling equations. Specific mole fraction values at each temperature point for all solvents are best obtained by consulting the original publication.[2]

Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures [3][4]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.1330.0880.0650.0480.0120.0050.0003
283.150.1780.1210.0910.0680.0180.0080.0004
293.150.2350.1630.1250.0940.0260.0120.0006
303.150.3060.2180.1690.1280.0380.0180.0008
313.150.3920.2870.2260.1730.0540.0270.0011
323.150.4950.3730.2990.2310.0770.0400.0015

The solubility of nitrobenzoic acid derivatives generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[4][5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of this compound. The shake-flask method followed by gravimetric or spectroscopic analysis is the most common and reliable approach.[5]

This method is used to prepare a saturated solution, which is a prerequisite for any solubility measurement.

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Sealed vials or flasks

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[5][6]

  • Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.[5]

  • Equilibration: Place the vials in a constant temperature shaker or bath set to the desired temperature (e.g., 25 °C / 298.15 K).[5]

  • Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[5][6]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. For very fine particles, centrifugation may be necessary to achieve a clear supernatant.

This is a straightforward method for determining the mass of the dissolved solid.[7][8]

Objective: To determine the solubility of this compound by mass.

Materials:

  • Saturated solution from the shake-flask method

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Pipettes

  • Pre-weighed evaporating dishes or watch glasses[9]

  • Drying oven

  • Desiccator

Procedure:

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.[6]

  • Weighing the Solution: Transfer the filtered saturated solution into a pre-weighed evaporating dish and weigh it to determine the mass of the solution.

  • Evaporation: Gently evaporate the solvent in a fume hood, on a hot plate at a temperature below the solvent's boiling point, or using a rotary evaporator.[3]

  • Drying and Weighing: Dry the residue in an oven at a suitable temperature (below the melting point of the acid) until a constant weight is achieved.[6] Cool the dish in a desiccator before weighing it accurately.

  • Calculation: The solubility can be calculated as grams of solute per 100 g of solvent or other relevant units.

These methods are suitable for lower solubility compounds or when higher accuracy is required.

Objective: To determine the concentration of this compound in a saturated solution using a spectroscopic or chromatographic method.

Materials:

  • Saturated solution from the shake-flask method

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Mobile phase or solvent for dilution

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • For HPLC, inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration.[3]

    • For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration.[3]

  • Analyze the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the linear range of the calibration curve.[3]

    • Analyze the diluted solution using the same method (HPLC or UV-Vis) as the standards.

  • Calculate Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the general synthesis of the target compound.

experimental_workflow prep 1. Preparation Add excess solid to solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature for 24-72 hours. prep->equil phase_sep 3. Phase Separation Settle or centrifuge to get a clear supernatant. equil->phase_sep filtration 4. Filtration Filter supernatant through a 0.22 µm filter. phase_sep->filtration analysis 5. Analysis Quantify concentration via Gravimetric, HPLC, or UV-Vis. filtration->analysis calc 6. Calculation Determine solubility from concentration and dilution factor. analysis->calc

Caption: General workflow for experimental solubility determination.

synthesis_workflow start 3-Nitro-o-xylene oxidation Oxidation (e.g., with dilute nitric acid under heat and pressure) start->oxidation crude Crude this compound oxidation->crude purification Purification (e.g., Recrystallization) crude->purification pure Pure this compound purification->pure

Caption: A potential synthesis workflow for this compound.

References

Spectroscopic and Synthetic Profile of 2-Methyl-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-6-nitrobenzoic acid, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details available spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its application in organic synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound provides characteristic signals for its aromatic and methyl protons.

Chemical Shift (δ) ppmMultiplicityAssignment
7.998dAromatic H
7.733tAromatic H
7.608dAromatic H
2.414sMethyl (-CH₃)
Solvent: DMSO-d₆, Frequency: 399.65 MHz[2][3]

¹³C NMR (Carbon-13 NMR):

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Description
~3000O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and reveals its fragmentation pattern.

m/zRelative Intensity (%)Assignment
181~60[M]⁺ (Molecular Ion)
164~100[M-OH]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton environment of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.[2][3] The sample should be fully dissolved, using vortexing or sonication if necessary.[2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[2]

  • Data Acquisition (¹H NMR): A one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. The chemical shifts are calibrated using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond).[2]

  • Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is utilized.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically by co-adding 16 to 32 scans over the mid-infrared range (4000-400 cm⁻¹).[2]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. For solid samples, this may involve a direct insertion probe.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Synthetic Workflow and Applications

This compound is a valuable intermediate in organic synthesis, particularly for the production of bioactive molecules such as pharmaceuticals and agrochemicals.[1] A common synthetic pathway involves the oxidation of 3-nitro-o-xylene.[4] The resulting this compound can then be further modified, for example, through reduction of the nitro group to an amine, to serve as a precursor for more complex molecules.

G cluster_synthesis Synthesis of this compound cluster_application Application in Bioactive Molecule Synthesis 3-nitro-o-xylene 3-nitro-o-xylene Oxidation Oxidation 3-nitro-o-xylene->Oxidation Dilute HNO₃, O₂, Heat, Pressure 2-Methyl-6-nitrobenzoic_acid 2-Methyl-6-nitrobenzoic_acid Oxidation->2-Methyl-6-nitrobenzoic_acid Intermediate This compound Reduction Reduction Intermediate->Reduction e.g., Catalytic Hydrogenation Amino_Intermediate 2-Amino-6-methylbenzoic Acid Derivative Reduction->Amino_Intermediate Cyclization Cyclization Amino_Intermediate->Cyclization Bioactive_Molecule e.g., Pharmaceuticals, Agrochemicals Cyclization->Bioactive_Molecule

Caption: Synthetic pathway and application workflow of this compound.

The logical relationship for the structural elucidation of an unknown sample suspected to be this compound would follow a standard analytical workflow.

G Unknown_Sample Unknown_Sample Spectroscopic_Analysis Spectroscopic_Analysis Unknown_Sample->Spectroscopic_Analysis IR, NMR, MS Data_Interpretation Data_Interpretation Spectroscopic_Analysis->Data_Interpretation Structure_Confirmation Structure_Confirmation Data_Interpretation->Structure_Confirmation Compare with known data Identified This compound Structure_Confirmation->Identified

Caption: Workflow for the structural elucidation of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-6-nitrobenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a detailed breakdown of the spectral data, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure and proton relationships.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The data, acquired in DMSO-d₆ at a frequency of 399.65 MHz, is summarized in the table below.[1][2]

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constants (J) Hz
H47.733Triplet (t)1HJ = 7.6 Hz
H37.608Doublet (d)1HJ = 7.6 Hz
H57.998Doublet (d)1HJ = 7.6 Hz
-CH₃2.414Singlet (s)3HN/A
-COOH~13.0 (broad)Singlet (s)1HN/A

Note: The chemical shift of the carboxylic acid proton (-COOH) is approximate and can vary with concentration and temperature. It often appears as a broad singlet.

Detailed Experimental Protocol

The following protocol outlines a standardized procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Ensure complete dissolution by gentle vortexing or sonication.

2. Instrumentation:

  • A high-field NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion and resolution.[1]

  • The instrument should be equipped with a standard proton probe.

3. Data Acquisition:

  • Temperature: Maintain a constant probe temperature, typically 298 K.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • Pulse Angle: A 30-45° pulse angle is typically used.

    • Acquisition Time: Set an acquisition time of 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm as an internal standard.[1]

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

  • Peak Picking and Coupling Constant Measurement: Identify the peak maxima and measure the coupling constants (J) in Hertz.

Visualization of Molecular Structure and Proton Coupling

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the through-bond coupling relationships between the aromatic protons.

Figure 1. Molecular structure and proton coupling pathways.

References

2-Methyl-6-nitrobenzoic acid IR spectrum data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of 2-Methyl-6-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the infrared (IR) spectrum data for this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines key vibrational frequencies, details the experimental protocol for data acquisition, and presents a logical workflow for the spectroscopic analysis.

Infrared Spectrum Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups. The data presented below has been compiled from spectroscopic databases and serves as a reference for the identification and characterization of this molecule and structurally similar compounds.[1]

The key vibrational frequencies are associated with the carboxylic acid and nitro functional groups, as well as the aromatic ring structure. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid is typically observed in the range of 1690–1750 cm⁻¹.[2]

Table 1: Summary of Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3000O-H StretchCarboxylic Acid
~1700C=O StretchCarboxylic Acid
~1530Asymmetric StretchNitro (NO₂)
~1350Symmetric StretchNitro (NO₂)

Data sourced from BenchChem spectroscopic analysis.[1]

Experimental Protocol: FT-IR Spectroscopy

The following section details a generalized protocol for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.[1]

Objective: To identify the functional groups present in the this compound molecule by analyzing its infrared absorption spectrum.

Methodology:

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is meticulously cleaned. This is typically achieved by wiping the crystal surface with a suitable solvent, such as isopropanol, and allowing it to completely dry.[1]

    • Place a small quantity of the solid this compound sample directly onto the center of the clean ATR crystal.[1]

    • Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Instrumentation:

    • A benchtop FT-IR spectrometer equipped with an ATR accessory is utilized for this analysis.[1]

  • Data Acquisition:

    • Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is collected. This step is crucial to account for any ambient atmospheric absorptions (e.g., CO₂, H₂O) and instrumental artifacts.[1]

    • The sample spectrum is then collected. The instrument scans the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1]

    • To enhance the signal-to-noise ratio and improve the quality of the spectrum, it is common to co-add 16 to 32 scans.[1]

  • Data Processing:

    • The instrument's software automatically performs a background subtraction, where the background spectrum is subtracted from the collected sample spectrum.[1]

    • The result is the final absorbance or transmittance IR spectrum for this compound.

    • The processed spectrum is then analyzed to identify the characteristic absorption bands corresponding to the various functional groups within the molecule.[1]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining the IR spectrum is visualized in the diagram below.

FTIR_Workflow start Start clean_crystal Clean ATR Crystal (e.g., with Isopropanol) start->clean_crystal background_scan Collect Background Spectrum (Empty Crystal) clean_crystal->background_scan place_sample Place Solid Sample on Crystal background_scan->place_sample sample_scan Collect Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) place_sample->sample_scan process_data Process Data (Background Subtraction) sample_scan->process_data final_spectrum Generate Final IR Spectrum process_data->final_spectrum end_node End final_spectrum->end_node

Caption: Workflow for FT-IR data acquisition using ATR.

References

Unveiling the Molecular Blueprint: An In-depth Mass Spectrum Analysis of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of 2-methyl-6-nitrobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Understanding its fragmentation pattern is crucial for its identification and for elucidating the structure of its derivatives. This document outlines the key mass spectrometric data, details a standard experimental protocol for its analysis, and visualizes the fragmentation pathways and analytical workflow.

Core Data Presentation

The mass spectrometric analysis of this compound, with a molecular formula of C₈H₇NO₄ and a molecular weight of 181.15 g/mol , reveals a distinct fragmentation pattern under electron ionization (EI).[2][3] The key quantitative data from its mass spectrum is summarized in the table below.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion Structural Assignment
181~60[C₈H₇NO₄]⁺•Molecular Ion ([M]⁺•)
164~100[C₈H₆NO₃]⁺[M-OH]⁺
136Moderate[C₇H₆NO₂]⁺[M-COOH]⁺
135Moderate[C₈H₇O₂]⁺[M-NO₂]⁺
118Moderate[C₇H₆O]⁺•[M-NO₂-OH]⁺•
90Low[C₆H₄O]⁺•[C₇H₆O-CO]⁺•
89Low[C₇H₅]⁺[C₇H₆O-CHO]⁺

Note: The relative intensities are approximate and can vary based on the specific instrumentation and experimental conditions.

Deciphering the Fragmentation Cascade

The fragmentation of this compound under electron ionization is a complex process that provides significant structural information. The hard ionization nature of EI leads to extensive fragmentation, which is invaluable for structural elucidation.[4] A proposed fragmentation pathway is illustrated below.

fragmentation_pathway M [C₈H₇NO₄]⁺• m/z = 181 (Molecular Ion) F1 [C₈H₆NO₃]⁺ m/z = 164 M->F1 -OH F2 [C₇H₆NO₂]⁺ m/z = 136 M->F2 -COOH F3 [C₈H₇O₂]⁺ m/z = 135 M->F3 -NO₂ F4 [C₇H₆O]⁺• m/z = 118 F1->F4 -NO₂ F5 [C₆H₄O]⁺• m/z = 90 F4->F5 -CO F6 [C₇H₅]⁺ m/z = 89 F4->F6 -CHO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method is well-suited for the analysis of volatile and thermally stable organic compounds.[4]

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Dilution: Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[5]

  • Derivatization (Optional): For GC-MS analysis of organic acids, derivatization (e.g., silylation) can be performed to increase volatility and thermal stability.[6] However, direct analysis is often possible.

2. Instrumentation and Parameters:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[7]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

  • As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded by electrons, leading to ionization and fragmentation.[4][5]

  • The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio.

  • A mass spectrum is generated by plotting the relative abundance of the detected ions against their m/z values.

  • The data is then analyzed to identify the molecular ion peak and the characteristic fragment ions to confirm the structure of the compound.

The general workflow for this analytical process is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Volatile Solvent Dilution Dilution to Working Concentration Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Data Analysis and Interpretation Spectrum->Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Concluding Remarks

The mass spectrum of this compound provides a clear molecular ion peak and a rich fragmentation pattern that is instrumental in its structural confirmation. The methodologies outlined in this guide offer a robust framework for the reliable acquisition and interpretation of its mass spectrometric data. For professionals in drug development and chemical research, a thorough understanding of these analytical techniques is paramount for quality control, metabolite identification, and the advancement of new chemical entities.

References

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Acid: Synonyms, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-6-nitrobenzoic acid, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical identity, physical properties, and key synthetic methodologies, including its conversion to the valuable Shiina reagent.

Chemical Identity and Synonyms

This compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list of its identifiers is provided below to facilitate accurate identification and sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
Common Synonyms 6-Nitro-o-toluic acid[1][2][3][4][5], 2-Nitro-6-methylbenzoic acid[3][6], 6-Methyl-2-nitrobenzoic acid[4][7], Benzoic acid, 2-methyl-6-nitro-[3][7][8]
CAS Number 13506-76-8[1][2][6][9][10]
Molecular Formula C₈H₇NO₄[2][6][9][10]
Molecular Weight 181.15 g/mol [1][6][10]
InChI InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11)[1]
InChIKey CCXSGQZMYLXTOI-UHFFFAOYSA-N[9]
SMILES Cc1cccc(c1C(O)=O)--INVALID-LINK--=O[1]
PubChem CID 16097[6]
EC Number 236-833-3[1]
MDL Number MFCD00007267[1][6]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Appearance Yellow to brown powder or crystals[6]
Melting Point 151-159 °C[6]
Purity ≥ 99% (HPLC)[6]
Storage Store at room temperature[6]

Biological Activity and Applications

This compound primarily serves as a key building block in the synthesis of more complex molecules with biological activity. While direct and specific signaling pathway involvement for this compound is not extensively documented, its derivatives have shown notable biological effects.

It is a crucial intermediate in the production of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[6] In the field of agrochemicals, it is utilized in the formulation of herbicides and pesticides.[6] One report suggests it may act as an herbicide due to the anthranilic acid moiety within its substructure.[11]

The true value of this compound in drug discovery and development lies in its role as a versatile scaffold for creating a diverse range of bioactive compounds.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its conversion to a widely used coupling reagent are presented below.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 3-nitro-o-xylene. The following is a representative protocol derived from patent literature.

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactant1 3-Nitro-o-xylene Reaction Oxidation in Reaction Kettle (Elevated Temperature and Pressure) Reactant1->Reaction Reactant2 Dilute Nitric Acid Reactant2->Reaction Reactant3 Oxygen (Oxidant) Reactant3->Reaction Workup1 Discharge and obtain crude product Reaction->Workup1 Cooling Workup2 Water Wash Workup1->Workup2 Workup3 Esterification with Alcohol (Acid Catalyst) Workup2->Workup3 Workup4 Solvent Recovery Workup3->Workup4 Workup5 Alkaline Treatment and Separation Workup4->Workup5 Workup6 Acidification and Filtration Workup5->Workup6 Aqueous Layer Product This compound Workup6->Product Drying

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: Charge a suitable oxidation reaction kettle with 3-nitro-o-xylene and dilute nitric acid.

  • Oxidation: Raise the temperature of the mixture and introduce oxygen as the oxidant under pressure. The reaction is typically carried out with stirring for several hours.

  • Isolation of Crude Product: After the reaction is complete, cool the reaction mixture and discharge the contents to obtain the crude product.

  • Purification:

    • Wash the crude product with water.

    • Perform an esterification reaction by adding an alcohol (e.g., methanol) and an acid catalyst.

    • Recover the solvent by distillation to obtain a concentrated esterified solution.

    • Add an alkaline solution to adjust the pH, leading to the separation of an organic and an aqueous layer.

    • Separate the aqueous layer, which contains the salt of this compound.

    • Acidify the aqueous layer to precipitate the this compound.

    • Filter and dry the solid to obtain the final product.

Synthesis of 2-Methyl-6-nitrobenzoic Anhydride (Shiina Reagent)

A significant application of this compound is its use as a precursor for the synthesis of 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent. This reagent is highly effective for esterification and macrolactonization reactions.

Experimental Workflow for the Synthesis of the Shiina Reagent

Shiina_Reagent_Synthesis cluster_reactants Reactants cluster_reaction Dehydration Reaction cluster_product Final Product Reactant1 This compound Reaction Intermolecular Dehydration Reactant1->Reaction Reactant2 Dehydrating Agent (e.g., DCC or EDC) Reactant2->Reaction Product 2-Methyl-6-nitrobenzoic Anhydride (Shiina Reagent) Reaction->Product Purification

Caption: A simplified workflow for the synthesis of the Shiina reagent.

Detailed Protocol:

The synthesis of MNBA involves the intermolecular dehydration of this compound. This is typically achieved using a dehydrating agent.

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent.

  • Dehydration: Add a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed.

  • Purification: The precipitated urea byproduct (from DCC or EDC) is removed by filtration. The filtrate is then concentrated, and the resulting crude product is purified, typically by recrystallization, to yield pure 2-methyl-6-nitrobenzoic anhydride.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its rich chemistry allows for the creation of a wide array of more complex molecules, including important reagents like the Shiina anhydride. While its direct biological activity is not extensively characterized, its role as a foundational element in the synthesis of pharmaceuticals and agrochemicals underscores its importance in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this important chemical compound.

References

An In-depth Technical Guide to the Chemical Properties of 6-Nitro-o-toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Nitro-o-toluic acid (also known as 2-Methyl-6-nitrobenzoic acid). This valuable intermediate is utilized in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique structure, featuring both a carboxylic acid and a nitro group on an aromatic ring, imparts specific reactivity that is of significant interest in organic synthesis and medicinal chemistry.[1]

Core Chemical and Physical Properties

The fundamental properties of 6-Nitro-o-toluic acid are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[1][2][3][4][5]
Molecular Weight 181.15 g/mol [1][2][4][5]
CAS Number 13506-76-8[1][2][3]
Appearance Yellow to brown powder or crystals; Pale yellow needles or tan powder[1][4]
Melting Point 151-159 °C; 153-157 °C (lit.); 155 °C[1][2][6]
Solubility Insoluble in water (< 1 mg/mL at 21°C)[4]
IUPAC Name This compound[4]
Synonyms 6-Nitro-o-toluic acid, 2-Nitro-6-methylbenzoic acid[1][2][3]
PubChem ID 16097[1]
MDL Number MFCD00007267[1][2]

Reactivity and Stability

6-Nitro-o-toluic acid is stable under normal storage conditions.[7][8] However, it is important to avoid certain conditions and materials to prevent hazardous reactions.

  • Conditions to Avoid : Incompatible products, excess heat, and dust formation.[7]

  • Incompatible Materials : Strong oxidizing agents and strong bases.[7]

  • Hazardous Decomposition Products : Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]

  • Hazardous Polymerization : Hazardous polymerization does not occur.[7]

The presence of the carboxylic acid group allows it to react with bases in neutralization reactions. The nitro group and methyl group on the aromatic ring influence its reactivity in further synthetic transformations.[1]

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR : Signals corresponding to the aromatic protons, the carboxylic acid proton (typically a broad singlet at high ppm), and the methyl protons (a singlet around 2.5 ppm).

  • ¹³C NMR : Resonances for the aromatic carbons, the carboxyl carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).[9]

  • Mass Spectrometry : The molecular ion peak [M]⁺ would be observed at m/z 181.[9] A common fragmentation pattern would be the loss of a hydroxyl group [M-OH]⁺, resulting in a peak at m/z 164.[9]

Experimental Protocols

Synthesis of 6-Nitro-o-toluic Acid via Oxidation

A common synthetic route to 6-Nitro-o-toluic acid and its isomers involves the oxidation of a nitroxylene precursor.[10][11] The following is a generalized experimental protocol based on literature procedures for the oxidation of 3-nitro-o-xylene, which can produce a mixture of isomers including this compound.

Objective : To synthesize 6-Nitro-o-toluic acid by the oxidation of 3-nitro-o-xylene.

Methodology :

  • Reaction Setup : In a suitable oxidation reaction kettle, charge 3-nitro-o-xylene and dilute nitric acid.[11]

  • Oxidation : Heat the reaction mixture to a temperature between 120-140°C.[11] Introduce oxygen as the oxidant under a pressure of 2.0-2.5 MPa.[11] Maintain stirring for several hours (e.g., 7-12 hours) to ensure the reaction proceeds to completion.[11]

  • Workup : After the reaction is complete, cool the mixture and discharge the oxidation reaction solution to obtain the crude product.[11]

  • Purification : The crude product can be purified by methods such as recrystallization or flash column chromatography to isolate the desired isomer.[12]

Spectroscopic Analysis Protocol (General)

Objective : To confirm the identity and purity of the synthesized 6-Nitro-o-toluic acid.

Methodology :

  • Sample Preparation :

    • NMR : Dissolve 5-10 mg of the purified solid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

    • FT-IR (ATR) : Place a small amount of the solid sample directly on the ATR crystal.[9]

    • Mass Spectrometry : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation :

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for ¹H and ¹³C NMR analysis.[9]

    • Use a benchtop FT-IR spectrometer with an ATR accessory.[9]

    • Employ a mass spectrometer with a suitable ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition and Processing :

    • NMR : Acquire one-dimensional ¹H and ¹³C spectra. Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • FT-IR : Collect a background spectrum followed by the sample spectrum. The instrument software will typically perform an automatic background subtraction.[9]

    • Mass Spec : Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 3-Nitro-o-xylene + Dilute Nitric Acid Reaction Oxidation with O₂ at 120-140°C, 2.0-2.5 MPa Start->Reaction Charge Reactor Crude Crude Product Mixture Reaction->Crude Reaction Workup Purify Flash Column Chromatography / Recrystallization Crude->Purify Isolate Isomers Pure Pure 6-Nitro-o-toluic Acid Purify->Pure Analysis Spectroscopic Analysis (NMR, IR, MS) Pure->Analysis Characterize

Caption: Synthetic and purification workflow for 6-Nitro-o-toluic acid.

Reactivity_Profile cluster_incompatible Incompatible Materials cluster_conditions Conditions to Avoid cluster_decomposition Hazardous Decomposition Compound 6-Nitro-o-toluic Acid Bases Strong Bases Compound->Bases Reacts with Oxidizers Strong Oxidizing Agents Compound->Oxidizers Reacts with Heat Excess Heat / High Temperature Compound->Heat Dust Dust Formation Compound->Dust NOx Nitrogen Oxides (NOx) Heat->NOx Leads to CO Carbon Monoxide (CO) Heat->CO Leads to CO2 Carbon Dioxide (CO₂) Heat->CO2 Leads to

Caption: Reactivity and stability profile of 6-Nitro-o-toluic acid.

References

The Chemistry and Application of 2-Methyl-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in modern organic synthesis. While not a household name, its unique structural features—a sterically hindered carboxylic acid flanked by a methyl and a nitro group—have made it an indispensable precursor for advanced reagents, particularly in the synthesis of complex macrocyclic natural products. This technical guide provides a comprehensive overview of the discovery, synthesis, history, and key applications of this compound, with a focus on its role in the development of the powerful macrolactonization reagent, 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent. Detailed experimental protocols and mechanistic pathways are presented to offer a practical resource for laboratory chemists and drug development professionals.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of nitration chemistry, which began in the 19th century. The first reported nitration of benzene was by Mitscherlich in 1834, and the use of a nitric and sulfuric acid mixture was introduced shortly after[1]. While the exact date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its preparation is rooted in these established 19th-century organic chemistry reactions involving the nitration of benzoic acid derivatives or the oxidation of nitrotoluenes[2].

The significance of this compound, however, surged in 2002 when Professor Isamu Shiina from the Tokyo University of Science developed a new condensation reagent, 2-methyl-6-nitrobenzoic anhydride (MNBA), derived from it.[3] This reagent proved highly effective for the synthesis of medium- and large-sized lactones from hydroxycarboxylic acids, a process now known as the Shiina macrolactonization. This discovery elevated this compound from a simple chemical intermediate to a precursor for a powerful synthetic tool used in the total synthesis of numerous complex and biologically active natural products.

Physicochemical Properties

This compound is a yellow to brown crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 13506-76-8[4][5][6][7][8]
Molecular Formula C₈H₇NO₄[4][6][7][8]
Molecular Weight 181.15 g/mol [4][5][6][7]
Melting Point 151-159 °C[4]
Appearance Yellow to brown powder or crystals[4]
Synonyms 2-Nitro-6-methylbenzoic acid, 6-Nitro-o-toluic acid[4]
Purity ≥ 97-99% (by HPLC)[4][5]

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily involving the oxidation of a nitrated xylene derivative or the direct nitration of a substituted benzoic acid.

Oxidation of 3-Nitro-o-xylene

A common modern approach involves the oxidation of 3-nitro-o-xylene. This method can be tailored to co-produce 3-nitro-2-methylbenzoic acid, another valuable chemical intermediate.

This protocol is adapted from a patented industrial method for the co-production of this compound and 3-nitro-2-methylbenzoic acid.[9][10]

  • Materials: 3-nitro-o-xylene, 30% nitric acid, oxygen.

  • Procedure:

    • Charge a high-pressure oxidation reaction kettle with 200 g of 3-nitro-o-xylene and 1000 g of 30% nitric acid.[9]

    • Raise the temperature of the mixture to 130-140°C.

    • Introduce oxygen into the kettle to a pressure of 2.2-2.5 MPa.

    • Maintain the reaction with stirring for 7 hours.

    • After the reaction is complete, cool the mixture to 20-30°C and filter to obtain the crude product mixture containing this compound.

    • The crude product is then subjected to a series of workup steps including washing, esterification, and pH adjustment to separate the this compound from the co-product.[9]

The following diagram illustrates the general workflow for this synthesis and separation process.

G cluster_synthesis Synthesis cluster_workup Workup & Separation start 3-Nitro-o-xylene + 30% Nitric Acid reaction Oxidation (130-140°C, 2.2-2.5 MPa O₂) start->reaction Heat & Pressurize crude Crude Product Mixture reaction->crude wash Water Wash crude->wash esterify Esterification (e.g., Methanol, Acid Catalyst) wash->esterify ph_adjust pH Adjustment & Layer Separation esterify->ph_adjust final_product This compound ph_adjust->final_product G MNBA MNBA (Shiina Reagent) Activated_MNBA Reactive Acylpyridinium Intermediate MNBA->Activated_MNBA Attack by DMAP DMAP DMAP (Nucleophilic Catalyst) DMAP->Activated_MNBA Mixed_Anhydride Mixed Anhydride Activated_MNBA->Mixed_Anhydride Seco_Acid Hydroxycarboxylic Acid (Seco-Acid) Seco_Acid->Mixed_Anhydride Attack on Activated MNBA Macrolactone Macrolactone (Product) Mixed_Anhydride->Macrolactone Intramolecular Cyclization Leaving_Group1 2-Methyl-6-nitrobenzoate Mixed_Anhydride->Leaving_Group1 Displaces Leaving_Group2 2-Methyl-6-nitrobenzoate Macrolactone->Leaving_Group2 Releases

References

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core characteristics of 2-Methyl-6-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a versatile synthetic intermediate.

Chemical and Physical Properties

This compound is a nitrated carboxylic acid that appears as a light orange to yellow-brown or pale yellow crystalline powder or needles.[1][2][3] Its chemical structure, featuring a carboxylic acid group and a nitro group ortho to a methyl group on a benzene ring, imparts unique reactivity that makes it a valuable building block in organic synthesis.[2]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13506-76-8[1][2][4]
Molecular Formula C₈H₇NO₄[1][2][4]
Molecular Weight 181.15 g/mol [1][2][4]
Appearance Light orange to yellow-brown crystalline powder or pale yellow needles[1][2][3]
Melting Point 151-159 °C[2]
Solubility Insoluble in water; soluble in organic solvents[1][5][6]
Purity ≥ 98%[6][7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆, Frequency: 399.65 MHz)

Chemical Shift (ppm)MultiplicityAssignmentReference(s)
7.998dAromatic H[9][10]
7.733tAromatic H[9][10]
7.608dAromatic H[9][10]
2.414sMethyl (-CH₃)[9][10]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)DescriptionReference(s)
~3000O-H stretch (Carboxylic acid)[9]
~1700C=O stretch (Carboxylic acid)[9]
~1530Asymmetric NO₂ stretch[9]
~1350Symmetric NO₂ stretch[9]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)AssignmentReference(s)
181~60[M]⁺ (Molecular Ion)[9]
164~100[M-OH]⁺[9]

Synthesis and Reactivity

This compound is primarily synthesized through two main routes: the direct nitration of 2-methylbenzoic acid or the oxidation of 3-nitro-o-xylene.[11][12] The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the aromatic ring influences the regioselectivity of the nitration reaction.[11]

As a carboxylic acid, it readily donates a proton in the presence of a base in neutralization reactions, which are often exothermic.[1][5] It can react with active metals to produce hydrogen gas and a metal salt.[1][5] The compound's utility is significantly highlighted by its conversion to 2-methyl-6-nitrobenzoic anhydride (MNBA), a powerful condensation reagent developed by Professor Isamu Shiina, known as the Shiina reagent.[11] This reagent is highly effective for the synthesis of medium and large-sized lactones via Shiina macrolactonization.[11]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of commercially important molecules.[2]

  • Pharmaceuticals: It serves as a building block in the development of anti-inflammatory and analgesic drugs.[2][11]

  • Agrochemicals: The compound is a precursor for fungicides, such as Metrafenone, as well as other herbicides and pesticides.[2][11][12]

  • Material Science: It is utilized in the production of dyes, pigments, and specialty polymers for applications in packaging and construction.[2][11]

  • Organic Synthesis: Its most notable application is as the precursor to 2-methyl-6-nitrobenzoic anhydride (MNBA), the Shiina reagent, for macrolactonization reactions.[11]

Experimental Protocols

Synthesis of this compound from 3-nitro-o-xylene[1]

Objective: To synthesize this compound via the oxidation of 3-nitro-o-xylene.

Methodology:

  • Add 1,2-dimethyl-3-nitrobenzene (3 mmol, 1.0 eq.) and sodium hydroxide (22.5 mmol, 7.5 eq.) to a 100 mL autoclave.

  • Add 5 mL of ethanol to the autoclave.

  • Pressurize the autoclave with oxygen to 1.8 MPa, purging three times.

  • Heat the reaction mixture in an oil bath at 65°C for 24 hours.

  • Upon completion, dilute the reaction mixture with methanol and neutralize the pH to 6-7.

  • Remove the solvent under reduced pressure.

  • Add ethyl acetate and dry the organic layer.

  • Separate the product by column chromatography to yield this compound.

Acquisition of Spectroscopic Data[9]

Objective: To determine the chemical structure and purity of this compound using NMR, IR, and Mass Spectrometry.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of solid this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.

    • For ¹H NMR, acquire a one-dimensional proton spectrum with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, acquire a one-dimensional carbon spectrum with proton decoupling.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer, typically with a KBr pellet or as a thin film.

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹) to identify characteristic absorption bands of the functional groups.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).

    • Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflows and Relationships

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-nitro-o-xylene 3-nitro-o-xylene Autoclave Autoclave 3-nitro-o-xylene->Autoclave NaOH_Ethanol NaOH / Ethanol NaOH_Ethanol->Autoclave Oxygen_Pressure O₂ (1.8 MPa) Autoclave->Oxygen_Pressure Heating 65°C, 24h Oxygen_Pressure->Heating Neutralization Neutralization Heating->Neutralization Solvent_Removal Solvent Removal Neutralization->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound Sample NMR_Prep Dissolve in DMSO-d₆ Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Introduce into Spectrometer (EI/ESI) Sample->MS_Prep NMR_Analysis Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Analysis Data_Analysis Structural Elucidation and Purity Assessment NMR_Analysis->Data_Analysis IR_Analysis Scan Mid-IR Range IR_Prep->IR_Analysis IR_Analysis->Data_Analysis MS_Analysis Obtain Mass Spectrum MS_Prep->MS_Analysis MS_Analysis->Data_Analysis

Caption: Workflow for spectroscopic analysis.

Shiina_Reagent_Application Precursor This compound Reagent 2-Methyl-6-nitrobenzoic anhydride (MNBA) (Shiina Reagent) Precursor->Reagent Anhydride Formation Application Shiina Macrolactonization Reagent->Application Product Medium to Large-Sized Lactones Application->Product

Caption: Role as a precursor to the Shiina reagent.

References

A Comprehensive Guide to the Theoretical and Computational Investigation of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical and computational analysis of 2-Methyl-6-nitrobenzoic acid. While comprehensive theoretical studies on this specific molecule are not widely published, this document outlines the established computational methodologies used for analogous substituted benzoic acids. By following these protocols, researchers can elucidate the structural, electronic, and spectroscopic properties of this compound, offering valuable insights for applications in medicinal chemistry, material science, and organic synthesis.

Introduction to Theoretical Studies of Substituted Benzoic Acids

This compound is an aromatic carboxylic acid with a chemical formula of C₈H₇NO₄.[1][2][3] Its molecular structure, characterized by the presence of a carboxyl group, a methyl group, and a nitro group on the benzene ring, suggests a rich electronic landscape and potential for diverse chemical interactions.[1] Theoretical studies, primarily employing quantum chemical calculations, are indispensable for understanding the intricate relationship between the molecule's structure and its chemical behavior. These computational approaches allow for the prediction of a wide range of properties, from optimized molecular geometry to spectroscopic signatures and electronic reactivity, which are crucial for rational drug design and the development of novel materials.[1]

Methodologies for Computational Analysis

The investigation of this compound's theoretical properties would typically involve the use of Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

2.1. Computational Protocol

A standard computational workflow for analyzing this compound is detailed below. This protocol is based on methodologies successfully applied to other substituted benzoic acids.

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software packages are typically used for these calculations.

  • Model Selection: The B3LYP hybrid functional is a commonly employed and well-validated functional for organic molecules.

  • Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is generally recommended to provide a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocols:

  • Geometry Optimization: The initial step involves optimizing the molecular structure of this compound to find its lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis is also performed to investigate charge distribution and intramolecular interactions.

computational_workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) method_selection Method Selection (e.g., DFT/B3LYP) basis_set Basis Set Selection (e.g., 6-311++G(d,p)) geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc optimized_geom Optimized Geometry (Bond lengths, angles) geom_opt->optimized_geom electronic_prop Electronic Property Calculation freq_calc->electronic_prop vibrational_spectra Vibrational Frequencies (IR/Raman Spectra) freq_calc->vibrational_spectra electronic_data Electronic Properties (HOMO-LUMO, NBO) electronic_prop->electronic_data reactivity_analysis Reactivity & Stability Analysis electronic_data->reactivity_analysis

Caption: A typical workflow for the computational analysis of this compound.

Predicted Molecular and Electronic Properties

Based on the computational protocol described, the following tables summarize the types of quantitative data that would be generated for this compound.

Table 1: Predicted Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
C-COOH~1.49 Å
C-CH₃~1.51 Å
C-NO₂~1.47 Å
Bond AngleC-C-C (aromatic)~118 - 122°
C-C-COOH~120°
C-C-CH₃~121°
C-C-NO₂~119°
Dihedral AngleO=C-O-H~0° or ~180°

Table 2: Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H stretchCarboxylic Acid~3500 - 3700 (monomer)
C-H stretch (aromatic)Benzene Ring~3000 - 3100
C-H stretch (methyl)Methyl Group~2900 - 3000
C=O stretchCarboxylic Acid~1750 - 1780
C=C stretch (aromatic)Benzene Ring~1400 - 1600
N-O stretch (asymmetric)Nitro Group~1500 - 1550
N-O stretch (symmetric)Nitro Group~1330 - 1370

Table 3: Predicted Electronic and Thermodynamic Properties

PropertyPredicted Value
HOMO Energy~ -7.0 to -8.0 eV
LUMO Energy~ -2.5 to -3.5 eV
HOMO-LUMO Gap~ 4.0 to 5.0 eV
Dipole Moment~ 4.0 - 5.0 Debye
Enthalpy of FormationValue dependent on calculation
Gibbs Free EnergyValue dependent on calculation

Structure-Activity Relationship Insights

The theoretical data obtained can provide significant insights into the potential biological activity and chemical reactivity of this compound.

structure_activity cluster_structure Molecular Structure cluster_properties Theoretical Properties cluster_activity Predicted Activity/Reactivity mol_structure This compound substituents Substituents: - Carboxyl (-COOH) - Methyl (-CH₃) - Nitro (-NO₂) mol_structure->substituents electronic_props Electronic Properties (HOMO-LUMO Gap, Charge Distribution) substituents->electronic_props structural_props Structural Properties (Steric Hindrance, H-bonding potential) substituents->structural_props chem_reactivity Chemical Reactivity (Electrophilic/Nucleophilic sites) electronic_props->chem_reactivity bio_activity Potential Biological Activity (Receptor Binding, Drug Metabolism) structural_props->bio_activity chem_reactivity->bio_activity

Caption: Relationship between molecular structure, theoretical properties, and predicted activity.

The presence of the electron-withdrawing nitro and carboxyl groups, along with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of molecular orbitals (HOMO and LUMO) can indicate the likely sites for electrophilic and nucleophilic attack.

For drug development professionals, understanding the molecule's electrostatic potential and its ability to form hydrogen bonds (due to the carboxylic acid group) is crucial for predicting its interaction with biological targets. The steric hindrance caused by the ortho-positioning of the methyl and nitro groups will also play a significant role in its binding affinity and reactivity.

Conclusion

This guide has outlined a comprehensive theoretical framework for the study of this compound. By employing the detailed computational methodologies, researchers can generate valuable data on its geometric, vibrational, and electronic properties. This information is fundamental for a deeper understanding of its chemical behavior and for guiding its application in various scientific and industrial fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The predictive power of these theoretical studies can significantly accelerate the research and development process.

References

Methodological & Application

Application Notes and Protocols for the Nitration of 2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nitration of 2-methylbenzoic acid (o-toluic acid), a critical reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines detailed experimental protocols for both mononitration and dinitration, presents key quantitative data in a structured format for easy comparison, and includes a visual representation of the experimental workflow.

Data Presentation: A Comparative Analysis of Nitration Protocols

The following table summarizes various reported conditions and outcomes for the nitration of 2-methylbenzoic acid, offering a comparative view of how different reagents and reaction parameters influence product distribution and yield.

Starting MaterialNitrating AgentMolar Ratios (Substrate:HNO₃:H₂SO₄)Temperature (°C)TimeProduct(s)Yield (%)Reference
2-Methylbenzoic Acid61% Nitric Acid / 98% Sulfuric Acid1 : 1.2 : 3.6 (approx.)502.3 h (addition), 2 h (stirring)2-Methyl-3-nitrobenzoic acid & 2-Methyl-5-nitrobenzoic acidNot specified[1]
2-Methylbenzoic AcidNitric Acid / Sulfuric Acid1 : >2 : >1025-110Not specified2-Methyl-3,5-dinitrobenzoic acidNot specified[2]
3-Methylbenzoic AcidFuming Nitric Acid1 : 4 (volume ratio)-101 h2-Methyl-3-nitrobenzoic acid50[3]
3-Methylbenzoic AcidConcentrated Nitric AcidNot specified-30 to -1510 min - 120 min2-Nitro-3-methylbenzoic acid>75[4]

Experimental Protocols

Caution: The nitration of aromatic compounds is a highly exothermic reaction. Strict adherence to safety protocols, including the use of personal protective equipment (safety goggles, lab coat, and gloves) and a fume hood, is mandatory. The slow addition of reagents and careful temperature control are critical to prevent runaway reactions.

Protocol 1: Mononitration of 2-Methylbenzoic Acid

This protocol is adapted from procedures for the nitration of o-toluic acid to yield a mixture of mononitrated isomers.[1]

Materials:

  • 2-Methylbenzoic acid (o-toluic acid)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (61%)

  • Ice

  • Distilled water

Equipment:

  • Round-bottom flask with a stirrer, thermometer, and dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 molar equivalent of 2-methylbenzoic acid in approximately 3.6 molar equivalents of concentrated sulfuric acid. Cool the mixture to below 10°C in an ice bath with constant stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding the desired molar equivalent of concentrated nitric acid to a portion of the concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-methylbenzoic acid. Maintain the reaction temperature at 50°C throughout the addition, which should take approximately 2.3 hours.[1]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 2 hours.[1]

  • Work-up: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product, a mixture of 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid, is collected by vacuum filtration.[1]

  • Purification: Wash the filtered product with cold water until the washings are neutral. The isomers can be separated by techniques such as fractional crystallization or chromatography.

Protocol 2: Dinitration of 2-Methylbenzoic Acid to Synthesize 2-Methyl-3,5-dinitrobenzoic Acid

This protocol is based on a patented method for the production of 3,5-dinitro-o-toluic acid.[2]

Materials:

  • 2-Methylbenzoic acid (o-toluic acid)

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Distilled water

Equipment:

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: Charge the reaction vessel with at least 10 molar equivalents of concentrated sulfuric acid relative to the 2-methylbenzoic acid.

  • Addition of Reactant: Add 1 molar equivalent of 2-methylbenzoic acid to the sulfuric acid.

  • Nitration: Add at least 2 molar equivalents of nitric acid. The concentration of the acids should be such that the water content of the reaction mixture does not exceed about 15% by weight.[2]

  • Reaction Conditions: Maintain the reaction temperature between 25-110°C until the reaction is substantially complete.[2]

  • Crystallization: Adjust the temperature of the reaction mixture to about 0-30°C to induce crystallization of the 2-methyl-3,5-dinitrobenzoic acid.[2]

  • Isolation: Separate the formed crystals from the mixture by filtration.

  • Purification: Wash the crystals with cold water and dry. Further purification can be achieved by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the nitration of 2-methylbenzoic acid.

Nitration_Signaling_Pathway cluster_reactants Reactants cluster_electrophile_generation Electrophile Generation cluster_aromatic_substitution Electrophilic Aromatic Substitution H2SO4 Sulfuric Acid (H₂SO₄) Protonation Protonation of HNO₃ H2SO4->Protonation HNO3 Nitric Acid (HNO₃) HNO3->Protonation Dehydration Dehydration Protonation->Dehydration H₂O loss NO2_plus Nitronium Ion (NO₂⁺) Dehydration->NO2_plus Sigma_Complex Sigma Complex (Arenium Ion Intermediate) NO2_plus->Sigma_Complex Methylbenzoic_Acid 2-Methylbenzoic Acid Methylbenzoic_Acid->Sigma_Complex Attack by π-system Deprotonation Deprotonation Sigma_Complex->Deprotonation -H⁺ Product Nitrated 2-Methylbenzoic Acid Deprotonation->Product

Caption: Signaling pathway of the nitration of 2-methylbenzoic acid.

Experimental_Workflow start Start dissolve Dissolve 2-Methylbenzoic Acid in Concentrated H₂SO₄ start->dissolve cool_dissolution Cool Mixture in Ice Bath dissolve->cool_dissolution add_nitrating Slowly Add Nitrating Mixture to Substrate Solution cool_dissolution->add_nitrating prepare_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_nitrating Cool Nitrating Mixture prepare_nitrating->cool_nitrating cool_nitrating->add_nitrating react Maintain Reaction Temperature and Stir add_nitrating->react quench Pour Reaction Mixture onto Crushed Ice react->quench filter Filter Precipitated Product quench->filter wash Wash Product with Cold Water filter->wash dry Dry the Product wash->dry purify Purify by Recrystallization or Chromatography dry->purify end End purify->end

Caption: General experimental workflow for the nitration of 2-methylbenzoic acid.

References

Application Notes and Protocols for the Laboratory Preparation of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyl-6-nitrobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The primary synthetic route detailed is the oxidation of 2-methyl-6-nitrotoluene using potassium permanganate in an alkaline medium. This method is a robust and accessible procedure for obtaining the target compound in good purity and yield. Included are comprehensive experimental procedures, a summary of quantitative data, and safety precautions.

Introduction

This compound is a key building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a nitro group, allows for a variety of subsequent chemical transformations. The strategic placement of the methyl and nitro groups ortho to the carboxylic acid introduces steric and electronic factors that can be exploited in the design of novel compounds, including pharmaceuticals and agrochemicals. The protocol described herein provides a reliable method for the preparation of this versatile reagent.

Physicochemical Data of Key Compounds

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Methyl-6-nitrotolueneC₈H₉NO₂151.1615-17552-89-6
Potassium PermanganateKMnO₄158.03240 (decomposes)7722-64-7
This compoundC₈H₇NO₄181.15151-159[1]13506-76-8[2]

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Methyl-6-nitrotoluene

This procedure is adapted from a similar synthesis of a halo-substituted nitrobenzoic acid and is a common method for the oxidation of alkylbenzenes.[3]

Materials:

  • 2-Methyl-6-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium hydroxide (e.g., 1 M) in deionized water.

  • Addition of Starting Material: Add 2-methyl-6-nitrotoluene to the alkaline solution.

  • Oxidation: Heat the mixture to reflux with vigorous stirring. Slowly add a solution of potassium permanganate in deionized water through the dropping funnel over a period of several hours. The rate of addition should be controlled to maintain a gentle reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Continue heating at reflux until the purple color of the permanganate persists for about 20-30 minutes, indicating the completion of the oxidation.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Destroy the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color is discharged and only the brown precipitate of MnO₂ remains.

    • Filter the hot reaction mixture through a Buchner funnel to remove the manganese dioxide. Wash the MnO₂ cake with a small amount of hot water to ensure complete recovery of the product.

    • Combine the filtrate and washings.

  • Precipitation: Cool the filtrate in an ice bath. Slowly acidify the cold solution with concentrated hydrochloric acid with constant stirring until the pH is approximately 1-2. A precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization
  • Solvent Selection: Ethanol or an ethanol-water mixture is a suitable solvent for the recrystallization of this compound.

  • Procedure:

    • Dissolve the crude, dry this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the crystals to a constant weight.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Concentrated acids and bases are corrosive. Handle them in a fume hood and add them slowly to solutions to avoid splashing and exothermic reactions.

  • The starting material, 2-methyl-6-nitrotoluene, is a hazardous substance. Handle it in a well-ventilated area or a fume hood.

  • All procedures should be carried out in a well-ventilated fume hood.

Data Presentation

ParameterValueReference
Starting Material 2-Methyl-6-nitrotoluene
Molecular Weight151.16 g/mol
Oxidizing Agent Potassium Permanganate
Molecular Weight158.03 g/mol
Product This compound
Molecular Weight181.15 g/mol [2]
Theoretical Yield(Mass of starting material / 151.16) * 181.15
Melting Point (literature)151-159 °C[1]
Purity (commercial)≥ 97%[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Reaction Setup: 2-Methyl-6-nitrotoluene in alkaline solution oxidation Oxidation: Add KMnO₄ solution at reflux start->oxidation Heat monitoring Reaction Monitoring: Persistence of purple color oxidation->monitoring workup_start Cool and quench excess KMnO₄ monitoring->workup_start filtration1 Hot filtration to remove MnO₂ workup_start->filtration1 acidification Acidify filtrate with HCl to pH 1-2 filtration1->acidification isolation Isolate crude product by vacuum filtration acidification->isolation recrystallization Recrystallize from Ethanol/Water isolation->recrystallization final_product Dry purified this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start_material 2-Methyl-6-nitrotoluene intermediate Potassium 2-methyl-6-nitrobenzoate (in solution) start_material->intermediate Oxidation oxidizing_agent Potassium Permanganate (KMnO₄) + NaOH/H₂O oxidizing_agent->intermediate final_product This compound intermediate->final_product Precipitation acidification Acidification (HCl) acidification->final_product

Caption: Logical relationship of reactants to product in the synthesis.

References

Applications of 2-Methyl-6-nitrobenzoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial building block and intermediate in a wide array of organic syntheses. Its unique substitution pattern, featuring a sterically hindered carboxylic acid ortho to a methyl group and a nitro group, imparts distinct reactivity that is leveraged in the synthesis of pharmaceuticals, agrochemicals, dyes, and complex molecular architectures. The presence of the nitro group, a versatile functional group, allows for its reduction to an amine, opening pathways to a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of Heterocyclic Compounds: It is a key precursor for the synthesis of various nitrogen-containing heterocycles, most notably quinazolinones, which are known for their diverse biological activities.

  • Precursor for Agrochemicals: It serves as an important intermediate in the production of agrochemicals, such as the fungicide metrafenone, for which 2-methoxy-6-methylbenzoic acid is a key component.

  • Formation of Amides and Esters: The carboxylic acid moiety can be activated to form amides and esters. Its anhydride, 2-methyl-6-nitrobenzoic anhydride (MNBA), is a powerful coupling reagent, particularly in macrolactonization reactions (Shiina macrolactonization).

  • Synthesis of Bioactive Molecules: Derivatives of this compound have been explored for their potential antimicrobial properties.

Experimental Protocols

This section details the experimental procedures for several key applications of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-nitro-o-xylene via oxidation.[1][2]

Reaction Scheme:

Protocol_1 reactant 3-Nitro-o-xylene product This compound reactant->product Oxidation reagents O2, dilute HNO3 reagents->reactant

Caption: Synthesis of this compound.

Materials:

  • 3-Nitro-o-xylene

  • 10% Nitric acid

  • Oxygen gas

  • Ethyl acetate

  • Sulfuric acid (20%)

Equipment:

  • Oxidation reaction kettle (autoclave)

  • Stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the oxidation reaction kettle with 3-nitro-o-xylene (200 g) and 10% nitric acid (1200 g).[1]

  • Seal the kettle and stir the mixture.

  • Heat the reaction mixture to 145-150 °C.[1]

  • Introduce oxygen into the kettle to a pressure of 3.5-4.0 MPa.[1]

  • Maintain the temperature and pressure with continuous stirring for 18 hours.[1]

  • After the reaction is complete, cool the mixture to 75-85 °C and filter while hot to separate the crude 3-nitro-2-methylbenzoic acid.[1]

  • Collect the filtrate containing this compound.

  • Extract the aqueous layer with ethyl acetate.

  • Adjust the pH of the aqueous layer to 1-2 with 20% sulfuric acid to precipitate the product.[1]

  • Filter the solid, wash with water, and dry to obtain this compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
3-Nitro-o-xylene151.162001.32
Product Molar Mass ( g/mol ) Yield (g) Purity
This compound181.1510.597.5% (HPLC)

Table 1: Reaction parameters for the synthesis of this compound.[1]

Protocol 2: Reduction of this compound to 2-Amino-6-methylbenzoic Acid

The reduction of the nitro group to an amine is a pivotal step in the utilization of this compound as a precursor for heterocyclic synthesis.

Reaction Scheme:

Protocol_2 reactant This compound product 2-Amino-6-methylbenzoic acid reactant->product Reduction reagents H2, Pd/C reagents->reactant

Caption: Reduction of this compound.

Materials:

  • This compound

  • Methanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Anhydrous sodium sulfate

Equipment:

  • Hydrogenation vessel (e.g., Parr apparatus)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve this compound (10.0 g, 55.2 mmol) in methanol (150 mL).[3]

  • Carefully add 10% Pd/C catalyst (0.5 g) to the solution.[3]

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 2-3 bar.[3]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield crude 2-amino-6-methylbenzoic acid.

  • The crude product can be purified by recrystallization if necessary.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound181.1510.055.2
10% Pd/C-0.5-
Product Molar Mass ( g/mol ) Yield Purity
2-Amino-6-methylbenzoic acid151.16High-

Table 2: Reaction parameters for the reduction of this compound.

Protocol 3: Synthesis of 2-Methoxy-6-methylbenzoic Acid

This multi-step protocol describes the synthesis of 2-methoxy-6-methylbenzoic acid, a key intermediate for the fungicide metrafenone, starting from this compound.[4]

Workflow Diagram:

Protocol_3_Workflow start This compound step1 Reduction (H2, Pd/C) start->step1 intermediate1 2-Amino-6-methylbenzoic acid methyl ester step1->intermediate1 step2 Diazotization & Hydrolysis intermediate1->step2 intermediate2 2-Hydroxy-6-methyl benzoate step2->intermediate2 step3 Methylation (Dimethyl sulfate) intermediate2->step3 intermediate3 2-Methoxy-6-methyl benzoate step3->intermediate3 step4 Hydrolysis (NaOH) intermediate3->step4 end 2-Methoxy-6-methylbenzoic acid step4->end

Caption: Synthetic pathway to 2-Methoxy-6-methylbenzoic acid.

Part A: Reduction and Esterification This part combines the reduction of the nitro group and esterification of the carboxylic acid. The protocol starts with the methyl ester of this compound.

Materials:

  • This compound methyl ester (50 g)

  • Platinum on carbon (Pt/C, 2% Pt, 10 g) or Palladium on carbon (Pd/C, 2% Pd, 15 g)

  • Methanol (250 g or 1500 g)

  • Hydrogen gas

  • Nitroso-tert-butyl ester or Nitroso sulfuric acid

Procedure:

  • Charge a pressure kettle with this compound methyl ester, catalyst (Pt/C or Pd/C), and methanol.[4]

  • Replace the air with nitrogen, then introduce hydrogen to a pressure of 0.5-1.5 MPa.[4]

  • Heat the mixture to 80-90 °C and maintain the pressure until the reaction is complete (monitored by HPLC, starting material < 0.5%).[4]

  • Stir for an additional 30-60 minutes, then filter while hot to recover the catalyst. The resulting methanol solution of 2-amino-6-methylbenzoic acid methyl ester is used directly in the next step.

Part B: Diazotization, Hydrolysis, and Esterification

  • Cool the methanol solution from Part A to 10-30 °C.[4]

  • Slowly add a diazotization reagent (e.g., nitroso-tert-butyl ester or nitroso sulfuric acid).[4]

  • Control the temperature during addition, then slowly heat to 50-60 °C and stir for 1 hour.

  • Heat to reflux (64-66 °C) and react for 20-24 hours until the reaction is complete (monitored by HPLC).[4]

  • Distill off the methanol and add water. The oily layer of 2-hydroxy-6-methyl benzoate is separated for the next step.

Part C: Methylation

  • To the crude 2-hydroxy-6-methyl benzoate, add dimethyl sulfate.

  • Heat to 40-45 °C and slowly add 30% sodium hydroxide solution, keeping the temperature below 40 °C.[5]

  • Stir for 1 hour after the addition is complete. The product is crude methyl 2-methoxy-6-methylbenzoate.

Part D: Hydrolysis

  • To the crude methyl 2-methoxy-6-methylbenzoate (50 g), add 30% sodium hydroxide solution (37.8 g) and water (100 g).[4]

  • Heat to 80-90 °C until the hydrolysis is complete.[4]

  • Cool the reaction mixture to 50-60 °C and add 20% sulfuric acid to adjust the pH to 1-2.[4]

  • Stir for 1 hour, then filter the precipitate and dry to obtain 2-methoxy-6-methylbenzoic acid.

Quantitative Data:

StepStarting MaterialProductYieldPurity (HPLC)
Part A-DThis compound methyl ester2-Methoxy-6-methylbenzoic acid96.6%99.5%

Table 3: Yield and purity for the synthesis of 2-Methoxy-6-methylbenzoic acid.[4]

Protocol 4: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones starting from 2-amino-6-methylbenzoic acid (a derivative of the title compound). This specific example details the synthesis of 2-propyl-3-phenyl-quinazolin-4(3H)-one.

Reaction Scheme:

Protocol_4 reactant1 2-Amino-6-methylbenzoic acid intermediate 2-Butyramido-6-methylbenzoic acid reactant1->intermediate + Butyryl chloride reactant2 Butyryl chloride intermediate2 2-Propyl-6-methyl-4H-3,1-benzoxazin-4-one intermediate->intermediate2 + Acetic anhydride reactant3 Acetic anhydride product 2-Propyl-3-phenyl-6-methyl-quinazolin-4(3H)-one intermediate2->product + Aniline reactant4 Aniline

Caption: Synthesis of a 2,3-disubstituted quinazolinone.

Materials:

  • 2-Amino-6-methylbenzoic acid

  • Butyryl chloride

  • Pyridine

  • Acetic anhydride

  • Aniline

  • Ethanol

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Stirring hotplate

  • Filtration apparatus

Procedure: This is a generalized procedure based on the synthesis of similar quinazolinones.[6]

Step 1: N-Acylation

  • Dissolve 2-amino-6-methylbenzoic acid in pyridine.

  • Cool the solution in an ice bath and slowly add butyryl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the mixture into ice-water and acidify with HCl to precipitate the product, 2-butyramido-6-methylbenzoic acid.

  • Filter, wash with water, and dry the product.

Step 2: Cyclization to Benzoxazinone

  • Reflux the N-acylated product from Step 1 in acetic anhydride for several hours.

  • Cool the reaction mixture and collect the precipitated 2-propyl-6-methyl-4H-3,1-benzoxazin-4-one by filtration.

  • Wash with cold ether and dry.

Step 3: Formation of Quinazolinone

  • Dissolve the benzoxazinone from Step 2 in ethanol.

  • Add an equimolar amount of aniline.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture, and the product, 2-propyl-3-phenyl-6-methyl-quinazolin-4(3H)-one, will precipitate.

  • Filter, wash with cold ethanol, and recrystallize from a suitable solvent.

Quantitative Data: Quantitative data for this specific reaction starting from 2-amino-6-methylbenzoic acid is not readily available in the searched literature. Yields for similar multi-step syntheses of quinazolinones are typically in the range of 30-70% overall.

Protocol 5: Preparation and Use of 2-Methyl-6-nitrobenzoic Anhydride (MNBA) in Esterification

2-Methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, is a highly effective coupling reagent for the formation of esters, particularly for the synthesis of sterically hindered esters and macrolactones.

Reaction Scheme (Preparation of MNBA):

Protocol_5a reactant This compound product 2-Methyl-6-nitrobenzoic anhydride (MNBA) reactant->product Dehydration reagents Dehydrating agent (e.g., TFAA) reagents->reactant Protocol_5b reactants Carboxylic Acid + Alcohol product Ester reactants->product Esterification reagents MNBA, DMAP, Et3N reagents->reactants Protocol_6 reactant1 2-Amino-6-methylbenzoic acid product Schiff Base reactant1->product + Substituted Benzaldehyde reactant2 Substituted Benzaldehyde reagents Ethanol, Glacial Acetic Acid (cat.) reagents->reactant1

References

Application Notes and Protocols: 2-Methyl-6-nitrobenzoic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-nitrobenzoic acid (CAS No: 13506-76-8) is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a diverse array of chemical entities.[1] Its unique substitution pattern, featuring a sterically hindered carboxylic acid ortho to a methyl group and a nitro group, imparts distinct reactivity that has been leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to high-value compounds, with a focus on the synthesis of the fungicide metrafenone and bioactive quinazolinone scaffolds known for their anti-inflammatory and analgesic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in synthetic protocols.

PropertyValueReference
CAS Number 13506-76-8[3]
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [3]
Appearance Yellow to brown powder or crystals[2]
Melting Point 151-159 °C[2]
Purity ≥ 97%[3]
Solubility Soluble in methanol.
Storage Store at room temperature.[2]

Application 1: Synthesis of Metrafenone Precursor

This compound is a key starting material for the synthesis of 2-methoxy-6-methylbenzoic acid, a crucial intermediate for the benzophenone-type fungicide, metrafenone.[4][5] The synthetic pathway involves a four-step sequence: reduction of the nitro group, diazotization followed by hydrolysis, methylation of the resulting phenol, and finally, hydrolysis of the methyl ester.

Synthetic Workflow for Metrafenone Precursor

A This compound B 2-Amino-6-methylbenzoic acid A->B Reduction C 2-Hydroxy-6-methylbenzoic acid B->C Diazotization & Hydrolysis D 2-Methoxy-6-methyl benzoate C->D Methylation E 2-Methoxy-6-methylbenzoic acid (Metrafenone Precursor) D->E Hydrolysis

Synthetic pathway to a key metrafenone precursor.
Quantitative Data for Metrafenone Precursor Synthesis

The following table summarizes the reaction steps and reported yields for the synthesis of 2-methoxy-6-methylbenzoic acid.

StepTransformationKey ReagentsReported Yield (%)Reference
1ReductionH₂, Pd/C or Pt/C, MethanolNot specified[6]
2Diazotization & HydrolysisDiazotization reagent (e.g., NaNO₂/H₂SO₄)Not specified[6]
3MethylationDimethyl sulfate, AlkaliNot specified[6]
4HydrolysisNaOH, H₂O then H₂SO₄96.6[6]
Experimental Protocols

Step 1: Reduction of this compound to 2-Amino-6-methylbenzoic acid

  • Materials: this compound, Methanol, Palladium on Carbon (10% Pd/C), Hydrogen gas.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 10.0 g of this compound in 150 mL of methanol.[7]

    • Carefully add 0.5 g of 10% Palladium on Carbon catalyst to the solution.[7]

    • Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[7]

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.[8]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 2-amino-6-methylbenzoic acid.[8] The product can be purified by recrystallization.[8]

Step 2: Diazotization and Hydrolysis of 2-Amino-6-methylbenzoic acid to 2-Hydroxy-6-methylbenzoic acid

  • Materials: 2-Amino-6-methylbenzoic acid, Concentrated sulfuric acid, Sodium nitrite, Water, Ice.

  • Procedure:

    • In a three-necked flask, prepare a solution of 10 mL of concentrated sulfuric acid in 100 mL of water and cool to 0-5 °C in an ice-salt bath.[7]

    • Slowly add 5.0 g of 2-amino-6-methylbenzoic acid to the cold acid solution with continuous stirring.[7]

    • Prepare a solution of 2.5 g of sodium nitrite in 10 mL of water and cool it to 0-5 °C.[7]

    • Add the cold sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature between 0-5 °C.[7]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.[8]

    • Slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.[8]

    • Cool the reaction mixture to room temperature and extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).[8]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2-hydroxy-6-methylbenzoic acid.[8]

Step 3: Methylation of 2-Hydroxy-6-methylbenzoic acid to 2-Methoxy-6-methyl benzoate

  • Materials: 2-Hydroxy-6-methyl benzoate, Dimethyl sulfate, Alkali (e.g., NaOH), Solvent.

  • Procedure: (Based on the general procedure described in CN113072441A)

    • The crude 2-hydroxy-6-methylbenzoic acid from the previous step is first esterified to methyl 2-hydroxy-6-methylbenzoate.

    • The methyl 2-hydroxy-6-methylbenzoate is then dissolved in a suitable solvent.

    • An alkali solution is added, followed by the dropwise addition of dimethyl sulfate at a controlled temperature (e.g., 30-45 °C).[2]

    • The reaction is stirred for 1-2 hours until completion, as monitored by TLC or HPLC.[2]

    • The product, 2-methoxy-6-methyl benzoate, is isolated by extraction and purified.

Step 4: Hydrolysis of 2-Methoxy-6-methyl benzoate to 2-Methoxy-6-methylbenzoic acid

  • Materials: 2-Methoxy-6-methyl benzoate, Sodium hydroxide solution, Sulfuric acid solution.

  • Procedure:

    • Mix 50 g of crude 2-methoxy-6-methyl benzoate with 37.8 g of 30% sodium hydroxide solution and 100 g of water.[2]

    • Heat the mixture to 80-90 °C and react until the hydrolysis is complete.[2]

    • Cool the reaction liquid to 50-60 °C and add 69.7 g of 20% sulfuric acid to adjust the pH to 1-2.[2]

    • Stir the mixture for 1 hour while maintaining the temperature.[2]

    • Filter the precipitated product and dry to obtain 2-methoxy-6-methylbenzoic acid (Yield: 96.6%).[2]

Application 2: Synthesis of Bioactive Quinazolinones

The reduced form of this compound, 2-amino-6-methylbenzoic acid, is a valuable precursor for the synthesis of quinazolinones. This class of heterocyclic compounds is known for a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1] A common synthetic route to 2-methyl-substituted quinazolinones involves the reaction of the corresponding anthranilic acid derivative with acetic anhydride to form a benzoxazinone intermediate, followed by reaction with an amine or hydrazine.

General Synthetic Workflow for 2-Methyl-4(3H)-quinazolinones

A 2-Amino-6-methylbenzoic acid B 2,7-Dimethyl-4H-3,1-benzoxazin-4-one A->B Acetic anhydride C 2-Methyl-4(3H)-quinazolinone derivatives B->C Amine/Hydrazine

Synthesis of 2-methyl-4(3H)-quinazolinones.
Signaling Pathway: Anti-inflammatory Action of Quinazolinones

Many quinazolinone derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Quinazolinone Quinazolinone Derivative Quinazolinone->COX1 Inhibition Quinazolinone->COX2 Inhibition

Inhibition of the COX pathway by quinazolinones.
Experimental Protocol: Synthesis of 2,7-Dimethyl-4H-3,1-benzoxazin-4-one

  • Materials: 2-Amino-6-methylbenzoic acid, Acetic anhydride.

  • Procedure: (Adapted from the synthesis of the non-methylated analogue)

    • A mixture of 2-amino-6-methylbenzoic acid and an excess of acetic anhydride is heated at reflux.

    • The reaction progress is monitored by TLC.

    • After the reaction is complete, the mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

    • The resulting solid, 2,7-dimethyl-4H-3,1-benzoxazin-4-one, is purified by recrystallization.

Experimental Protocol: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one
  • Materials: 2,7-Dimethyl-4H-3,1-benzoxazin-4-one, primary amine or hydrazine, suitable solvent (e.g., ethanol).

  • Procedure:

    • The 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate is dissolved in a suitable solvent.

    • The desired primary amine or hydrazine is added to the solution.

    • The reaction mixture is heated to reflux for several hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

    • The crude product is purified by column chromatography or recrystallization to yield the desired 2-methyl-3-substituted-quinazolin-4(3H)-one.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of important molecules. The protocols and data presented here for the synthesis of a key precursor to the fungicide metrafenone and for the generation of bioactive quinazolinone scaffolds highlight its significance as a chemical intermediate. The provided experimental procedures offer a solid foundation for researchers in the fields of agrochemical and pharmaceutical development to utilize this compound in their synthetic endeavors. Further exploration of the reactivity of this intermediate is likely to lead to the discovery of new and valuable chemical entities.

References

Application Notes and Protocols: The Role of 2-Methyl-6-nitrobenzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzoic acid is a key aromatic carboxylic acid intermediate with significant applications in the development of modern agrochemicals. Its unique substitution pattern makes it a valuable building block for the synthesis of complex, biologically active molecules, particularly in the fungicide and herbicide sectors. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in agrochemical research and development.

Application Notes

Fungicide Development: Precursor to Metrafenone

The most prominent role of this compound in agrochemical development is as a crucial intermediate in the synthesis of metrafenone , a highly effective benzophenone fungicide.[1] Metrafenone is primarily used to control powdery mildew on a variety of crops, including cereals and grapes.[2]

Mechanism of Action: Metrafenone exhibits a novel mode of action, interfering with fungal morphogenesis, polarized hyphal growth, and the establishment of cell polarity.[2] It disrupts the organization of the actin cytoskeleton, leading to abnormal hyphal swelling, bursting, and collapse of hyphal tips.[2] This unique mechanism of action makes it a valuable tool in resistance management strategies.

Herbicide Development: A Building Block for Pyrimidinyl-Benzoate Herbicides

While less direct, derivatives of nitrobenzoic acids, structurally related to this compound, are utilized in the synthesis of certain herbicides. One such class is the pyrimidinyl-benzoate herbicides . These compounds are known to act as inhibitors of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of metrafenone, a primary agrochemical derived from this compound.

Table 1: In Vitro Efficacy of Metrafenone against Powdery Mildew Pathogens

Pathogen SpeciesEC50 Value (mg/L)Reference
Blumeria graminis f. sp. tritici (Wheat Powdery Mildew)<0.02 (Wild Type Sensitivity)[3]
Blumeria graminis f. sp. tritici (Moderately Adapted)0.1 - 0.5[3]
Blumeria graminis f. sp. tritici (Resistant)>10[3]

Table 2: Field Trial Efficacy of Metrafenone against Grape Powdery Mildew (Uncinula necator)

YearApplication RateDisease Incidence Protection (%)Disease Severity Protection (%)Reference
2011Not Specified100 (on leaves), 93.5 (on clusters)98.7 (on clusters)[4]
2012Not SpecifiedNot Specified84.0 (on clusters)[4]
2013Not Specified0.5 (on clusters)15.8 (on clusters)[4]

Table 3: Toxicological Data for Metrafenone

TestResultSpeciesReference
Acute Oral LD50>5000 mg/kg bwRat[5]
Acute Dermal LD50>5000 mg/kg bwRat[5]
Acute Inhalation LC50>5.2 mg/LRat[5]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nitration of 2-methylbenzoic acid.

Materials:

  • 2-Methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized water

  • Beakers, flasks, magnetic stirrer, and other standard laboratory glassware

  • Fume hood

Procedure:

  • In a fume hood, dissolve a specific molar equivalent of 2-methylbenzoic acid in a sufficient volume of concentrated sulfuric acid in a flask placed in an ice bath to maintain a low temperature.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution of 2-methylbenzoic acid, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Synthesis of Metrafenone from this compound (Illustrative)

The synthesis of metrafenone is a multi-step process. The following is a generalized representation of a potential synthetic route.

Step 1: Conversion of this compound to the corresponding acid chloride.

  • Reflux this compound with thionyl chloride (SOCl₂) in an inert solvent under anhydrous conditions.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Friedel-Crafts acylation.

  • Dissolve the acid chloride from Step 1 and a suitable substituted aromatic compound (e.g., a trimethoxytoluene derivative) in an appropriate solvent.

  • Add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise at a controlled temperature.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude metrafenone.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_of_Metrafenone This compound This compound Acid Chloride Acid Chloride This compound->Acid Chloride SOCl₂ Metrafenone Metrafenone Acid Chloride->Metrafenone Friedel-Crafts Acylation

Caption: Synthetic pathway from this compound to Metrafenone.

Metrafenone_Mode_of_Action cluster_fungus Fungal Hypha Metrafenone Metrafenone Actin Cytoskeleton Actin Cytoskeleton Metrafenone->Actin Cytoskeleton Disrupts Hyphal Tip Growth Hyphal Tip Growth Actin Cytoskeleton->Hyphal Tip Growth Regulates Abnormal Growth Abnormal Growth Actin Cytoskeleton->Abnormal Growth Disruption leads to Normal Fungal Development Normal Fungal Development Hyphal Tip Growth->Normal Fungal Development

Caption: Simplified signaling pathway of Metrafenone's mode of action.

AHAS_Inhibition_Workflow Pyrimidinyl-benzoate\nHerbicide Pyrimidinyl-benzoate Herbicide AHAS Enzyme AHAS Enzyme Pyrimidinyl-benzoate\nHerbicide->AHAS Enzyme Inhibits Branched-Chain Amino Acids Branched-Chain Amino Acids AHAS Enzyme->Branched-Chain Amino Acids Catalyzes Synthesis of Inhibition of Amino\nAcid Synthesis Inhibition of Amino Acid Synthesis AHAS Enzyme->Inhibition of Amino\nAcid Synthesis Inhibition leads to Plant Growth Plant Growth Branched-Chain Amino Acids->Plant Growth Plant Death Plant Death Inhibition of Amino\nAcid Synthesis->Plant Death

Caption: Logical workflow of AHAS-inhibiting herbicides.

References

Application Notes: 2-Methyl-6-nitrobenzoic Acid as a Versatile Precursor for Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Methyl-6-nitrobenzoic acid as a key precursor in the synthesis of azo dyes. The following sections detail the synthetic pathway from the nitroaromatic starting material to the final azo dye, including detailed experimental protocols and the characterization of the intermediates and final products. The potential applications of these dyes, particularly in the context of biological research and drug development, are also discussed.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the creation of chromophores for dyes and pigments.[1] Its structure, featuring a carboxylic acid, a nitro group, and a methyl group on an aromatic ring, allows for a range of chemical modifications. A primary application of this compound is its conversion to 2-amino-6-methylbenzoic acid, a key intermediate for the synthesis of a variety of azo dyes.[1] Azo dyes, characterized by the -N=N- functional group, are a significant class of colored compounds with wide-ranging applications in textiles, printing, and increasingly in biomedical fields due to their potential biological activities.[2][3][4]

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material and intermediates is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compoundC₈H₇NO₄181.15151-159Yellow to brown powder or crystals13506-76-8
2-Amino-6-methylbenzoic acidC₈H₉NO₂151.16128-130Light yellow crystalline powder4389-50-8

Synthetic Pathway Overview

The synthesis of azo dyes from this compound is a multi-step process. The overall transformation involves the reduction of the nitro group to an amine, followed by diazotization of the resulting amino group, and finally, coupling with a suitable aromatic compound to form the azo dye.

G A This compound B 2-Amino-6-methylbenzoic acid A->B Reduction C Diazonium Salt Intermediate B->C Diazotization D Azo Dye C->D Azo Coupling

Caption: Overall synthetic route from this compound to an Azo Dye.

Experimental Protocols

The following protocols provide detailed methodologies for each key step in the synthesis of an exemplary azo dye.

Protocol 1: Reduction of this compound to 2-Amino-6-methylbenzoic acid

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • Methanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 10.0 g of this compound in 150 mL of methanol.

  • Carefully add 0.5 g of 10% Palladium on Carbon catalyst to the solution.

  • Seal the vessel and purge with an inert gas to remove air.

  • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude 2-Amino-6-methylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_0 Reduction of this compound A Dissolve in Methanol B Add Pd/C Catalyst A->B C Hydrogenation B->C D Filter Catalyst C->D E Evaporate Solvent D->E F Purify by Recrystallization E->F

Caption: Workflow for the reduction of this compound.

Protocol 2: Diazotization of 2-Amino-6-methylbenzoic acid

This protocol details the formation of the diazonium salt, a crucial intermediate for the azo coupling reaction.[5]

Materials:

  • 2-Amino-6-methylbenzoic acid

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, prepare a solution of 10 mL of concentrated hydrochloric acid in 100 mL of water.

  • Cool the acidic solution to 0-5 °C in an ice-salt bath.

  • Slowly add 5.0 g of 2-Amino-6-methylbenzoic acid to the cold acid solution with continuous stirring.

  • Prepare a solution of 2.5 g of sodium nitrite in 10 mL of water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Protocol 3: Azo Coupling to Synthesize an Exemplary Azo Dye

This protocol describes the coupling of the diazonium salt with β-naphthol to form a vibrant azo dye.

Materials:

  • Diazonium salt solution from Protocol 2

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice bath

Procedure:

  • In a separate beaker, dissolve 4.8 g of β-naphthol in 50 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 2 to the cold β-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid dye with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at a low temperature.

G cluster_1 Azo Dye Synthesis G Diazotization of 2-Amino-6-methylbenzoic acid I Azo Coupling Reaction G->I H Preparation of Coupling Component (β-Naphthol Solution) H->I J Filtration and Washing I->J K Drying of Azo Dye J->K

Caption: Workflow for the synthesis of an azo dye.

Characterization and Data Presentation

The synthesized azo dye should be characterized using various spectroscopic and analytical techniques. The following table provides an illustrative template for presenting the quantitative data.

PropertyMeasurement
Yield (%)
Melting Point (°C)
Color
UV-Vis (λmax, nm)
Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
FT-IR (cm⁻¹)
¹H NMR (δ, ppm)
¹³C NMR (δ, ppm)
Mass Spectrometry (m/z)

Note: The specific values for the above properties are dependent on the final azo dye structure and need to be determined experimentally.

Applications in Research and Drug Development

Azo dyes derived from substituted benzoic acids are of growing interest in biomedical applications.[3][4] The presence of the carboxylic acid group can be leveraged for further functionalization, such as conjugation to biomolecules or nanoparticles.

  • Biological Staining: The synthesized azo dyes can be screened for their potential as selective stains for specific cellular components or tissues.

  • Antimicrobial and Anticancer Agents: Aromatic azo compounds have been reported to exhibit antibacterial, antifungal, and cytotoxic activities.[3] The novel dyes synthesized from 2-amino-6-methylbenzoic acid can be evaluated for their potential as therapeutic agents.

  • Drug Delivery: The azo bond is susceptible to reduction by enzymes present in the colon. This property can be exploited for colon-targeted drug delivery, where a therapeutic agent is attached to the azo dye, to be released at the desired site of action.[3]

  • Molecular Probes: The chromophoric properties of these dyes can be sensitive to their local environment. This opens up possibilities for their use as probes to study biological processes or as sensors for specific analytes.

References

Experimental protocol for using 2-Methyl-6-nitrobenzoic acid in a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Methyl-6-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 13506-76-8) is a versatile aromatic carboxylic acid that serves as a crucial intermediate in various fields of organic synthesis.[1] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene ring, provides a unique combination of steric and electronic properties.[2] These functional groups offer multiple reaction sites, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] Notably, it is an important raw material for the synthesis of the fungicide metrafenone.[3] The strategic placement of the substituents influences its reactivity, making it a subject of interest in the study of reaction mechanisms.[1][4]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₇NO₄[1][5][6][7]
Molecular Weight 181.15 g/mol [1][5][6]
Appearance Pale yellow needles or tan/yellow to brown powder/crystals[1][8]
Melting Point 151-159 °C[1][9]
Solubility Insoluble in water[8][10]
Purity ≥ 99% (HPLC)[1]
Storage Store at room temperature[1]

Table 2: Spectroscopic Data Summary

TechniqueDataSource
¹H NMR Solvent: DMSO-d₆, Frequency: 399.65 MHz • δ 7.998 (d, Aromatic H) • δ 7.733 (t, Aromatic H) • δ 7.608 (d, Aromatic H) • δ 2.414 (s, Methyl -CH₃)[11][12]
Infrared (IR) • ~3000 cm⁻¹ (O-H stretch, Carboxylic acid) • ~1700 cm⁻¹ (C=O stretch, Carboxylic acid) • ~1530 cm⁻¹ (Asymmetric NO₂ stretch) • ~1350 cm⁻¹ (Symmetric NO₂ stretch)[11]
Mass Spectrometry (MS) • m/z 181 (~60%, [M]⁺) • m/z 164 (~100%, [M-OH]⁺)[7][11]

Reactivity Profile

This compound is a nitrated carboxylic acid.[8][9][10] Its reactivity is governed by the interplay of its three functional groups:

  • Carboxylic Acid Group (-COOH): This group is acidic and readily donates a proton in the presence of a base.[9][10] It can undergo typical carboxylic acid reactions, such as esterification and conversion to an acid chloride. The presence of the ortho-methyl group can introduce steric hindrance, influencing reaction rates.[4]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to 2-methylbenzoic acid.[13] It is also a key functional handle that can be readily reduced to an amino group (-NH₂), opening up a vast array of synthetic possibilities for building more complex molecules, particularly heterocyclic compounds like quinazolinones.[2]

  • Methyl Group (-CH₃): This electron-donating group can influence the regioselectivity of further electrophilic aromatic substitution reactions.[4]

Experimental Protocols

Herein are detailed methodologies for the synthesis and key transformations of this compound.

Protocol 1: Synthesis of this compound via Oxidation

A common route for synthesizing this compound is through the oxidation of 3-nitro-o-xylene.[3][9]

Objective: To synthesize this compound from 3-nitro-o-xylene.

Materials:

  • 3-nitro-o-xylene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Oxygen (gas)

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

Equipment:

  • 100 mL autoclave

  • Oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 100 mL autoclave, add 3-nitro-o-xylene (453 mg, 3 mmol, 1.0 eq.) and sodium hydroxide (0.9 g, 22.5 mmol, 7.5 eq.).[9] Add 5 mL of ethanol.[9]

  • Pressurization: Purge the autoclave with oxygen gas three times. Pressurize the vessel with oxygen to 1.8 MPa.[9]

  • Reaction: Place the autoclave in a preheated oil bath at 65°C and stir the reaction mixture for 24 hours.[9]

  • Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully vent the autoclave. Dilute the mixture with methanol and adjust the pH to 6-7 using an appropriate acid.[9]

  • Extraction & Purification: Remove the solvent under reduced pressure. Add ethyl acetate to the residue for extraction. The organic layer is then dried.[9] The crude product is purified by column chromatography to yield this compound.[9] A yield of approximately 64% can be expected.[9]

G cluster_synthesis Synthesis Workflow reagents 3-nitro-o-xylene NaOH, Ethanol autoclave Autoclave Reaction (65°C, 1.8 MPa O₂, 24h) reagents->autoclave workup Work-up (pH adjustment) autoclave->workup purification Purification (Column Chromatography) workup->purification product 2-Methyl-6-nitrobenzoic acid purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Fischer Esterification

The carboxylic acid can be converted to its methyl ester, a valuable intermediate for further reactions.[14]

Objective: To synthesize Methyl 2-methyl-6-nitrobenzoate.

Materials:

  • This compound

  • Methanol (excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-methyl-6-nitrobenzoate.[14]

Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, creating 2-Amino-6-methylbenzoic acid, a precursor for many heterocyclic compounds.[2]

Objective: To synthesize 2-Amino-6-methylbenzoic acid.

Materials:

  • This compound

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)

  • Filter apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a suitable hydrogenation vessel.[2]

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere if possible.[2]

  • Hydrogenation: Connect the vessel to a hydrogen source and purge the system. Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.[2]

  • Monitoring: Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake.

  • Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Final Product: Rinse the filter cake with methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-Amino-6-methylbenzoic acid.

G cluster_reactions Key Transformations start 2-Methyl-6-nitrobenzoic acid esterification Esterification (MeOH, H₂SO₄) start->esterification reduction Nitro Reduction (H₂, Pd/C) start->reduction ester_product Methyl 2-methyl-6-nitrobenzoate esterification->ester_product amine_product 2-Amino-6-methylbenzoic acid reduction->amine_product G cluster_pathway Quinazolinone Synthesis Pathway start_amine 2-Amino-6-methylbenzoic acid derivative acylation Acylation start_amine->acylation intermediate N-Acyl Intermediate acylation->intermediate cyclization Cyclization/ Dehydration intermediate->cyclization end_product Substituted Quinazolinone cyclization->end_product

References

Analytical techniques for 2-Methyl-6-nitrobenzoic acid characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-Methyl-6-nitrobenzoic acid is critical for its application in pharmaceutical development, agricultural chemicals, and material science.[1] As a versatile intermediate, its purity and structural integrity directly impact the quality and efficacy of the final products.[1] This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of modern analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and quantifying it in the presence of impurities or in complex mixtures. High-Performance Liquid Chromatography (HPLC) is particularly suited for non-volatile and thermally sensitive compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and semi-volatile substances.[2]

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound. The technique separates compounds based on their polarity, with a nonpolar stationary phase (like C18) and a polar mobile phase.[3][4] An acidic mobile phase ensures that the carboxylic acid group remains protonated, leading to better retention and peak shape.[4] UV detection is effective due to the aromatic nature of the compound, which provides strong absorbance.[2] This method is highly specific and can separate the target analyte from structurally similar impurities.[5]

Quantitative Data Summary: HPLC

ParameterRecommended Condition
Stationary Phase C18, 4.6 mm x 150 mm, 5 µm particle size[2][4]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[4]
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30 °C[2]
Detection UV at 254 nm[2]
Injection Volume 10 µL[2]
Purity (Typical) ≥ 99%[1]

Experimental Protocol: HPLC

  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

    • Mix the aqueous component with HPLC-grade acetonitrile in a 50:50 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask and dissolve in a 50:50 mixture of acetonitrile and water (diluent). Dilute to the mark with the diluent.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask, dissolve, and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[4]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the standard and sample solutions.

    • Monitor the separation at a wavelength of 254 nm.

    • Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Analysis

HPLC_Workflow A Sample & Standard Preparation C Sample Injection (10 µL) A->C B HPLC System Equilibration B->C D Chromatographic Separation (C18) C->D E UV Detection (254 nm) D->E F Data Acquisition & Analysis E->F

Caption: General workflow for purity analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[2] For this compound, derivatization (e.g., esterification to its methyl ester) may be necessary to increase volatility and improve chromatographic performance. The mass spectrometer provides structural information through fragmentation patterns, offering high specificity.

Quantitative Data Summary: GC-MS (Note: Based on a general method for related nitroaromatic compounds, as direct GC-MS analysis of the acid is less common without derivatization.)

ParameterRecommended Condition
Column SPB-1, Fused silica capillary column (or equivalent)
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium
Ion Source Electron Ionization (EI), 70 eV[6]
MS Source Temp. 230 °C[7]
MS Quad Temp. 150 °C[7]
Mode Scan or Selective Ion Monitoring (SIM)

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization (Esterification):

    • Dissolve a known amount of this compound in methanol.

    • Add a catalytic amount of strong acid (e.g., H₂SO₄).

    • Reflux the mixture to form the volatile methyl ester, Methyl 2-methyl-6-nitrobenzoate.[8]

    • Perform a work-up to extract the ester into an organic solvent (e.g., dichloromethane).

  • Sample Preparation:

    • Dilute the extracted ester solution to a suitable concentration (e.g., 10-100 µg/mL) in the same solvent.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • The sample is vaporized and separated on the capillary column based on the oven temperature program.

    • Eluted components enter the mass spectrometer, are ionized by electron impact, and fragmented.

    • The resulting ions are separated by the mass analyzer to generate a mass spectrum.

  • Data Analysis:

    • Identify the compound by comparing its retention time and mass spectrum with a reference standard.

    • Analyze the fragmentation pattern to confirm the structure.

Workflow for GC-MS Analysis

GCMS_Workflow A Derivatization (Esterification) B Sample Injection (1 µL) A->B C GC Separation B->C D Ionization (EI) & Fragmentation C->D E Mass Analysis (m/z) D->E F Data Acquisition & Spectral Analysis E->F

Caption: Workflow for structural analysis by GC-MS.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an unparalleled technique for elucidating the chemical structure and connectivity of a molecule.[6] ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, ¹H NMR is used to confirm the positions of protons on the aromatic ring and the methyl group.

Quantitative Data Summary: ¹H NMR

Chemical Shift (ppm)MultiplicityAssignment
7.998dAromatic H
7.733tAromatic H
7.608dAromatic H
2.414sMethyl (-CH₃)
Solvent: DMSO-d₆, Frequency: 399.65 MHz[6][9]

Experimental Protocol: NMR

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.[6]

    • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]

    • Ensure the sample is fully dissolved, using vortexing or sonication if necessary.[6]

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a spectral width covering 0-12 ppm.[6]

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is required due to the low natural abundance of ¹³C.[6]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.

Workflow for NMR Analysis

NMR_Workflow A Sample Dissolution (Deuterated Solvent) B Place in NMR Spectrometer A->B C Data Acquisition (¹H, ¹³C Spectra) B->C D Data Processing (FT, Phasing) C->D E Structural Elucidation D->E

Caption: Workflow for structural elucidation by NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the carboxylic acid (O-H and C=O stretches) and the nitro group (asymmetric and symmetric NO₂ stretches).[6]

Quantitative Data Summary: FTIR

Wavenumber (cm⁻¹)Description of Vibration
~3000O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
Data represents characteristic absorptions for the present functional groups.[6]

Experimental Protocol: FTIR

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Place the sample (pellet or on ATR crystal) in the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.[6]

  • Data Analysis:

    • The instrument software automatically subtracts the background from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.[6]

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[6] Electron Ionization (EI) is a common technique for small, volatile molecules, providing a molecular ion peak ([M]⁺) and characteristic fragment ions that aid in structural confirmation.[6]

Quantitative Data Summary: Mass Spectrometry (EI)

m/zRelative Intensity (%)Assignment
181~60[M]⁺ (Molecular Ion)
164~100[M-OH]⁺
Data is for this compound (Molecular Weight: 181.15 g/mol ).[1][6][10]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Dissolve a small amount of the sample (<1 mg) in a volatile organic solvent like methanol or acetonitrile to a concentration of 10-100 µg/mL.[6]

  • Instrumentation:

    • Use a mass spectrometer with an Electron Ionization (EI) source.[6] The sample can be introduced via a direct insertion probe or a GC inlet.

  • Data Acquisition:

    • The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[6]

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole or TOF) based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of ions versus their m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The loss of specific fragments (e.g., -OH) provides clues about the molecule's structure.[6]

Thermal and Physical Characterization

Thermal Analysis

Application Note: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and decomposition of a compound. For nitroaromatic compounds, these methods are crucial for assessing thermal hazards.[11] Studies on related nitrobenzoic acid isomers show that they undergo significant exothermic decomposition at elevated temperatures.[11][12] TGA shows that substantial weight loss for these compounds occurs between 125-200 °C.[12]

Quantitative Data Summary: Thermal Properties of Nitrobenzoic Acid Isomers

CompoundAverage Apparent Activation Energy (kJ mol⁻¹)Peak Decomposition Temp. (°C)
o-nitrobenzoic acid131.31[11][12]196[11]
m-nitrobenzoic acid203.43[11][12]181[11]
p-nitrobenzoic acid157.00[11][12]205[11]
Data for isomers provides context for the expected thermal behavior of this compound.

Experimental Protocol: DSC/TGA

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum or ceramic pan.

  • Data Acquisition:

    • Place the sample pan and a reference pan in the DSC/TGA instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset and completion temperatures of decomposition.

    • From the DSC curve, identify exothermic or endothermic events (like melting or decomposition) and calculate the associated enthalpy changes.

Physical Properties

Application Note: Basic physical properties are fundamental for compound identification and handling. The melting point is a key indicator of purity, with pure compounds exhibiting a sharp melting range.

Quantitative Data Summary: Physical Properties

PropertyValue
Molecular Formula C₈H₇NO₄[1][10]
Molecular Weight 181.15 g/mol [1][10]
Appearance Yellow to brown powder or crystals[1]
Melting Point 151-159 °C[1]
CAS Number 13506-76-8[1][10]

Experimental Protocol: Melting Point (Capillary Method)

  • Sample Preparation:

    • Ensure the sample is a dry, fine powder.[8]

    • Pack a small amount into a capillary tube to a height of 2-3 mm.[8]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[8]

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.[8]

References

Application Note: HPLC Analysis of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 2-Methyl-6-nitrobenzoic acid using High-Performance Liquid Chromatography (HPLC). This method is designed for accuracy, reproducibility, and high-throughput screening, making it suitable for quality control, purity assessment, and various research applications in pharmaceutical and chemical industries.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2] Accurate and reliable analytical methods are essential for monitoring its purity, stability, and concentration in different matrices. Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the analysis of aromatic nitro compounds due to its ability to separate compounds based on polarity.[2][3] This application note outlines a validated HPLC method for the determination of this compound.

Principle

The method employs a reversed-phase C18 column for the separation of this compound from potential impurities. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is utilized to ensure the analyte is in its protonated form, leading to better retention and peak shape on the C18 column. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Quantitative Data Summary

The following table summarizes the performance characteristics of this HPLC method for the analysis of this compound.

ParameterResult
Retention Time (RT) Approximately 5.8 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Reagents:

    • This compound reference standard (Purity ≥ 99%)[1]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (ACS grade)

  • Labware: Analytical balance, volumetric flasks, pipettes, syringe filters (0.45 µm).

Chromatographic Conditions
ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter both the aqueous component and acetonitrile separately through a 0.45 µm membrane filter before use. The final mobile phase is a 50:50 (v/v) mixture of the filtered aqueous component and acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the standard stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solution(s).

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing prep Preparation hplc HPLC System analysis Data Analysis result Result mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standards Standard & Sample Preparation injection Sample Injection standards->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification quantification->result

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Methyl-6-nitrobenzoic acid, a versatile intermediate in organic synthesis.[1] This document outlines procedures for modifying both the carboxylic acid and the nitro functional groups, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The steric hindrance provided by the ortho-methyl group influences the reactivity of the adjacent carboxylic acid, a key consideration in the following synthetic methods.[2]

Overview of Derivatization Pathways

This compound offers two primary sites for chemical modification: the carboxylic acid group and the nitro group. The following diagram illustrates the main derivatization routes discussed in these protocols.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Nitro Group Derivatization A This compound B Methyl 2-Methyl-6-nitrobenzoate (Ester) A->B Esterification (Protocol 1.1) C 2-Methyl-6-nitrobenzoyl Chloride (Acyl Chloride) A->C Acyl Halogenation (Protocol 1.2) E 2-Amino-6-methylbenzoic Acid A->E Nitro Reduction (Protocols 2.1-2.2) D N-Substituted-2-methyl-6-nitrobenzamide (Amide) C->D Amide Coupling (Protocol 1.3)

Caption: Key derivatization pathways for this compound.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety can be converted into a variety of functional groups, including esters, acyl chlorides, and amides. These transformations are fundamental for peptide synthesis, creating prodrugs, or preparing for subsequent coupling reactions.

Protocol 1.1: Fischer-Speier Esterification to Methyl 2-Methyl-6-nitrobenzoate

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] Due to the steric hindrance from the adjacent methyl group, reaction times may be longer or require more forcing conditions compared to unhindered benzoic acids.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 mL per gram of acid).[4]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.[4]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[4]

  • Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-methyl-6-nitrobenzoate.[4]

  • If necessary, purify the product by column chromatography or recrystallization.

Protocol 1.2: Acyl Chloride Formation using Thionyl Chloride

The conversion of the carboxylic acid to a more reactive acyl chloride is a key step for synthesizing amides and esters under mild conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM, anhydrous)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional)

Procedure:

  • In a fume hood, suspend this compound (1.0 eq) in anhydrous toluene or DCM in a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

  • Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic drop of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 1-3 hours, or until the evolution of gas ceases and the solid dissolves.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed, which can be aided by co-evaporation with anhydrous toluene.

  • The resulting crude 2-methyl-6-nitrobenzoyl chloride is often used immediately in the next step without further purification.

Protocol 1.3: Amide Coupling (via Acyl Chloride)

The highly reactive acyl chloride prepared in Protocol 1.2 can be readily coupled with a primary or secondary amine to form a stable amide bond.

Materials:

  • 2-Methyl-6-nitrobenzoyl chloride (from Protocol 1.2)

  • Desired amine (primary or secondary) (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (2.0 eq)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the amine (1.0 eq) and the non-nucleophilic base (2.0 eq) in an anhydrous solvent in a round-bottomed flask, and cool the mixture in an ice bath (0°C).

  • Dissolve the crude 2-methyl-6-nitrobenzoyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water, dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide product by recrystallization or column chromatography.

Data Summary: Carboxylic Acid Derivatization
Derivatization MethodKey ReagentsTypical ConditionsTypical YieldPurityReference
Fischer EsterificationMethanol, H₂SO₄ (cat.)Reflux, 4-8 h75-95%>95% after purification[4][6]
Acyl Chloride FormationThionyl Chloride (SOCl₂)Reflux, 1-3 hHigh (often used crude)N/A[5][7]
Amide CouplingAmine, Triethylamine0°C to RT, 2-16 h70-95%>98% after purification[8][9]

Derivatization of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, yielding 2-amino-6-methylbenzoic acid, a valuable precursor for synthesizing heterocyclic compounds like quinazolinones.[10]

G Start This compound Step1_H2 Dissolve in Solvent (e.g., Methanol) Start->Step1_H2 Protocol 2.1 Step2_H2 Add Pd/C Catalyst Step1_H2->Step2_H2 Step3_H2 Pressurize with H₂ Gas (e.g., 50 psi) Step2_H2->Step3_H2 Step4_H2 Reaction at RT Step3_H2->Step4_H2 Step5_H2 Filter Catalyst (Celite) Step4_H2->Step5_H2 Step6_H2 Concentrate Filtrate Step5_H2->Step6_H2 End_H2 2-Amino-6-methylbenzoic Acid Step6_H2->End_H2

Caption: Workflow for nitro group reduction via catalytic hydrogenation.

Protocol 2.1: Nitro Reduction via Catalytic Hydrogenation

Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for reducing nitro groups.[11] It typically proceeds under mild conditions with high yields.

Materials:

  • This compound or its methyl ester

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar pressure vessel

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve this compound (or its ester) (1.0 eq) in methanol (10-20 mL per gram of substrate).[12]

  • Carefully add 10% Pd/C catalyst (1-5 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[12]

  • Seal the reaction vessel, connect it to the hydrogenation apparatus, and purge with the inert gas three times to remove oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi or 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.[12]

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the 2-amino-6-methylbenzoic acid (or its ester).

Protocol 2.2: Nitro Reduction using Tin(II) Chloride

Reduction using a metal in acidic media, such as tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, is a classic and reliable alternative to catalytic hydrogenation, especially when other reducible functional groups are present that are sensitive to hydrogenation.[11][13]

Materials:

  • This compound or its methyl ester

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve this compound (or its ester) (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.[12]

  • Add SnCl₂·2H₂O (3-4 eq) to the solution in portions.[12] For the acid starting material, adding concentrated HCl (4-5 eq) is also common.

  • Stir the mixture at 50-70°C for 1-3 hours, monitoring the reaction by TLC.[12]

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Carefully neutralize the mixture by adding saturated NaHCO₃ solution or aqueous NaOH until the pH is ~7-8. This will precipitate tin salts.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Data Summary: Nitro Group Reduction Methods
Reduction MethodKey ReagentsTypical ConditionsTypical YieldSelectivityReference
Catalytic HydrogenationH₂, 10% Pd/CRT, 50 psi H₂, 2-6 h>90%High, but can reduce other groups (alkenes, etc.)[11][12]
Metal-Mediated (SnCl₂)SnCl₂·2H₂O, HCl50-70°C, 1-3 h80-95%Good chemoselectivity for the nitro group[12][14]
Metal-Mediated (Fe)Fe powder, Acetic AcidReflux, 1-2 h85-95%Excellent chemoselectivity, cost-effective[11][13]

References

Synthesis of 2-Methyl-6-nitrobenzoyl Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-methyl-6-nitrobenzoyl chloride from 2-methyl-6-nitrobenzoic acid using thionyl chloride. 2-Methyl-6-nitrobenzoyl chloride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The protocol herein is designed to ensure a high yield and purity of the final product, with a strong emphasis on safety and procedural accuracy. All quantitative data is summarized for clarity, and a visual representation of the reaction workflow is provided.

Application Notes

2-Methyl-6-nitrobenzoyl chloride serves as a critical building block in organic synthesis, primarily for the introduction of the 2-methyl-6-nitrobenzoyl moiety into a target molecule.[1] Its utility is most pronounced in the following areas:

  • Pharmaceutical Synthesis: It is a key intermediate in the development of novel therapeutic agents. The presence of the nitro and methyl groups on the benzoyl chloride structure allows for diverse chemical modifications, enabling the synthesis of a wide range of biologically active compounds.[1]

  • Agrochemical Development: This compound is utilized in the synthesis of modern pesticides and herbicides.[1]

  • Organic Synthesis: As a reactive acyl chloride, it readily participates in nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form esters, amides, and ketones, respectively. This reactivity makes it a versatile reagent for constructing complex organic molecules.

The reaction of this compound with thionyl chloride is a standard and efficient method for the preparation of the corresponding acyl chloride. Thionyl chloride is a preferred reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
This compoundC₈H₇NO₄181.15134-137--
Thionyl chlorideSOCl₂118.97-104.5791.636
2-Methyl-6-nitrobenzoyl chlorideC₈H₆ClNO₃199.5942[1]311.9 @ 760 mmHg[1]1.386[1]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous nitro- and methyl-substituted benzoyl chlorides.[2][3][4]

3.1. Materials and Equipment

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Gas trap (for HCl and SO₂ gases)

  • Distillation apparatus (for removal of excess thionyl chloride)

  • Vacuum distillation apparatus (for purification of the product, if necessary)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

3.2. Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂). Handle it with extreme care in a well-ventilated fume hood.

  • The reaction evolves HCl and SO₂ gases, which are corrosive and toxic. Ensure the reaction setup is equipped with a gas trap containing a sodium hydroxide solution to neutralize these gases.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

  • Acyl chlorides are moisture-sensitive. All glassware should be thoroughly dried before use.

3.3. Reaction Procedure

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap.

  • Charging the Flask: To the round-bottom flask, add this compound.

  • Addition of Thionyl Chloride: In a fume hood, carefully add an excess of thionyl chloride to the flask. A molar ratio of at least 2:1 of thionyl chloride to the carboxylic acid is recommended to ensure complete conversion and to serve as the solvent. For example, for every 1 mole of this compound, use at least 2 moles of thionyl chloride.

  • Reaction: Gently heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Arrange the apparatus for simple distillation and carefully distill off the excess thionyl chloride. The boiling point of thionyl chloride is 79 °C.

  • Purification: The crude 2-methyl-6-nitrobenzoyl chloride can often be used directly in the next step without further purification. If a higher purity is required, the product can be purified by vacuum distillation.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.

3.4. Expected Yield

While a specific yield for this reaction is not documented in the searched literature, yields for analogous reactions using thionyl chloride to convert substituted benzoic acids to their corresponding acyl chlorides are typically high, often in the range of 90-98%.[2]

Reaction Workflow and Mechanism

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-methyl-6-nitrobenzoyl chloride.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid This compound reaction Reflux (2-4 hours) start_acid->reaction start_socl2 Thionyl Chloride (SOCl₂) start_socl2->reaction distillation Distillation of excess SOCl₂ reaction->distillation vac_distillation Vacuum Distillation (optional) distillation->vac_distillation product 2-Methyl-6-nitrobenzoyl chloride distillation->product Direct use vac_distillation->product

Figure 1: Experimental workflow for the synthesis of 2-methyl-6-nitrobenzoyl chloride.

4.2. Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below.

reaction_mechanism intermediate1 Chlorosulfite intermediate intermediate2 Acylium ion intermediate intermediate1->intermediate2 Loss of SO₂ and Cl⁻ product 2-Methyl-6-nitrobenzoyl chloride + SO₂ + HCl intermediate2->product Attack of Cl⁻

Figure 2: Simplified reaction mechanism for the formation of acyl chloride.

References

Application Notes and Protocols for the Esterification of 2-Methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrobenzoic acid is a valuable aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring both a nitro group and a methyl substituent, provides a versatile scaffold for building more complex molecules.[1] This application note provides a detailed protocol for the synthesis of Methyl 2-methyl-6-nitrobenzoate via the Fischer-Speier esterification of this compound. Fischer esterification is a classic and cost-effective method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3][4] This document outlines the procedure, materials, safety precautions, and expected outcomes for this important transformation.

Physicochemical Properties

A summary of the physical and chemical properties for the reactant and the desired product is provided below.

PropertyThis compound (Reactant)Methyl 2-methyl-6-nitrobenzoate (Product)
Molecular Formula C₈H₇NO₄[1][5]C₉H₉NO₄[2][6]
Molecular Weight 181.15 g/mol [1]195.17 g/mol [2][6]
CAS Number 13506-76-8[1]61940-22-5[2][6]
Appearance Yellow to brown powder or crystals[1]Solid (Predicted)[2]
Melting Point 151-159 °C[1][7]Data not available[2]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of Methyl 2-methyl-6-nitrobenzoate from this compound using methanol and a sulfuric acid catalyst. The reaction is reversible, so using a large excess of methanol as both the solvent and reagent helps drive the equilibrium toward the product.[4]

Materials and Reagents:

  • This compound (≥97%)

  • Anhydrous Methanol (Reagent Grade)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus

Reaction Parameters:

ParameterValue/ConditionNotes
Reactant 1.0 eqThis compound
Reagent/Solvent 15-20 mL per gram of acidAnhydrous Methanol
Catalyst Catalytic amountConcentrated H₂SO₄
Temperature Reflux (~65 °C for Methanol)[8]Gentle heating
Reaction Time 4-6 hoursMonitor by TLC

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of this compound in an excess of anhydrous methanol (e.g., 15-20 mL of methanol per gram of acid).[2]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[2] Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][8]

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[2]

  • Extraction and Work-up: Dissolve the resulting residue in an organic solvent such as dichloromethane or ethyl acetate.[2] Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with deionized water.

    • Next, carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.[2] Caution: CO₂ evolution may cause pressure buildup in the funnel; vent frequently.

    • Finally, wash with brine to remove residual aqueous contaminants.[2]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-methyl-6-nitrobenzoate.[2]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.[2]

Expected Analytical Data

The structure and purity of the synthesized Methyl 2-methyl-6-nitrobenzoate can be confirmed using spectroscopic methods.

TechniqueExpected Features for Methyl 2-methyl-6-nitrobenzoate
¹H NMR Aromatic Protons: Signals in the δ 7.0-8.5 ppm range. Methyl Ester Protons: A singlet around δ 3.5-4.0 ppm. Aromatic Methyl Protons: A singlet around δ 2.0-2.5 ppm.[2]
¹³C NMR Carbonyl Carbon: Signal in the δ 165-175 ppm region. Aromatic Carbons: Several signals between δ 120-150 ppm. Methyl Ester Carbon: Signal around δ 50-55 ppm. Aromatic Methyl Carbon: Signal in the upfield region, around δ 15-25 ppm.[2]
IR Spectroscopy C=O (ester carbonyl) stretch: ~1720-1740 cm⁻¹. C-O (ester) stretch: ~1100-1300 cm⁻¹. N-O (nitro group) stretches: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the esterification procedure.

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification dissolve 1. Dissolve Acid in Methanol add_catalyst 2. Add H₂SO₄ Catalyst dissolve->add_catalyst reflux 3. Heat to Reflux (4-6 hrs) add_catalyst->reflux cool 4. Cool to RT reflux->cool evaporate 5. Evaporate Methanol cool->evaporate extract 6. Dissolve & Extract (Ethyl Acetate) evaporate->extract wash 7. Wash Sequentially (H₂O, NaHCO₃, Brine) extract->wash dry 8. Dry Organic Layer (Na₂SO₄) wash->dry concentrate 9. Concentrate (Rotary Evaporator) dry->concentrate product Crude Product: Methyl 2-methyl-6-nitrobenzoate concentrate->product

Caption: Workflow for the Fischer esterification of this compound.

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Organic Solvents (Methanol, Dichloromethane, Ethyl Acetate): Flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • General Handling: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals. Review the Safety Data Sheet (SDS) for each reagent before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the oxidation of a substituted nitrotoluene, specifically 2-nitrotoluene or 3-nitro-o-xylene. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) in an acidic medium.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the starting material, oxidizing agent, and reaction conditions. Reported yields for the oxidation of 3-nitro-o-xylene with oxygen in the presence of sodium hydroxide are around 64%.[1] Co-production methods involving the oxidation of 3-nitro-o-xylene with dilute nitric acid and oxygen can result in varying compositions of this compound in the crude product, often as a co-product with 3-nitro-2-methylbenzoic acid.[2][3]

Q3: What are the main byproducts to expect in this synthesis?

A3: When starting from 3-nitro-o-xylene, the primary byproduct is often the isomeric 3-nitro-2-methylbenzoic acid. Over-oxidation can also lead to the formation of 3-nitrophthalic acid.[2][3] If 2-nitrotoluene is used as the starting material, incomplete oxidation may leave unreacted starting material, and side reactions could potentially lead to ring oxidation products under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the oxidation reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the product. The spots can be visualized under UV light. For HPLC, a small aliquot of the reaction mixture can be diluted and injected into the HPLC system to quantify the disappearance of the starting material and the appearance of the product.

Q5: What are the recommended purification methods for this compound?

A5: The primary method for purifying crude this compound is recrystallization.[4] Suitable solvents for recrystallization include ethanol/water mixtures. If isomeric byproducts are present in significant amounts, separation may require column chromatography.[1] An acid-base extraction can also be employed during the workup to separate the acidic product from neutral starting materials or byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of oxidizing agent. - Formation of byproducts. - Loss of product during workup and purification.- Increase the reaction time and monitor for completion using TLC or HPLC. - Optimize the reaction temperature. For permanganate oxidations, maintaining a gentle reflux is often necessary. - Use a molar excess of the oxidizing agent. - Carefully control reaction conditions (temperature, addition rate of reagents) to minimize side reactions. - Ensure complete precipitation of the product by adjusting the pH to acidic conditions (pH 1-2) during workup. Use minimal amounts of cold solvent for washing during filtration to avoid product loss.
Product is Contaminated with Starting Material - Incomplete reaction. - Inefficient purification.- Ensure the reaction has gone to completion before workup. - Perform a thorough purification. Recrystallization is often effective. If the starting material and product have very similar polarities, column chromatography may be necessary. An acid-base extraction during workup can effectively separate the acidic product from the neutral starting material.
Formation of a Brown Precipitate (MnO₂) in Permanganate Oxidation - This is an expected byproduct of the reduction of potassium permanganate.- The manganese dioxide is typically removed by filtration after the reaction is complete. The addition of a reducing agent, such as sodium bisulfite, can also be used to quench excess permanganate and dissolve the MnO₂ as soluble manganese(II) salts, which can then be removed in the aqueous phase during workup.
Product is Oily or Fails to Crystallize - Presence of significant impurities. - Residual solvent.- Attempt to purify the crude product further, for example, by column chromatography, before attempting recrystallization again. - Ensure all solvent is removed from the crude product before recrystallization. Using a rotary evaporator under high vacuum is recommended. - Try "salting out" the product by adding a non-polar co-solvent if a polar solvent was used for recrystallization, or vice-versa.
Reaction is Too Vigorous or Uncontrolled - Rate of addition of the oxidizing agent is too fast. - Reaction temperature is too high.- Add the oxidizing agent portion-wise or as a solution dropwise to maintain control over the reaction exotherm. - Use an ice bath to cool the reaction vessel during the addition of the oxidizing agent.

Data Presentation

The following table summarizes the composition of the crude product from the oxidation of 3-nitro-o-xylene under different conditions as described in patent CN111718264A.[3] This data illustrates how reaction parameters can influence the product distribution.

Nitric Acid Conc. Temperature (°C) Pressure (MPa) Time (h) This compound (%) 3-nitro-2-methylbenzoic acid (%) 3-nitrophthalic acid (%) 3-nitro-o-xylene (%)
30%130-1402.2-2.5715.9260.746.638.66
35%120-1302.0-2.21224.735.221.67.47
10%145-1503.5-4.0186.7680.042.715.36

Experimental Protocols

Protocol 1: Oxidation of 3-nitro-o-xylene with Oxygen and Sodium Hydroxide [1]

This protocol describes the synthesis of this compound from 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene).

Materials:

  • 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Oxygen gas

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • To a 100 mL autoclave, add 1,2-dimethyl-3-nitrobenzene (453 mg, 3 mmol), sodium hydroxide (0.9 g, 22.5 mmol), and 5 mL of ethanol.

  • Purge the autoclave with oxygen gas three times.

  • Pressurize the autoclave with oxygen to 1.8 MPa.

  • Heat the reaction mixture in an oil bath at 65°C for 24 hours.

  • After the reaction is complete, cool the mixture and dilute it with methanol.

  • Neutralize the mixture by adjusting the pH to 6-7 with hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Add ethyl acetate to the residue and dry the organic phase.

  • The target product can be isolated by column chromatography to yield this compound (reported yield: 64%).

Visualizations

Reaction Pathway

The following diagram illustrates the proposed mechanism for the oxidation of a substituted nitrotoluene to the corresponding benzoic acid using potassium permanganate. The reaction is thought to proceed via a hydrogen atom abstraction from the benzylic position as the rate-determining step.[5][6]

ReactionPathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2-Nitrotoluene 2-Nitrotoluene Benzyl_Radical Benzylic Radical Intermediate 2-Nitrotoluene->Benzyl_Radical KMnO₄ (H abstraction) 2-Methyl-6-nitrobenzoic_acid This compound Benzyl_Radical->2-Methyl-6-nitrobenzoic_acid Further Oxidation

Caption: Proposed reaction pathway for the permanganate oxidation of 2-nitrotoluene.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_reagents Are reagents in sufficient excess? check_completion->check_reagents Yes increase_time_temp->check_completion add_reagent Add more oxidizing agent check_reagents->add_reagent No check_workup Was the workup and purification efficient? check_reagents->check_workup Yes add_reagent->check_completion optimize_workup Optimize workup: - Adjust pH for precipitation - Use minimal cold solvent for washing check_workup->optimize_workup No consider_byproducts Analyze for byproducts check_workup->consider_byproducts Yes end Yield Improved optimize_workup->end consider_byproducts->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Common side products in the nitration of 2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-methylbenzoic acid (o-toluic acid). The information is designed to address common challenges, provide insights into side product formation, and offer guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the mononitration of 2-methylbenzoic acid?

The mononitration of 2-methylbenzoic acid primarily yields a mixture of two main isomers: 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid . The methyl group is an ortho, para-director, and the carboxylic acid group is a meta-director. In this case, the directing effects of both substituents influence the position of the incoming nitro group.

Q2: What are the common side products observed during the nitration of 2-methylbenzoic acid?

Common side products can be categorized as follows:

  • Isomeric Mononitro Products: Besides the major 3-nitro and 5-nitro isomers, other positional isomers can be formed in smaller quantities depending on the reaction conditions.

  • Dinitro Products: Under more forcing conditions (e.g., higher temperatures, stronger nitrating agents, or longer reaction times), dinitration can occur, leading to the formation of 2-methyl-3,5-dinitrobenzoic acid .

  • Oxidation Products: The methyl group is susceptible to oxidation by the nitrating mixture, which can lead to the formation of phthalic acid derivatives. Harsh conditions can also lead to oxidative degradation of the aromatic ring, resulting in tarry byproducts.

  • Decarboxylation Products: Although less common under standard nitrating conditions, at elevated temperatures, decarboxylation of the benzoic acid derivative can occur, potentially leading to nitrotoluenes.

Q3: How do reaction conditions affect the ratio of 2-methyl-3-nitrobenzoic acid to 2-methyl-5-nitrobenzoic acid?

The ratio of the 3-nitro to the 5-nitro isomer is influenced by the reaction conditions. While specific quantitative data for a wide range of conditions is not extensively published, general principles of electrophilic aromatic substitution suggest that sterics and electronics play a key role. For instance, nitration at lower temperatures may favor the less sterically hindered product. One study reported that the nitration of o-toluic acid can yield a mixture where the ratio of 3-nitro-o-toluic acid to 5-nitro-o-toluic acid can range from approximately 1:2 to 2:3 under certain conditions.[1] Another preparation resulted in a ratio of about 8:1 in favor of the 3-nitro isomer.[1] This variability highlights the sensitivity of the isomer distribution to the specific experimental setup.

Troubleshooting Guides

Problem 1: Low Yield of Desired Mononitrated Product

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC).- Confirm that the reaction temperature is within the optimal range. While lower temperatures can improve selectivity, they may also decrease the reaction rate.
Formation of Dinitro Products - Lower the reaction temperature. Nitration is an exothermic process, and inadequate cooling can lead to over-nitration.- Reduce the reaction time.- Use a less concentrated nitrating agent or a smaller excess of the nitrating agent.
Oxidation of Starting Material - Maintain a low reaction temperature (typically 0-10 °C).- Ensure slow, dropwise addition of the nitrating mixture to the 2-methylbenzoic acid solution to control the exotherm.
Product Loss During Workup - When quenching the reaction with water/ice, ensure the solution is sufficiently cold to minimize the solubility of the nitrobenzoic acid isomers.- During extraction, perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.

Problem 2: Presence of Significant Amounts of Dinitrated Byproducts

Possible Cause Troubleshooting Steps
High Reaction Temperature - The most common cause of dinitration is excessive temperature. Maintain strict temperature control, preferably below 10 °C, throughout the addition of the nitrating agent and for a period thereafter.
Excessive Reaction Time - Monitor the reaction closely and quench it as soon as the starting material is consumed to the desired extent.
Highly Concentrated Nitrating Agent - Consider using a milder nitrating agent or reducing the concentration of nitric and sulfuric acids.

Problem 3: Dark Brown or Tarry Reaction Mixture

Possible Cause Troubleshooting Steps
Oxidative Side Reactions - This is often a result of the reaction temperature being too high, leading to the oxidation of the methyl group or degradation of the aromatic ring.- Ensure very slow addition of the nitrating mixture with efficient stirring and cooling to dissipate heat effectively.
Impure Starting Materials - Use pure 2-methylbenzoic acid. Impurities can sometimes catalyze decomposition reactions.

Data Presentation

Table 1: Isomer Distribution in the Mononitration of 2-Methylbenzoic Acid Under Specific Conditions

Product Example 1 Isomer Ratio (%) [1]Example 2 Isomer Ratio (%) [1]
2-methyl-3-nitrobenzoic acid36.222.7
2-methyl-5-nitrobenzoic acid54.146.6
Unreacted o-toluic acid0.50.6

Note: The data presented is from a specific patent and may not be representative of all possible reaction conditions. It serves to illustrate the formation of an isomer mixture.

Experimental Protocols

Protocol 1: Mononitration of 2-Methylbenzoic Acid

This protocol is a general procedure and may require optimization for specific outcomes.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add a desired molar equivalent of concentrated nitric acid to a pre-cooled (0-5 °C) volume of concentrated sulfuric acid with stirring. Keep the nitrating mixture in an ice bath.

  • Reaction Setup: Dissolve 2-methylbenzoic acid in a suitable amount of concentrated sulfuric acid in a reaction flask equipped with a stirrer and a thermometer. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-methylbenzoic acid. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at a low temperature for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by TLC or HPLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The precipitated solid, a mixture of nitro isomers, is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold water until the washings are neutral. The separation of the 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid isomers can be challenging due to their similar physical properties. Fractional crystallization or chromatography may be required. One patented method involves the formation of salts with an aromatic organic base to exploit solubility differences for separation.[1]

Protocol 2: Dinitration of 2-Methylbenzoic Acid to 2-Methyl-3,5-dinitrobenzoic Acid

This protocol describes more forcing conditions to achieve dinitration.

  • Reaction Setup: In a flask, dissolve 1 molar equivalent of o-toluic acid in at least 10 molar equivalents of concentrated sulfuric acid and cool the solution in an ice bath.

  • Nitration: Add at least 2 molar equivalents of concentrated nitric acid dropwise to the stirred solution. The water content of the reaction mixture should not exceed about 15% by weight. The reaction temperature can be maintained between 25-110 °C.

  • Crystallization: After the reaction is complete, the mixture is cooled to about 0-30 °C to allow for the crystallization of the 3,5-dinitro-o-toluic acid.

  • Isolation: The crystalline product is separated from the mixture by filtration.

Visualizations

Nitration_Pathway 2-Methylbenzoic Acid 2-Methylbenzoic Acid Mononitration Mononitration 2-Methylbenzoic Acid->Mononitration HNO3/H2SO4 (Mild Conditions) Dinitration Dinitration 2-Methylbenzoic Acid->Dinitration HNO3/H2SO4 (Forcing Conditions) Oxidation Oxidation 2-Methylbenzoic Acid->Oxidation High Temp. Excess HNO3 2-Methyl-3-nitrobenzoic Acid 2-Methyl-3-nitrobenzoic Acid Mononitration->2-Methyl-3-nitrobenzoic Acid Major Isomer 2-Methyl-5-nitrobenzoic Acid 2-Methyl-5-nitrobenzoic Acid Mononitration->2-Methyl-5-nitrobenzoic Acid Major Isomer 2-Methyl-3,5-dinitrobenzoic Acid 2-Methyl-3,5-dinitrobenzoic Acid Dinitration->2-Methyl-3,5-dinitrobenzoic Acid Oxidized Byproducts Oxidized Byproducts Oxidation->Oxidized Byproducts Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions Low_Yield Low Yield Oxidation Oxidation Occurred Low_Yield->Oxidation Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction High_Dinitration High Dinitration Temp_High Temperature Too High High_Dinitration->Temp_High Time_Long Reaction Time Too Long High_Dinitration->Time_Long Dark_Mixture Dark/Tarry Mixture Dark_Mixture->Temp_High Dark_Mixture->Oxidation Lower_Temp Lower Temperature Temp_High->Lower_Temp Reduce_Time Reduce Reaction Time Time_Long->Reduce_Time Oxidation->Lower_Temp Slow_Addition Slower Reagent Addition Oxidation->Slow_Addition Monitor_Reaction Monitor with TLC/HPLC Incomplete_Reaction->Monitor_Reaction

References

Technical Support Center: Purification of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities in crude this compound, particularly when synthesized via the oxidation of 3-nitro-o-xylene, can include:

  • Starting Material: Unreacted 3-nitro-o-xylene.[1][2]

  • Isomeric Byproducts: 3-nitro-2-methylbenzoic acid.[1][2]

  • Over-oxidation Products: 3-nitrophthalic acid.[1][2]

  • Other Synthesis-Related Impurities: Residual solvents and reagents from the synthesis process.

Q2: What are the recommended methods for purifying this compound?

The primary methods for purifying this compound are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.[1][3]

  • Recrystallization: A standard method for purifying solid organic compounds.

  • Column Chromatography: This method can be employed for separating challenging impurities but is generally less suitable for large-scale industrial production.[4][5]

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. Purity levels as high as 98.4% have been reported after purification.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value (typically 151-159 °C) indicates high purity.[6] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities.

  • Spectroscopic Methods (NMR, IR): Can be used to confirm the chemical structure and identify any residual impurities.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization * Inappropriate Solvent Choice: The solvent may dissolve impurities well at low temperatures or not dissolve the desired compound well at high temperatures. * Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[4] * Insufficient Washing: Residual mother liquor containing impurities remains on the crystal surface.* Solvent Screening: Test a range of solvents to find one that dissolves the crude product at high temperatures but has low solubility for the product at low temperatures. Suitable solvents for similar compounds include ethanol, methanol, chloroform, and ether.[7] * Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[4] * Thorough Washing: Wash the collected crystals with a small amount of cold, fresh solvent.[4]
Low Recovery After Acid-Base Extraction * Incomplete Extraction: The pH of the aqueous layer was not sufficiently basic to deprotonate all the carboxylic acid. * Incomplete Precipitation: The pH of the aqueous layer was not sufficiently acidic to protonate all the carboxylate salt. * Emulsion Formation: An emulsion formed between the organic and aqueous layers, preventing clean separation.* pH Adjustment: Ensure the pH is sufficiently basic (pH > 8) during the extraction step and sufficiently acidic (pH < 2) during the precipitation step. Use a pH meter or pH paper to verify.[1] * Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution to ensure complete transfer of the product to the aqueous phase.[8] * Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to help break up emulsions.
Product is an Oil or Fails to Crystallize * High Impurity Content: Significant amounts of impurities can lower the melting point and inhibit crystallization.[4] * Residual Solvent: Trapped solvent can act as an impurity.[4]* Secondary Purification: Consider a multi-step purification approach. For example, perform an acid-base extraction first to remove neutral impurities, followed by recrystallization.[4] * Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[9] * Solvent Removal: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[4]
Presence of Isomeric Impurity (3-nitro-2-methylbenzoic acid) * Similar Chemical Properties: The isomeric impurity has very similar solubility and acidity to the desired product, making separation by simple extraction or recrystallization difficult.* Differential Esterification: A patented method involves esterifying the mixture. 3-nitro-2-methylbenzoic acid esterifies more readily than the sterically hindered this compound. The resulting ester can be separated from the unreacted this compound by acid-base extraction.[1][2]

Quantitative Data Summary

ParameterValueSource(s)
Melting Point 151-159 °C[6]
Purity (Post-Purification by Acid-Base Extraction) Up to 98.4% (by HPLC)[1]
Solubility in Water Insoluble[5]
Solubility in Organic Solvents Soluble in chloroform and ether.

Experimental Protocols

Purification by Acid-Base Extraction

Objective: To separate this compound from neutral impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The deprotonated 2-methyl-6-nitrobenzoate will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acid.[8]

  • Washing (Optional): The combined aqueous layers can be washed with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 2M hydrochloric acid (HCl), while stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out of the solution.[1][8]

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum to a constant weight.

Purification by Recrystallization

Objective: To purify this compound by crystallization from a suitable solvent.

Methodology:

  • Solvent Selection: In a small test tube, determine a suitable solvent. The ideal solvent will dissolve the crude product when hot but not when cold. Chloroform or ether are reported to be suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Diagrams

Purification_Workflow cluster_start Crude Product cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_end Final Product Crude Crude this compound (with impurities) Dissolve Dissolve in Organic Solvent Crude->Dissolve Primary Method Dissolve_Hot Dissolve in Minimal Hot Solvent Crude->Dissolve_Hot Alternative/Secondary Method Extract Extract with aq. NaHCO3 Dissolve->Extract Separate Separate Layers Extract->Separate Acidify Acidify Aqueous Layer (e.g., with HCl) Separate->Acidify Aqueous Layer Organic_Impurities Organic_Impurities Separate->Organic_Impurities Organic Layer (Neutral Impurities) Filter_Dry_A Filter and Dry Acidify->Filter_Dry_A Pure_Product Pure this compound Filter_Dry_A->Pure_Product Cool_Slowly Cool Slowly Dissolve_Hot->Cool_Slowly Filter_Dry_B Filter and Dry Cool_Slowly->Filter_Dry_B Filter_Dry_B->Pure_Product

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitrobenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the oxidation of 3-nitro-o-xylene.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete oxidation of the starting material (3-nitro-o-xylene).2. Formation of significant amounts of the isomeric 3-nitro-2-methylbenzoic acid.3. Over-oxidation to 3-nitrophthalic acid.1. Ensure reaction parameters (temperature, pressure, and time) are optimized. For instance, reactions run at 120-150°C and 1.5-4.0 MPa for 6-18 hours have been reported.[1]2. The formation of 3-nitro-2-methylbenzoic acid is often concurrent. Separation can be achieved through esterification and subsequent extraction, as the esterification rate of this compound is significantly slower.[1]3. Use dilute nitric acid (10-35%) to minimize over-oxidation.[1] Monitoring the reaction progress can help in stopping the reaction before significant dicarboxylic acid formation.
High Levels of 3-Nitrophthalic Acid Impurity 1. Harsh reaction conditions (high temperature, high concentration of oxidant).2. Prolonged reaction time.1. Employ milder reaction conditions. Using dilute nitric acid is a key strategy to improve selectivity and reduce the risk of over-oxidation.[2]2. Monitor the reaction by HPLC to determine the optimal endpoint before significant formation of 3-nitrophthalic acid occurs.
Difficult Separation of Isomers (this compound and 3-nitro-2-methylbenzoic acid) The two isomers have similar physical properties, making direct separation by simple crystallization challenging.A common industrial method involves esterification of the crude product mixture. 3-nitro-2-methylbenzoic acid is readily esterified, while this compound reacts much slower due to steric hindrance. This allows for separation through distillation (to recover the ester of the 3-nitro isomer) and subsequent extraction of the desired this compound from the aqueous layer after pH adjustment.[1]
Product is Oily or Fails to Crystallize During Workup Presence of significant impurities, residual starting material, or byproducts that inhibit crystallization.1. Wash the crude product thoroughly with water to remove inorganic impurities.[2]2. Consider an esterification-hydrolysis purification sequence to separate the desired product from non-acidic impurities and isomeric byproducts.[1]3. Attempt recrystallization from a different solvent system. Ethanol/water mixtures are often effective for purifying benzoic acid derivatives.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A prevalent method for the synthesis of this compound is the oxidation of 3-nitro-o-xylene.[1][2] This process often co-produces 3-nitro-2-methylbenzoic acid. Another potential route is the direct nitration of 2-methylbenzoic acid, though this can lead to a mixture of isomers.[3]

Q2: How can I minimize the formation of the 3-nitro-2-methylbenzoic acid isomer?

A2: The formation of 3-nitro-2-methylbenzoic acid is an inherent part of the oxidation of 3-nitro-o-xylene. Rather than preventing its formation, the typical strategy is to separate the isomers after the reaction. A robust method for separation is through selective esterification, as this compound esterifies much more slowly than its isomer.[1]

Q3: What are the optimal reaction conditions for the oxidation of 3-nitro-o-xylene?

A3: Optimal conditions can vary, but published procedures suggest using dilute nitric acid (10-35%) with oxygen as an oxidant. Reaction temperatures are typically in the range of 120-150°C, with pressures from 1.5 to 4.0 MPa and reaction times of 6 to 18 hours.[1] The specific conditions can be adjusted to influence the ratio of the isomeric acid products.

Q4: What is a suitable method for purifying the final product?

A4: Purification often involves a multi-step process. After the initial oxidation, the crude product containing both this compound and 3-nitro-2-methylbenzoic acid can be esterified. The resulting ester of 3-nitro-2-methylbenzoic acid can be removed by distillation. The unreacted this compound can then be isolated by adjusting the pH of the remaining aqueous layer to precipitate the acid, followed by filtration and drying.[1] Recrystallization from a suitable solvent like an ethanol/water mixture can be used for further purification.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of 3-nitro-o-xylene

ParameterExample 1Example 2
Starting Material 3-nitro-o-xylene (200 g)3-nitro-o-xylene (200 g)
Nitric Acid Conc. 30% (1000 g)35% (1000 g)
Temperature 130-140°C120-130°C
Oxygen Pressure 2.2-2.5 MPa2.0-2.2 MPa
Reaction Time 7 hours12 hours
Crude Product (g) 193 g220 g
Composition of Crude Product (HPLC)
This compound15.92%24.7%
3-Nitro-2-methylbenzoic acid60.74%35.2%
3-Nitrophthalic acid6.63%21.6%
3-nitro-o-xylene8.66%7.47%

Data sourced from patent CN111718264A.[2]

Experimental Protocols

Protocol 1: Co-production of this compound and 3-Nitro-2-methylbenzoic Acid via Oxidation of 3-nitro-o-xylene

This protocol is adapted from the procedures described in patent CN111718264A.[1][2]

  • Oxidation:

    • Charge a high-pressure oxidation reactor with 3-nitro-o-xylene (200 g) and 30% aqueous nitric acid (1000 g).

    • Seal the reactor and begin stirring.

    • Heat the mixture to 130-140°C.

    • Introduce oxygen to maintain a pressure of 2.2-2.5 MPa.

    • Maintain these conditions for 7 hours, monitoring the reaction progress by HPLC if possible.

  • Isolation of Crude Product:

    • After the reaction is complete, cool the reactor to 20-30°C.

    • Discharge the reaction mixture and filter to collect the solid crude product.

    • Wash the crude product cake thoroughly with water.

  • Purification via Esterification and Extraction:

    • To the crude product, add methanol (e.g., 800 g) and a catalytic amount of sulfuric acid (e.g., 10 g).

    • Heat the mixture to reflux for 4 hours to selectively esterify the 3-nitro-2-methylbenzoic acid.

    • After the esterification, distill off the excess methanol.

    • Add an alkali solution to the concentrated residue to adjust the pH, forming the sodium salt of this compound in the aqueous layer and leaving the methyl 3-nitro-2-methylbenzoate in the organic layer.

    • Separate the layers. The organic layer can be further processed to recover methyl 3-nitro-2-methylbenzoate.

    • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any remaining organic impurities.

    • Adjust the pH of the aqueous layer to 2-3 with a strong acid (e.g., 20% sulfuric acid) to precipitate the this compound.

    • Filter the solid product, wash with water, and dry to obtain pure this compound.

Visualizations

experimental_workflow start Start: 3-nitro-o-xylene & Dilute HNO3 oxidation Oxidation (130-140°C, 2.2-2.5 MPa O2) start->oxidation cooling Cooling & Filtration oxidation->cooling crude Crude Product Mix cooling->crude esterification Selective Esterification (Methanol, H2SO4) crude->esterification separation Phase Separation (Alkali Addition) esterification->separation organic_layer Organic Layer: Methyl 3-nitro-2-methylbenzoate separation->organic_layer aqueous_layer Aqueous Layer: Sodium 2-methyl-6-nitrobenzoate separation->aqueous_layer acidification Acidification (pH 2-3) aqueous_layer->acidification final_product Final Product: This compound acidification->final_product

Caption: Synthesis and purification workflow for this compound.

troubleshooting_guide start Low Yield of Final Product? check_impurities Analyze Crude Product by HPLC start->check_impurities high_starting_material High % of Starting Material? check_impurities->high_starting_material increase_severity Increase Reaction Time, Temperature, or Pressure high_starting_material->increase_severity Yes high_isomer High % of Isomer? high_starting_material->high_isomer No end_ok Yield Issue Resolved increase_severity->end_ok optimize_separation Optimize Esterification and Extraction Steps high_isomer->optimize_separation Yes high_dicarboxylic High % of 3-Nitrophthalic Acid? high_isomer->high_dicarboxylic No optimize_separation->end_ok reduce_severity Decrease Reaction Time or Use Milder Conditions high_dicarboxylic->reduce_severity Yes high_dicarboxylic->end_ok No

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Degradation of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Are there established microbial degradation pathways for 2-Methyl-6-nitrobenzoic acid?

A1: To date, specific microbial degradation pathways for this compound have not been detailed in peer-reviewed literature. However, based on studies of analogous compounds like other nitrobenzoic acids, degradation is expected to be initiated by bacteria, potentially from genera such as Pseudomonas, Arthrobacter, or Nocardia. These microorganisms typically employ oxidative or reductive strategies to transform nitroaromatic compounds.[1][2][3]

Q2: What are the likely initial enzymatic steps in the biodegradation of this compound?

A2: The initial enzymatic attack on this compound is likely to proceed via one of two main strategies employed by aerobic bacteria for nitroaromatic compounds:

  • Dioxygenation: A dioxygenase enzyme could incorporate two atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxy intermediate (a substituted catechol) and the simultaneous removal of the nitro group as nitrite.[1][2]

  • Reduction: A nitroreductase could reduce the nitro group to a hydroxylamino or amino group.[2][4] This initial reductive step can make the aromatic ring more susceptible to subsequent oxidative attack.

Q3: What are the potential intermediate and downstream metabolites in the degradation of this compound?

A3: Following the initial enzymatic action, the resulting intermediates would likely be channeled into central metabolic pathways. For example, if a substituted catechol is formed, it would undergo ring cleavage by either an ortho- or meta-cleavage dioxygenase.[5] The resulting aliphatic acids would then be further metabolized.

Q4: Can this compound be degraded through abiotic processes?

A4: Abiotic degradation, such as photodegradation, is a possibility for nitroaromatic compounds. Processes like advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals can lead to the degradation of such compounds.[6][7] The efficiency of these processes would depend on environmental conditions such as pH, temperature, and the presence of photosensitizers.

Troubleshooting Guides

This section provides guidance on common issues that may arise during the experimental investigation of this compound degradation.

Microbial Degradation Experiments
Problem Possible Cause(s) Troubleshooting Steps
No degradation observed - The selected microbial strain or consortium cannot metabolize the compound.- The compound is toxic to the microorganisms at the tested concentration.- Inappropriate culture conditions (pH, temperature, aeration).- Lack of essential nutrients or co-factors.- Screen a wider range of microorganisms from contaminated sites.- Perform a toxicity assay to determine the inhibitory concentration.- Optimize culture conditions based on the microbial strain's requirements.- Ensure the growth medium is replete with necessary nutrients.
Incomplete degradation - Accumulation of a toxic intermediate metabolite.- The microorganism can only partially transform the compound.- Enzyme inhibition by the substrate or a metabolite.- Identify intermediate products using techniques like HPLC-MS or GC-MS.- Use a microbial consortium that can degrade the identified intermediates.- Adjust the initial substrate concentration.
Inconsistent results - Contamination of the microbial culture.- Inconsistent inoculum size or growth phase.- Variability in experimental conditions.- Ensure aseptic techniques are strictly followed.- Standardize the inoculum preparation procedure.- Maintain precise control over all experimental parameters.
Analytical (HPLC) Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Interaction of the analyte with active sites on the column.- Inappropriate mobile phase pH.- Column overload.- Use a high-purity silica column or add a competing base to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.[8]
Shifting retention times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Flush the column or replace it if it's old or has been used with harsh conditions.[9]
Ghost peaks - Contamination in the mobile phase or injector.- Late elution of compounds from a previous run.- Use high-purity solvents and clean the injector.- Ensure the gradient program is sufficient to elute all compounds.[8]

Proposed Degradation Pathways (Hypothetical)

Based on the degradation of similar compounds, two plausible initial pathways for the aerobic degradation of this compound are proposed below.

Pathway A: Dioxygenase-Mediated Degradation

Dioxygenase_Pathway 2-Methyl-6-nitrobenzoic_acid This compound Intermediate_1 3-Methyl-catechol-5-carboxylic Acid (Hypothetical) 2-Methyl-6-nitrobenzoic_acid->Intermediate_1 Nitrobenzoate dioxygenase Ring_Cleavage_Products Ring Cleavage Products Intermediate_1->Ring_Cleavage_Products Catechol dioxygenase Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism

Caption: Hypothetical dioxygenase-mediated degradation pathway.

Pathway B: Reductive Pathway Initiation

Reductive_Pathway 2-Methyl-6-nitrobenzoic_acid This compound Intermediate_2 2-Methyl-6-hydroxylaminobenzoic Acid 2-Methyl-6-nitrobenzoic_acid->Intermediate_2 Nitroreductase Intermediate_3 2-Amino-6-methylbenzoic Acid Intermediate_2->Intermediate_3 Nitroreductase Further_Degradation Further Oxidative Degradation Intermediate_3->Further_Degradation

Caption: Hypothetical pathway initiated by nitroreduction.

Experimental Protocols

Protocol 1: Screening of Microorganisms for Degradation Ability
  • Enrichment Culture:

    • Collect soil or water samples from a site potentially contaminated with nitroaromatic compounds.

    • Inoculate 1 g of soil or 1 mL of water into a 250 mL flask containing 100 mL of a minimal salt medium (MSM) supplemented with this compound (e.g., 100 mg/L) as the sole carbon and energy source.

    • Incubate at a suitable temperature (e.g., 30°C) on a rotary shaker (e.g., 150 rpm).

    • After one week, transfer an aliquot (e.g., 10%) of the enrichment culture to a fresh medium and repeat the incubation. Perform several rounds of enrichment.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound.

    • Incubate the plates until colonies appear.

    • Isolate morphologically distinct colonies and purify them by re-streaking.

  • Degradation Assay:

    • Inoculate each pure isolate into liquid MSM containing a known concentration of this compound.

    • Include a non-inoculated control to account for abiotic losses.

    • At regular intervals, withdraw samples and analyze the concentration of the parent compound using HPLC.

Protocol 2: Analysis of Degradation by HPLC
  • Sample Preparation:

    • Collect a sample from the microbial culture at a specific time point.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

    • Quantification: Use a standard curve prepared with known concentrations of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Isolation and Screening cluster_1 Degradation Studies cluster_2 Enzyme Assays Enrichment_Culture Enrichment Culture Isolation_of_Pure_Strains Isolation of Pure Strains Enrichment_Culture->Isolation_of_Pure_Strains Degradation_Screening Degradation Screening Isolation_of_Pure_Strains->Degradation_Screening Degradation_Kinetics Degradation Kinetics Study Degradation_Screening->Degradation_Kinetics Preparation_of_Cell_Extracts Preparation of Cell-Free Extracts Degradation_Screening->Preparation_of_Cell_Extracts Metabolite_Identification Metabolite Identification (HPLC-MS, GC-MS) Degradation_Kinetics->Metabolite_Identification Pathway_Elucidation Pathway Elucidation Metabolite_Identification->Pathway_Elucidation Enzyme_Activity_Assays Enzyme Activity Assays Preparation_of_Cell_Extracts->Enzyme_Activity_Assays Enzyme_Activity_Assays->Pathway_Elucidation

Caption: General experimental workflow for studying microbial degradation.

Quantitative Data for Analogous Compounds

The following tables summarize degradation data for compounds structurally related to this compound. This data is provided for comparative purposes to aid in experimental design.

Table 1: Microbial Degradation of 2-Nitrobenzoate

MicroorganismDegradation (%)Time (days)Key MetabolitesReference
Arthrobacter sp. SPG>9010-12Salicylate, Catechol[2][10]

Table 2: Microbial Degradation of m-Nitrobenzoic Acid

MicroorganismInitial StepKey IntermediateReference
Pseudomonas sp. strain JS51DioxygenationProtocatechuate[1][11]
Comamonas sp. strain JS46DioxygenationProtocatechuate[1]

Table 3: Photodegradation of p-Nitrobenzoic Acid

PhotocatalystDegradation Efficiency (%)Time (min)ConditionsReference
Ba(II)/TiO₂–MCM-4191.760UV light irradiation[7]
P25 (TiO₂)86.360UV light irradiation[7]

References

Technical Support Center: 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of 2-Methyl-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a nitrated carboxylic acid.[1] It is a versatile intermediate in organic synthesis, commonly used in the pharmaceutical and agrochemical industries.[2] Its structure lends itself to the development of dyes and other innovative materials.[2] In research, it is used to study reaction mechanisms and in the development of new materials due to its stability and ease of functionalization.[2]

Q2: What are the primary hazards associated with this compound?

A2: this compound is considered hazardous. It can cause skin and serious eye irritation.[3] Inhalation of dust may cause respiratory irritation.[3][4] Ingestion or skin contact may lead to severe injury.[5]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes eyeshields, gloves, and a type N95 (US) or equivalent respirator to avoid dust inhalation.

Q4: How should I properly store this compound?

A4: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It is classified under Storage Class 11 - Combustible Solids. Some sources recommend refrigeration for storage.[5]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents and strong bases, as these are incompatible with this compound.[3][4]

Troubleshooting Guides

Problem: The this compound is not dissolving in my solvent.

  • Solution: this compound is generally insoluble in water.[5] However, it is soluble in many organic solvents.[1] If you are experiencing solubility issues, consider using a different organic solvent. For quantitative studies, it is recommended to experimentally determine the solubility in your specific solvent system. Please refer to the experimental protocol section for a general method to determine solubility.

Problem: I have spilled a small amount of solid this compound in the lab.

  • Solution: For small spills of solid material, you should first remove all sources of ignition.[5] Dampen the spilled solid with 60-70% ethanol and transfer the material to a suitable container.[5] Use absorbent paper dampened with the same ethanol solution to clean up any remaining material.[5] Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for proper disposal.[5] Finally, wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[5] Do not re-enter the area until it has been verified as clean by a safety officer.[5]

Problem: I have accidentally come into contact with this compound.

  • Solution:

    • Eyes: Immediately rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses and continue rinsing for at least 15 minutes. Seek medical attention.[3]

    • Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

    • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[3]

    • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13506-76-8
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance Yellow to brown powder or crystals[2]
Melting Point 151-159 °C[2][7]
Solubility in Water Insoluble[5]

Table 2: Illustrative Solubility Profile of a Structurally Related Compound (4-Nitrobenzoic Acid)

Disclaimer: The following data is for a structurally related compound, 4-Nitrobenzoic acid, and is provided for illustrative purposes only. The actual solubility of this compound may vary.

SolventTemperature (°C)Solubility
Water26< 1 mg/mL
EthanolNot Specified1 g / 110 mL
MethanolNot Specified1 g / 12 mL
ChloroformNot Specified1 g / 150 mL
Diethyl EtherNot Specified1 g / 45 mL
AcetoneNot Specified1 g / 20 mL

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (1 mg/mL)

  • Materials:

    • This compound

    • Volumetric flask (e.g., 100 mL)

    • Analytical balance

    • Appropriate solvent (e.g., Methanol)

    • Personal Protective Equipment (PPE) as specified in the FAQs.

  • Procedure:

    • Accurately weigh 100 mg of this compound using an analytical balance.

    • Carefully transfer the weighed solid into a 100 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., 20-30 mL of methanol) to the flask and gently swirl to dissolve the solid. A sonicator may be used to aid dissolution.

    • Once the solid is completely dissolved, add more solvent to the flask until the volume reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Determination of Solubility using the Shake-Flask Method

  • Materials:

    • This compound

    • A series of vials with tight-fitting caps

    • Various laboratory solvents (e.g., water, ethanol, acetone, etc.)

    • Temperature-controlled orbital shaker

    • Syringe filters (e.g., 0.45 µm)

    • Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid is necessary to ensure a saturated solution.

    • Add a known volume of a different solvent to each vial.

    • Securely cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The concentration of the dissolved solid should remain constant over time.

    • After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Mandatory Visualizations

Spill_Cleanup_Workflow start Spill of 2-Methyl-6-nitrobenzoic Acid Occurs assess Assess the Spill (Size and Location) start->assess evacuate Evacuate Immediate Area (If Necessary) assess->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Minor Spill evacuate->ppe ignition Remove Ignition Sources ppe->ignition dampen Dampen Spilled Solid with 60-70% Ethanol ignition->dampen transfer Transfer Dampened Material to a Suitable Container dampen->transfer cleanup Clean Area with Dampened Absorbent Paper transfer->cleanup bag Seal Contaminated Materials in a Labeled Bag cleanup->bag wash Wash Contaminated Surfaces with Ethanol then Soap & Water bag->wash dispose Dispose of Waste According to Institutional Procedures wash->dispose end Spill Cleanup Complete dispose->end Safe_Handling_Workflow start Prepare to Handle This compound info Consult Safety Data Sheet (SDS) start->info ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) info->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation weigh Weigh the Required Amount Carefully to Avoid Dust ventilation->weigh transfer Transfer to Reaction Vessel or for Solution Preparation weigh->transfer storage Return Unused Chemical to Proper Storage transfer->storage cleanup Clean Work Area and Decontaminate Equipment storage->cleanup remove_ppe Remove PPE Correctly cleanup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Handling Procedure Complete wash_hands->end

References

Technical Support Center: 2-Methyl-6-nitrobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-6-nitrobenzoic acid, focusing on potential issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks. What are the possible sources?

A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources:

  • Solvent Impurities: Ensure the deuterated solvent you are using is of high purity. Common impurities include residual non-deuterated solvent (e.g., DMSO-d₅ in DMSO-d₆) or water. Check the solvent manufacturer's specifications for impurity peak locations. For instance, residual DMSO-d₅ appears as a quintet around 2.50 ppm.

  • Contaminants: The sample itself may contain impurities from the synthesis or purification process, such as residual starting materials, byproducts, or solvents like ethyl acetate.

  • NMR Tube Contamination: Residual acetone from cleaning NMR tubes is a common contaminant and can appear as a singlet around 2.17 ppm in CDCl₃ or 2.09 ppm in DMSO-d₆. Ensure tubes are thoroughly dried before use.[1]

Q2: The peaks in my spectrum are broad and poorly resolved. How can I improve the resolution?

A2: Broad peaks can be caused by a few factors:[1]

  • Poor Shimming: The magnetic field homogeneity needs to be optimized. This process, called shimming, is crucial for obtaining sharp lines. Consult your instrument's user guide for the proper shimming procedure.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening and poor resolution. Conversely, a very dilute sample will have a low signal-to-noise ratio. A typical concentration is 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent.[2]

  • Incomplete Dissolution: If the sample is not fully dissolved, the mixture is inhomogeneous, leading to broad peaks. Try vortexing or sonicating the sample tube to ensure complete dissolution.[2]

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.

Q3: The integration of my aromatic protons does not match the expected ratio. Why might this be?

A3: Inaccurate integration can be due to:

  • Overlapping Peaks: If peaks are not well-resolved and overlap, the integration software may not be able to accurately determine the area of each individual signal.[1]

  • Phasing and Baseline Correction: Improper phasing or baseline correction of the spectrum can lead to integration errors. Ensure the baseline is flat and all peaks are correctly phased.

  • Saturation: If the relaxation delay between scans is too short, protons with longer relaxation times may not fully relax, leading to lower signal intensity and inaccurate integration. A typical relaxation delay is 1-5 seconds.[2]

Q4: I am having trouble assigning the aromatic proton signals. What is the expected pattern?

A4: For this compound, the three aromatic protons are in different chemical environments. Based on spectral data, you should expect three distinct signals in the aromatic region (typically 7.0-8.5 ppm). In DMSO-d₆, these appear as a doublet, a triplet, and another doublet.[1][3] The specific coupling patterns (J-coupling) arise from the interactions between adjacent protons on the benzene ring.

Q5: Why is the carboxylic acid proton not always visible in the ¹H NMR spectrum?

A5: The carboxylic acid proton is acidic and can undergo chemical exchange with trace amounts of water (D₂O or H₂O) in the deuterated solvent. This exchange can broaden the signal, sometimes to the point where it disappears into the baseline. To confirm its presence, you can add a drop of D₂O to your sample; the carboxylic acid peak should disappear due to exchange with deuterium.[1]

Data Presentation: Expected NMR Chemical Shifts

The following tables summarize the expected ¹H and estimated ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~13.5 (very broad)SingletCarboxylic Acid (-COOH)
7.998DoubletAromatic H
7.733TripletAromatic H
7.608DoubletAromatic H
2.414SingletMethyl (-CH₃)
Solvent: DMSO-d₆, Frequency: 399.65 MHz[1][3]

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)AssignmentNotes
~167Carboxylic Carbon (-COOH)Expected to be downfield due to the electron-withdrawing nature of the oxygen atoms.
~148Aromatic C-NO₂Carbon directly attached to the nitro group.
~135Aromatic C-CH₃Carbon directly attached to the methyl group.
~132Aromatic C-H
~130Aromatic C-H
~128Aromatic C-COOHCarbon directly attached to the carboxylic acid group.
~125Aromatic C-H
~20Methyl Carbon (-CH₃)Expected in the typical aliphatic region.
Note: These are estimated values based on typical chemical shifts for substituted benzoic acids. Actual values may vary.

Experimental Protocols

Protocol for ¹H NMR Sample Preparation and Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of solid this compound.[2]

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

    • Cap the NMR tube and ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the tube.[2]

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

    • Ensure the instrument is equipped with a probe capable of ¹H detection.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming the sample.

    • Acquire a one-dimensional proton spectrum using standard parameters. Typical parameters include:

      • Pulse angle: 30-45°

      • Spectral width: 0-12 ppm

      • Acquisition time: 2-4 seconds[2]

      • Relaxation delay: 1-5 seconds[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

Visualization

NMR Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during NMR spectral analysis.

NMR_Troubleshooting_Workflow start Start: Acquire NMR Spectrum check_peaks Are all peaks sharp and well-resolved? start->check_peaks broad_peaks Issue: Broad Peaks check_peaks->broad_peaks No check_unexpected Are there unexpected peaks? check_peaks->check_unexpected Yes troubleshoot_broad 1. Re-shim the magnet. 2. Check sample concentration. 3. Ensure complete dissolution. broad_peaks->troubleshoot_broad troubleshoot_broad->start Re-acquire unexpected_peaks Issue: Unexpected Peaks check_unexpected->unexpected_peaks Yes check_integration Is the integration correct? check_unexpected->check_integration No troubleshoot_unexpected 1. Check solvent purity. 2. Verify sample purity. 3. Use a clean NMR tube. unexpected_peaks->troubleshoot_unexpected troubleshoot_unexpected->start Re-prepare sample integration_error Issue: Integration Error check_integration->integration_error No analysis Proceed with Spectral Analysis and Structure Elucidation check_integration->analysis Yes troubleshoot_integration 1. Re-phase and baseline correct. 2. Check for peak overlap. 3. Increase relaxation delay. integration_error->troubleshoot_integration troubleshoot_integration->start Re-process or Re-acquire end End analysis->end

Caption: A flowchart for troubleshooting common NMR spectral issues.

References

Technical Support Center: Mass Spectrometry Analysis of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals interpreting the mass spectrum fragmentation of 2-Methyl-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C₈H₇NO₄, with a molecular weight of approximately 181.15 g/mol .[1][2] In electron ionization (EI) mass spectrometry, you should expect to see the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 181.

Q2: What are the primary fragmentation patterns I should expect to see for this compound?

A2: Aromatic carboxylic acids and nitroaromatic compounds exhibit characteristic fragmentation patterns.[3][4][5] For this compound, the most common fragmentations include:

  • Loss of a hydroxyl radical (-OH): This is a very common fragmentation for carboxylic acids, resulting in a prominent peak at m/z 164 ([M-17]⁺).[5][6][7] This is often the base peak in the spectrum.

  • Loss of a nitro group (-NO₂): The loss of a nitro group (46 Da) can lead to a fragment at m/z 135 ([M-46]⁺).

  • Loss of a carboxyl group (-COOH): Cleavage of the bond next to the carboxyl group can result in the loss of the entire carboxyl group (45 Da), producing a peak at m/z 136 ([M-45]⁺).[7]

  • Loss of carbon monoxide (-CO) from the [M-OH]⁺ fragment: The fragment at m/z 164 can further lose a molecule of carbon monoxide (28 Da), resulting in a peak at m/z 136.

Q3: Why is the molecular ion peak (m/z 181) very weak or absent in my spectrum?

A3: While aromatic compounds typically show a more prominent molecular ion than aliphatic compounds, it's possible for the molecular ion of this compound to be of low abundance.[5][8] This can be due to the high energy of the ionization source (e.g., 70 eV in standard EI-MS), which can cause extensive fragmentation, leaving very few intact molecular ions to be detected. The presence of the nitro and carboxylic acid groups can also contribute to the lability of the molecule.

Q4: I am seeing a peak at m/z 163. What could this be?

A4: A peak at m/z 163 could potentially arise from the loss of water ([M-18]⁺) from the molecular ion. This can sometimes occur in aromatic acids where a hydrogen atom can be abstracted from an ortho substituent.[5] In this case, a hydrogen from the ortho-methyl group could be transferred to the carboxylic acid group, facilitating the loss of a water molecule.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No molecular ion peak observed. High ionization energy causing complete fragmentation. Thermal degradation of the sample in the ion source.Lower the ionization energy if your instrument allows. Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). Ensure the ion source temperature is not excessively high.
Unexpected peaks in the spectrum. Contamination from the solvent, sample handling, or the instrument. Presence of an isomer with a similar fragmentation pattern.Run a blank analysis of your solvent. Ensure clean sample handling procedures. Verify the purity of your sample using other analytical techniques like NMR or HPLC.
Base peak is not m/z 164 ([M-OH]⁺). Ionization conditions may favor other fragmentation pathways. The presence of impurities.Vary the ionization energy to observe changes in the fragmentation pattern. Purify the sample and re-run the analysis.
Poor signal-to-noise ratio. Insufficient sample concentration. Instrument sensitivity issues.Increase the sample concentration. Check the instrument's tuning and calibration.

Quantitative Data Summary

The following table summarizes the expected key ions in the mass spectrum of this compound.

m/z Proposed Fragment Ion Formula Notes
181[M]⁺[C₈H₇NO₄]⁺Molecular Ion
164[M-OH]⁺[C₈H₆NO₃]⁺Loss of hydroxyl radical from the carboxylic acid group. Often the base peak.[6]
136[M-COOH]⁺ or [M-OH-CO]⁺[C₇H₇NO₂]⁺Can be formed by loss of the carboxyl group or by loss of CO from the m/z 164 fragment.
135[M-NO₂]⁺[C₈H₇O₂]⁺Loss of the nitro group.
105[C₆H₅CO]⁺[C₇H₅O]⁺A common fragment for benzoic acid derivatives, though may be less prominent here.[9]
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, indicative of an aromatic ring.[9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of about 100 µg/mL.

  • Instrumentation:

    • A mass spectrometer equipped with an Electron Ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard)

    • Ion Source Temperature: 200-250 °C

    • Mass Range: m/z 50-300

    • Scan Speed: 1000 amu/s

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet. If using a GC inlet, an appropriate column and temperature program must be developed.

  • Data Acquisition:

    • Introduce a small volume (e.g., 1 µL) of the sample solution into the mass spectrometer.

    • The sample is vaporized, and molecules are bombarded by a beam of high-energy electrons, causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (m/z 181).

    • Identify the base peak (the most intense peak in the spectrum).

    • Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks to deduce the neutral losses and infer the structure of the fragments.

Fragmentation Pathway Diagram

Fragmentation_Pathway M [M]⁺ m/z 181 C₈H₇NO₄⁺ F164 [M-OH]⁺ m/z 164 M->F164 -OH F136_from_M [M-COOH]⁺ m/z 136 M->F136_from_M -COOH F135 [M-NO₂]⁺ m/z 135 M->F135 -NO₂ F136_from_F164 [M-OH-CO]⁺ m/z 136 F164->F136_from_F164 -CO F77 [C₆H₅]⁺ m/z 77 F135->F77 -CO₂H, -CH₃

Caption: Proposed mass spec fragmentation pathway for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 2-Methyl-6-nitrobenzoic acid.

Experimental Protocols

Two primary routes for the synthesis of this compound are direct nitration of 2-methylbenzoic acid and oxidation of 3-nitro-o-xylene. Below are detailed methodologies for each approach.

Protocol 1: Direct Nitration of 2-Methylbenzoic Acid

This method involves the electrophilic aromatic substitution of 2-methylbenzoic acid using a mixture of nitric and sulfuric acids. Careful temperature control is crucial to minimize side reactions.[1]

Materials:

  • 2-Methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed reactor with overhead stirrer and temperature probe

  • Addition funnel

  • Cooling bath

Procedure:

  • Dissolution: In a jacketed reactor, cool concentrated sulfuric acid to 0-5 °C. Slowly add 2-methylbenzoic acid to the cold sulfuric acid while stirring to ensure complete dissolution.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.

Protocol 2: Oxidation of 3-nitro-o-xylene

This method, adapted from patent literature, involves the oxidation of one methyl group of 3-nitro-o-xylene to a carboxylic acid. This process often results in a mixture of isomers.[3][4]

Materials:

  • 3-nitro-o-xylene

  • Dilute Nitric Acid (e.g., 30-35%)

  • Oxygen

  • Methanol

  • Sulfuric Acid (as catalyst for esterification)

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

Equipment:

  • High-pressure oxidation reactor

  • Filtration apparatus

  • Distillation setup

Procedure:

  • Oxidation: Charge the oxidation reactor with 3-nitro-o-xylene and dilute nitric acid. Heat the mixture to 120-140 °C and introduce oxygen to a pressure of 2.0-2.5 MPa. Maintain stirring for 7-12 hours.[3]

  • Cooling and Filtration: Cool the reactor to 10-30 °C and filter to obtain the crude product mixture.[3]

  • Washing: Wash the crude product with water to remove excess acid.

  • Esterification (for purification): Add methanol and a catalytic amount of sulfuric acid to the crude product and reflux for 4 hours. Distill off the methanol.[3]

  • Work-up: Adjust the pH of the concentrated solution with an alkali solution, leading to the separation of layers. The desired this compound can be isolated from the aqueous layer after acidification.[4]

  • Isolation: Extract the aqueous layer with an organic solvent, adjust the pH with acid, and then filter and dry the final product.[4]

Data Presentation

Table 1: Reaction Conditions and Product Distribution in the Oxidation of 3-nitro-o-xylene[3]
ParameterEmbodiment 1Embodiment 2
Reactants
3-nitro-o-xylene200 g200 g
Nitric Acid Concentration30%35%
Nitric Acid Amount1000 g1000 g
Reaction Conditions
Temperature130-140 °C120-130 °C
Oxygen Pressure2.2-2.5 MPa2.0-2.2 MPa
Reaction Time7 hours12 hours
Crude Product Composition (HPLC)
This compound15.92%24.7%
3-nitro-2-methylbenzoic acid60.74%35.2%
3-nitrophthalic acid6.63%21.6%
3-nitro-o-xylene8.66%7.47%

Visualizations

experimental_workflow cluster_nitration Direct Nitration Route cluster_oxidation Oxidation Route Start_Nitration Start: 2-Methylbenzoic Acid Dissolution Dissolve in H2SO4 at 0-5 °C Start_Nitration->Dissolution Nitration Add HNO3/H2SO4 mix < 10 °C Dissolution->Nitration Quenching Pour onto ice Nitration->Quenching Isolation_Nitration Filter and wash crude product Quenching->Isolation_Nitration Purification_Nitration Recrystallize Isolation_Nitration->Purification_Nitration End_Nitration Pure this compound Purification_Nitration->End_Nitration Start_Oxidation Start: 3-nitro-o-xylene Oxidation Oxidize with HNO3/O2 at high T/P Start_Oxidation->Oxidation Isolation_Oxidation Cool and filter crude product Oxidation->Isolation_Oxidation Purification_Oxidation Purify via esterification and extraction Isolation_Oxidation->Purification_Oxidation End_Oxidation Pure this compound Purification_Oxidation->End_Oxidation

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Check_Temp Was reaction temperature controlled? Start->Check_Temp High_Temp High Temp: Increased side products (isomers, dinitration) Check_Temp->High_Temp No Low_Temp Low Temp: Incomplete reaction Check_Temp->Low_Temp Too Low Check_Reagents Are starting materials pure? Check_Temp->Check_Reagents Yes Solution Optimize temperature, use pure reagents, refine workup High_Temp->Solution Low_Temp->Solution Impure_Reagents Impure Reagents: Unexpected side reactions Check_Reagents->Impure_Reagents No Check_Workup Was workup procedure correct? Check_Reagents->Check_Workup Yes Impure_Reagents->Solution Workup_Error Workup Error: Product loss or contamination Check_Workup->Workup_Error No Check_Workup->Solution Yes Workup_Error->Solution

Caption: Troubleshooting logic for low yield or purity.

Troubleshooting Guide and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 2-methylbenzoic acid?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction.[5] Poor temperature control during scale-up can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and the potential for an explosion.[5] It is crucial to have a robust cooling system and to control the rate of addition of the nitrating agent.

Q2: What are the common impurities and by-products in the direct nitration synthesis?

A2: The main impurities are isomeric by-products, such as 2-methyl-4-nitrobenzoic acid and dinitro-2-methylbenzoic acid derivatives. The formation of these isomers is highly dependent on the reaction conditions, especially temperature.[5] Residual starting material (2-methylbenzoic acid) can also be present.

Q3: How can the formation of isomeric by-products be minimized?

A3: Maintaining a low and consistent reaction temperature is critical. Excursions to higher temperatures can favor the formation of undesired isomers.[5] Careful control of the stoichiometry of the nitrating agent is also important, as an excess can lead to dinitration.

Q4: My product does not precipitate upon quenching the nitration reaction. What should I do?

A4: If your product does not precipitate, it is likely soluble in the acidic aqueous mixture. In this case, perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract several times with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.[6]

Q5: The crude product from the oxidation of 3-nitro-o-xylene is a mixture. How can I isolate the this compound?

A5: The purification of the mixture can be challenging. A common approach is to first perform an esterification of the crude product. Due to steric hindrance, this compound esterifies much slower than the other acidic components. This allows for separation based on the different chemical properties of the ester and the unreacted acid. Subsequent hydrolysis of the esterified components and extraction can isolate the desired product.[4]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is allowed to proceed for the recommended duration and that the temperature is maintained at the appropriate level.[7] Monitor reaction completion by TLC or HPLC.
Poor quality of starting materials.Use pure, dry reagents. Impurities in the starting material can interfere with the reaction.[7]
Loss of product during work-up and purification.Minimize product loss by carefully optimizing extraction and crystallization steps. Solubility data can help in selecting the best crystallization solvent to maximize recovery.[5]
Formation of Unwanted Side-Products (e.g., dinitration) Excessively high reaction temperatures or prolonged reaction times.Avoid high reaction temperatures and extended reaction times, which can promote further nitration.[7]
Incorrect ratio of nitrating agents.Carefully control the stoichiometry of the nitrating agent. An excess of nitric acid can lead to dinitration.[5]
Product is Oily or Gummy, Fails to Crystallize Presence of significant amounts of impurities that inhibit crystallization.Attempt to "salt out" the product by adding a non-polar co-solvent if a polar solvent was used for recrystallization. Try redissolving the oil in a minimal amount of a different hot solvent and cooling slowly.[8]
Residual solvent.Use a rotary evaporator to ensure all solvent is removed.[8]
Discolored Product (e.g., darker than expected) Presence of colored impurities, possibly from side reactions.Treat the solution with activated charcoal before filtration during the recrystallization process.[8]
Runaway Reaction Loss of cooling.Implement a robust cooling system with a backup.
Addition of nitrating agent is too fast.Add the nitrating agent slowly and monitor the internal temperature closely.[5]
Inadequate stirring.Ensure efficient stirring throughout the reaction to prevent localized hotspots.[5]

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting catalysts for reactions involving 2-Methyl-6-nitrobenzoic acid. The primary focus is on the reduction of the nitro group to form 2-amino-6-methylbenzoic acid, a critical transformation in many synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of this compound?

A1: The most prevalent methods for reducing this compound to 2-amino-6-methylbenzoic acid are catalytic hydrogenation, transfer hydrogenation, and chemical reduction.

  • Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas. It is known for high efficiency and clean product formation.[1]

  • Transfer Hydrogenation: A safer alternative to using pressurized hydrogen gas, this method uses a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst, commonly Pd/C.

  • Chemical Reduction: This involves stoichiometric reducing agents. Common examples include tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder in acetic acid.[2] These methods are useful when catalytic hydrogenation is not feasible, for instance, due to the presence of catalyst poisons.

Q2: How do I choose between Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) for catalytic hydrogenation?

A2: Both Pd/C and Pt/C are effective for the reduction of nitroaromatic compounds. The choice often depends on the specific substrate and desired selectivity.

  • Pd/C: It is a widely used and often more cost-effective catalyst for nitro group reductions.[2] It generally provides high yields and good selectivity. For ortho-substituted nitrobenzenes, Pd/C can proceed with the reaction without the formation of intermediate products.[3]

  • Pt/C: In some cases, Pt/C can be more active than Pd/C for the hydrogenation of benzoic acid derivatives, especially under mild conditions.[4] However, for nitro group reduction, Pd/C is typically the first choice.

Q3: What are the potential side products in the reduction of this compound?

A3: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine compounds.[5] Under certain conditions, these intermediates can react further to form azoxy or azo compounds. Over-reduction is also a possibility, though less common for the nitro group itself. Optimizing reaction time and catalyst loading can help minimize the formation of these byproducts.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the disappearance of the starting material (this compound) and the appearance of the product (2-amino-6-methylbenzoic acid).

Troubleshooting Guides

Problem 1: Low or No Conversion
Potential Cause Recommended Solution
Catalyst Inactivity/Poisoning Ensure high purity of the starting material, solvents, and hydrogen gas. Common catalyst poisons include sulfur, phosphorus, and some nitrogen-containing compounds. If poisoning is suspected, consider pre-treating your reagents or using a higher catalyst loading. For substrates with functional groups known to poison catalysts (e.g., thiols), a chemical reduction method might be more suitable.
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) While many nitro reductions proceed at atmospheric pressure, some substrates may require higher hydrogen pressure to achieve a reasonable reaction rate. Incrementally increase the hydrogen pressure, ensuring the reaction vessel is rated for the intended pressure.
Poor Quality or Insufficient Hydrogen Donor (Transfer Hydrogenation) Use a fresh, high-quality hydrogen donor (e.g., ammonium formate, formic acid) and ensure it is used in the correct stoichiometric excess.
Low Reaction Temperature Some reductions require heating to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Inefficient Agitation For heterogeneous catalysis, vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen source. Increase the stirring rate to overcome potential mass transfer limitations.
Poor Catalyst Dispersion Ensure the catalyst is well-dispersed in the reaction medium. Sonication before starting the reaction can sometimes help.
Problem 2: Formation of Multiple Products/Byproducts
Potential Cause Recommended Solution
Incomplete Reduction This can lead to the presence of nitroso and hydroxylamine intermediates. Increase the reaction time or the amount of reducing agent/hydrogen pressure. Ensure the catalyst has not been deactivated.
Over-reduction While the amino group is generally stable, other functional groups on more complex molecules could be susceptible to reduction. If this is a concern, a milder reducing agent or more selective catalyst may be required. Careful monitoring of the reaction is key to prevent over-reduction.
Condensation of Intermediates Azoxy and azo compounds can form from the condensation of intermediates. This can sometimes be mitigated by adjusting the reaction pH or using a different solvent system.
Problem 3: Difficulty in Catalyst Filtration/Recovery
Potential Cause Recommended Solution
Fine Catalyst Particles Pd/C particles can sometimes be very fine, making them difficult to remove by standard filtration. Using a pad of Celite® or another filter aid can significantly improve the filtration process.
Pyrophoric Nature of Catalyst Safety Precaution: Dry Pd/C is pyrophoric and can ignite in the presence of air and a flammable solvent. Never allow the catalyst to dry on the filter paper. After filtration, the catalyst/Celite® cake should be kept wet with a solvent like ethanol or water and disposed of in a designated, properly labeled waste container. Before filtration, ensure the reaction atmosphere is purged of hydrogen and replaced with an inert gas like nitrogen or argon.
Catalyst Clogging the Filter If the filter clogs, it may be due to the precipitation of the product or starting material. Ensure the product is soluble in the reaction solvent at the filtration temperature. Diluting the reaction mixture with more solvent before filtration can also help.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitroaromatic Compounds

Method Catalyst/Reagent Typical Solvent Temp. (°C) Time (h) Typical Yield (%) Key Considerations
Catalytic Hydrogenation 5-10% Pd/CMethanol, EthanolRoom Temp.2-12>95Highly efficient and clean; requires specialized hydrogenation equipment.
Transfer Hydrogenation 10% Pd/C, Ammonium FormateMethanol25-651-690-98Avoids the use of pressurized hydrogen gas; reaction can be exothermic.
Chemical Reduction SnCl₂·2H₂OEthanol50-701-388-97Good for substrates sensitive to catalytic hydrogenation; generates tin waste.
Chemical Reduction Fe Powder, Acetic AcidEthanol/WaterReflux2-685-95Cost-effective and mild; work-up can be tedious to remove iron salts.

Note: The data presented are typical for the reduction of nitroaromatic compounds and may vary for this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.

  • Reaction Setup: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-methylbenzoic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate).

  • Reagent Addition: Carefully add 10% Pd/C catalyst (2-10 mol% Pd) followed by the portion-wise addition of ammonium formate (3-6 eq).

  • Reaction: Heat the reaction mixture to reflux (around 65°C for methanol) and maintain for 1-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

Protocol 3: Chemical Reduction using Tin(II) Chloride (SnCl₂)
  • Preparation: Dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution in portions. The reaction can be exothermic.

  • Reaction: Stir the mixture at 50-70°C for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.

  • Isolation: Extract the product with ethyl acetate. Filter the combined organic layers to remove any suspended solids. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound in appropriate solvent add_reagents Add catalyst and/or reducing agent prep->add_reagents react Run reaction under specific conditions (temp, time, atmosphere) add_reagents->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor filter Filter to remove catalyst/salts monitor->filter Upon completion extract Aqueous work-up (Neutralization, Extraction) filter->extract purify Purify product (Recrystallization or Chromatography) extract->purify end_product Final Product: 2-Amino-6-methylbenzoic acid purify->end_product logical_relationship cluster_methods Reduction Methods cluster_considerations Key Considerations start Catalyst Selection for This compound Reduction cat_hydro Catalytic Hydrogenation (e.g., Pd/C, H₂) start->cat_hydro trans_hydro Transfer Hydrogenation (e.g., Pd/C, HCOOH) start->trans_hydro chem_red Chemical Reduction (e.g., SnCl₂, Fe) start->chem_red equipment Equipment Availability (e.g., Hydrogenator) cat_hydro->equipment safety Safety (e.g., H₂ gas, pyrophoric catalyst) cat_hydro->safety selectivity Substrate Sensitivity & Chemoselectivity cat_hydro->selectivity trans_hydro->safety trans_hydro->selectivity chem_red->selectivity waste Waste Disposal (e.g., Metal salts) chem_red->waste

References

Solvent effects on the reactivity of 2-Methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the reactivity of 2-Methyl-6-nitrobenzoic acid, with a specific focus on the influence of solvent choice.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound notoriously difficult or slow?

A1: The low reactivity of this compound in reactions like Fischer esterification is primarily due to significant steric hindrance.[1][2] The bulky methyl and nitro groups at the ortho positions (positions 2 and 6) physically block the approach of nucleophiles, such as alcohols, to the carboxylic acid's carbonyl carbon.[3] This steric inhibition makes it difficult for the necessary tetrahedral intermediate to form, thus slowing down the reaction rate considerably.[1][4]

Q2: How does the choice of solvent affect the acidity of this compound?

A2: The solvent significantly impacts the acidity by influencing the stability of the resulting carboxylate anion. In polar protic solvents like methanol, the solvent can form hydrogen bonds with the anion, stabilizing it and thus increasing the acid's dissociation (lower pKa). In polar aprotic solvents like DMSO, this hydrogen bonding is absent. However, DMSO has a high dielectric constant which helps to separate the ions. The overall substituent effects, including steric and polar effects, are attenuated differently in various solvents.[5] For instance, the acid-strengthening effect of the ortho-methyl group is more pronounced in the gas phase and is attenuated in solution, more so in methanol than in DMSO.[5]

Q3: What is the "ortho effect" and how does it apply to this molecule?

A3: The "ortho effect" refers to the observation that ortho-substituted benzoic acids are often stronger acids than their meta or para isomers, regardless of the substituent's electronic nature (donating or withdrawing).[6] In this compound, the ortho substituents force the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance reduces conjugation between the ring and the carboxyl group, which stabilizes the carboxylate anion upon deprotonation, making the acid stronger.[6]

Q4: Can this compound form dimers in solution? How does this affect reactivity?

A4: Yes, like many carboxylic acids, this compound can form hydrogen-bonded dimers, particularly in aprotic, non-polar solvents. The formation of these dimers reduces the concentration of the free, monomeric acid available to react.[7] The kinetics of a reaction in such solvents can become complex, with reactivity potentially depending on the concentration of the monomer, the dimer, or even higher-order aggregates.[7]

Q5: Why is this compound insoluble in water, and how can I improve its solubility for a reaction?

A5: Its insolubility in water is due to the presence of the non-polar benzene ring and methyl group, which dominate over the polar carboxylic acid and nitro groups.[8] To improve solubility in an aqueous medium, you can deprotonate the carboxylic acid by adding a base (e.g., NaOH, NaHCO₃). This forms the corresponding carboxylate salt, which is ionic and typically much more soluble in water.[8][9]

Troubleshooting Guides

Issue 1: Slow or Incomplete Esterification Reaction
Potential Cause Troubleshooting Steps
Severe Steric Hindrance 1. Increase Reaction Temperature: Use a higher boiling point alcohol or a solvent that allows for reflux at a higher temperature. 2. Use a More Potent Catalyst: While sulfuric acid is common, consider using p-toluenesulfonic acid or a polyfluoroalkanesulfonic acid, which can be more effective.[4][10] 3. Activate the Carboxylic Acid: Convert the acid to a more reactive species, such as an acid chloride or an anhydride (e.g., 2-methyl-6-nitrobenzoic anhydride, MNBA), before reacting with the alcohol.[11]
Equilibrium Limitation 1. Remove Water: Use a Dean-Stark apparatus with an azeotrope-forming solvent like toluene to continuously remove the water byproduct, driving the equilibrium towards the ester product.[12] 2. Use Excess Alcohol: Employ a large excess of the alcohol reactant to shift the equilibrium towards the products.[12] This is most practical for simple, inexpensive alcohols like methanol or ethanol.[4]
Poor Solvent Choice 1. Ensure Reactant Solubility: Select a solvent that can dissolve both the acid and the alcohol at the reaction temperature. Toluene or xylenes are often used as they are relatively inert and facilitate azeotropic water removal.[10] 2. Consider Solvent Polarity: The reaction mechanism involves charged intermediates. A solvent with moderate polarity may be beneficial, but highly polar, protic solvents can solvate the catalyst and reduce its effectiveness.
Issue 2: Low Yields During Synthesis of this compound
Potential Cause Troubleshooting Steps
Side Reactions in Oxidation When synthesizing from 3-nitro-o-xylene via oxidation, over-oxidation can lead to phthalic acid derivatives, or the reaction may not go to completion.[4][13] 1. Optimize Reaction Time and Temperature: Carefully monitor the reaction via HPLC or TLC to determine the optimal endpoint.[13] 2. Control Oxidant Concentration: Adjust the concentration of the oxidizing agent (e.g., nitric acid) and oxygen pressure to maximize selectivity for the desired product.[4]
Poor Regioselectivity in Nitration When synthesizing via nitration of 2-methylbenzoic acid, a mixture of isomers is often formed.[11] 1. Maintain Low Temperatures: Keep the reaction temperature strictly controlled, typically between 0-10°C, during the addition of the nitrating mixture. Higher temperatures can lead to the formation of unwanted isomers and dinitro compounds.[14][15][16] 2. Slow Addition of Nitrating Agent: Add the nitric acid/sulfuric acid mixture dropwise with vigorous stirring to ensure consistent temperature and prevent localized overheating.[16][17]
Product Loss During Workup The product can be lost during extraction or purification steps. 1. Control pH During Extraction: When isolating the product, ensure the aqueous layer is acidified sufficiently (pH 1-2) to fully protonate the carboxylate and precipitate the acid before extraction with an organic solvent.[17] 2. Choose Appropriate Recrystallization Solvent: Select a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain soluble.

Quantitative Data

Table 1: Influence of Solvent on Acidity of Substituted Benzoic Acids

This table presents data on the dissociation constants (pKa) of methyl-substituted benzoic acids in different solvents, illustrating the impact of the solvent environment on acidity. The steric and polar effects of the substituents are attenuated differently depending on the solvent.[5]

CompoundSolventpKa
2-Methylbenzoic acidMethanol5.86
2-Methylbenzoic acidDimethyl Sulfoxide (DMSO)10.15
Benzoic AcidMethanol6.42
Benzoic AcidDimethyl Sulfoxide (DMSO)11.1
2,6-Dimethylbenzoic acidMethanol4.90
2,6-Dimethylbenzoic acidDimethyl Sulfoxide (DMSO)8.85
(Data adapted from Kulhánek and Exner, 1998)[5]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol describes a representative procedure for esterification, adapted for the sterically hindered nature of the substrate.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagents: Add a large excess of methanol (20-40 eq) to act as both the solvent and the reagent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for an extended period (12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis via Nitration of 2-Methylbenzoic Acid

This protocol is adapted from standard procedures for the nitration of benzoic acid derivatives.[14][15]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool concentrated sulfuric acid (98%) to 0-5°C. Slowly add 2-methylbenzoic acid (1.0 eq) while stirring to ensure complete dissolution, maintaining the temperature below 10°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, ~1.1 eq) to concentrated sulfuric acid (~1.5 eq), keeping the mixture cool in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 2-methylbenzoic acid over 30-60 minutes. It is critical to maintain the reaction temperature below 10°C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product mixture will precipitate.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water. The crude product, which will be a mixture of isomers, can be purified by fractional crystallization or column chromatography to isolate the this compound isomer.

Visualizations

G start Problem: Slow or Incomplete Esterification check_hindrance Is steric hindrance the likely cause? start->check_hindrance solution_hindrance Solutions for Hindrance: • Increase Temperature • Use Stronger Catalyst (e.g., PTSA) • Activate Acid (e.g., to Acyl Chloride) check_hindrance->solution_hindrance Yes check_equilibrium Is the reaction equilibrium-limited? check_hindrance->check_equilibrium No end_node Reaction Optimized solution_hindrance->end_node solution_equilibrium Solutions for Equilibrium: • Remove H₂O (Dean-Stark) • Use Excess Alcohol check_equilibrium->solution_equilibrium Yes check_solubility Are reactants fully dissolved? check_equilibrium->check_solubility No solution_equilibrium->end_node solution_solubility Solution for Solubility: • Choose a better solvent (e.g., Toluene) • Ensure sufficient temperature check_solubility->solution_solubility No check_solubility->end_node Yes solution_solubility->end_node

Caption: Troubleshooting workflow for slow esterification reactions.

Caption: Steric hindrance from ortho groups blocking nucleophilic attack.

G cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Aprotic Solvent (e.g., DMSO) anion_p R-COO⁻ solvent_p1 H-O-CH₃ anion_p->solvent_p1 H-Bonding solvent_p2 H-O-CH₃ anion_p->solvent_p2 H-Bonding solvent_p3 H-O-CH₃ anion_p->solvent_p3 H-Bonding result_p Anion is strongly solvated and stabilized. Promotes dissociation (acidity). anion_a R-COO⁻ solvent_a1 DMSO anion_a->solvent_a1 Dipole Interactions solvent_a2 DMSO anion_a->solvent_a2 solvent_a3 DMSO anion_a->solvent_a3 result_a Anion is less stabilized by specific interactions. Acidity is lower compared to protic solvents.

Caption: Solvent effects on carboxylate anion stabilization.

References

Technical Support Center: Monitoring the Synthesis of 2-Methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the 2-Methyl-6-nitrobenzoic acid synthesis reaction. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The primary routes for synthesizing this compound are through the direct nitration of 2-Methylbenzoic acid or the oxidation of 3-nitro-o-xylene.[1][2] The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Q2: Which analytical techniques are most effective for monitoring this reaction?

A2: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the reaction's progress.[3][4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative data on the consumption of reactants and formation of products.[5][6] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure of the final product.[5][7]

Q3: How can I use TLC to determine if the reaction is complete?

A3: To monitor the reaction, spot three lanes on a TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both.[4] As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]

Q4: What are the expected spectroscopic signatures for this compound?

A4: The key spectroscopic features are summarized in the table below. These data are critical for confirming the identity and purity of the synthesized product.

Data Presentation

Table 1: Spectroscopic Data Summary for this compound

Technique Parameter Expected Value / Observation Source(s)
¹H NMR Chemical Shift (ppm) in DMSO-d₆~7.99 (d, Aromatic H), ~7.73 (t, Aromatic H), ~7.60 (d, Aromatic H), ~2.41 (s, Methyl -CH₃)[7][8]
IR Spectroscopy Wavenumber (cm⁻¹)~3000 (O-H stretch), ~1700 (C=O stretch), ~1530 (Asymmetric NO₂ stretch), ~1350 (Symmetric NO₂ stretch)[7]
Mass Spectrometry m/z Ratio181 [M]⁺ (Molecular Ion), 164 [M-OH]⁺[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for monitoring the reaction and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Decision & Work-up setup 1. Prepare Reagents & Setup Reaction Vessel start 2. Initiate Reaction (e.g., add reagents, apply heat) setup->start aliquot 3. Withdraw Aliquot from Reaction Mixture start->aliquot tlc 4. TLC Analysis: - Spot Starting Material (SM) - Spot Reaction Mixture (RM) - Spot Co-Spot (SM+RM) aliquot->tlc hplc 5. (Optional) HPLC/GC Analysis: Quantitative check of SM consumption & Product formation aliquot->hplc decision 6. Reaction Complete? (Is SM consumed?) tlc->decision hplc->decision continue_rxn Continue Reaction & Return to Step 3 decision->continue_rxn No workup 7. Quench Reaction & Begin Work-up Procedure decision->workup Yes continue_rxn->aliquot purify 8. Purify Product (e.g., Recrystallization, Column Chromatography) workup->purify characterize 9. Characterize Final Product (NMR, IR, MS, MP) purify->characterize

Caption: General experimental workflow for synthesis and monitoring.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q5: My reaction is not progressing, or the yield is very low. What could be the cause?

A5: Several factors can lead to low or no product yield.

  • Incomplete Reaction: Ensure the reaction has been allowed to proceed for the recommended duration and at the correct temperature.[9] For nitration reactions, temperature control is critical; temperatures that are too low can result in a very slow or stalled reaction.[10][11]

  • Reagent Quality: Use pure, dry starting materials and reagents. Impurities, especially in the starting material, can interfere with the reaction.[9]

  • Oxidizing/Nitrating Agent Concentration: The concentration of the acid (e.g., nitric acid) is crucial. If it's too dilute, the reaction may be slow or incomplete. Conversely, excessively high concentrations can lead to violent reactions and product degradation.[9]

Q6: My TLC plate shows multiple spots in the product lane. What are these impurities?

A6: The presence of multiple spots indicates unwanted side-products or unreacted starting material.

  • Isomeric Impurities: The nitration of 2-methylbenzoic acid can produce a mixture of isomers. The directing effects of the methyl and carboxyl groups are competing, which can lead to the formation of other nitro-isomers.[2] Similarly, the starting 3-nitro-o-xylene may contain isomeric impurities.

  • Dinitration: Over-nitration can occur, especially at higher temperatures or with prolonged reaction times, leading to the formation of dinitro-derivatives.[9][12]

  • Incomplete Oxidation: If starting from 3-nitro-o-xylene, incomplete oxidation may leave residual starting material.[1]

Q7: I'm having trouble purifying the final product. What should I do?

A7: Purification can be challenging due to the presence of isomers or byproducts with similar polarities.

  • Recrystallization: This is an effective method for purification. A suitable solvent system, such as an ethanol-water mixture, can be used. If the product "oils out," allow the solution to cool more slowly and consider seeding it with a small crystal of pure product to induce proper crystallization.[9]

  • Column Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the desired product from impurities.[1]

troubleshooting_guide cluster_yield Low or No Yield cluster_purity Purity Issues (Multiple Spots on TLC) cluster_purification Purification Difficulties start Problem Encountered q_sm Is Starting Material (SM) consumed on TLC? start->q_sm q_spots Are extra spots SM or new? start->q_spots q_cryst Product 'oiling out' during recrystallization? start->q_cryst a_sm_no No -> Incomplete Reaction - Check Temp/Time - Verify Reagent Quality q_sm->a_sm_no No a_sm_yes Yes -> Product Degradation - Check Reaction Temp (too high?) - Review Work-up Procedure q_sm->a_sm_yes Yes a_spots_sm SM -> Incomplete Reaction (See 'Low Yield' Path) q_spots->a_spots_sm SM a_spots_new New -> Side Products Formed - Check for Isomers/Dinitration - Optimize Temp & Reaction Time q_spots->a_spots_new New a_cryst_yes Yes -> Crystallization Issue - Cool solution slowly - Use seed crystal - Try different solvent q_cryst->a_cryst_yes Yes a_cryst_no No -> Impurities Present - Consider Column Chromatography for separation q_cryst->a_cryst_no No

Caption: Troubleshooting decision tree for common synthesis issues.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Objective: To qualitatively monitor the consumption of starting material and the formation of the product.

  • Materials: TLC plates (e.g., silica gel 60 F₂₅₄), developing chamber, mobile phase (e.g., hexane-ethyl acetate mixture, ratio adjusted based on polarity), capillary spotters, UV lamp.

  • Methodology:

    • Prepare a developing chamber with the chosen mobile phase.

    • On a TLC plate, draw a baseline in pencil. Mark three lanes for the starting material (SM), reaction mixture (RM), and a co-spot.

    • Dissolve a small amount of the pure starting material in a suitable solvent to create a reference solution.

    • Using a capillary spotter, apply a small spot of the SM reference solution to the first lane.

    • Withdraw a small aliquot from the reaction mixture.[4] If the reaction solvent is not suitable for direct spotting (e.g., highly polar like acetic acid), perform a mini-workup by diluting the aliquot in an organic solvent (like ethyl acetate) and washing with water or a mild base before spotting.[13]

    • Spot the reaction mixture aliquot in the RM lane.

    • In the co-spot lane, spot the SM reference solution first, then carefully spot the reaction mixture on top of it.

    • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. The disappearance of the SM spot and the appearance of a new product spot in the RM lane indicate reaction progress.[4]

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantitatively determine the purity of the product and identify any isomeric impurities.

  • Instrumentation: An HPLC system with a UV detector is typically used.[14]

  • Methodology:

    • Column: A reversed-phase C18 column is commonly used for separating nitrobenzoic acid isomers.[15]

    • Mobile Phase: A typical mobile phase could be a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.[15] The separation can be run under isocratic or gradient elution conditions.

    • Sample Preparation: Prepare a standard solution of pure this compound at a known concentration. Dissolve the reaction product in the mobile phase to a similar concentration.

    • Analysis:

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

      • Inject a blank (diluent) to check for interfering peaks.

      • Inject the standard solution to determine the retention time of the pure product.

      • Inject the sample solution.

      • Quantify the product and impurities by comparing peak areas to the standard.[15]

Protocol 3: Product Confirmation by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and connectivity of the final product.[7]

  • Methodology:

    • Sample Preparation: Weigh approximately 5-10 mg of the purified, dry solid product. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Data Acquisition: Acquire a one-dimensional proton (¹H) spectrum.

    • Data Processing: Process the spectrum to identify the characteristic chemical shifts, multiplicities (singlet, doublet, triplet), and integration values corresponding to the protons in this compound (see Table 1). The distinct aromatic splitting pattern and the singlet for the methyl group are key identifiers.[7][8]

References

Technical Support Center: Synthesis of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedure for the synthesis of 2-Methyl-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical laboratory method for the synthesis of this compound?

A1: The most common laboratory synthesis involves the direct nitration of 2-methylbenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures. The crude product is typically isolated by precipitation in ice-water followed by filtration.

Q2: What are the expected major products and side products in the direct nitration of 2-methylbenzoic acid?

A2: The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) on the aromatic ring influence the isomer distribution. The primary product is the desired this compound. However, the formation of other isomers, such as 2-methyl-4-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid, is common. Dinitrated byproducts can also be formed if the reaction conditions are not carefully controlled. In some industrial processes, other impurities like 3-nitro-2-methylbenzoic acid and 3-nitrophthalic acid have been observed in crude mixtures, although these may arise from different starting materials and conditions.[1]

Q3: What is a general work-up procedure for this reaction?

A3: A general work-up involves carefully pouring the reaction mixture onto crushed ice with stirring. This quenches the reaction and precipitates the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove residual acids. Further purification is typically necessary.

Q4: How can I purify the crude this compound?

A4: Purification is most commonly achieved through recrystallization. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the product at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure compound while impurities remain in the mother liquor.

Data Presentation

The composition of the crude product can vary significantly depending on the reaction conditions. The following table provides an example of a crude product mixture obtained from an industrial co-production process, which may offer insight into potential impurities.

CompoundEmbodiment 1 (%)Embodiment 2 (%)
This compound15.9224.7
3-Nitro-2-methylbenzoic acid60.7435.2
3-Nitrophthalic acid6.6321.6
3-Nitro-o-xylene (starting material)8.667.47

Data from a co-production method starting with 3-nitro-o-xylene, not direct nitration of 2-methylbenzoic acid.[1]

Experimental Protocols

General Laboratory Protocol for the Nitration of 2-Methylbenzoic Acid

Disclaimer: This is a representative procedure based on the general nitration of benzoic acid derivatives. Optimal conditions may vary and should be determined experimentally.

  • Preparation of the Nitrating Mixture: In a flask, carefully add a desired volume of concentrated nitric acid to a calculated volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath with stirring.

  • Dissolution of Starting Material: In a separate reaction flask, dissolve 2-methylbenzoic acid in a sufficient amount of concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-methylbenzoic acid, ensuring the temperature is maintained at a low level (e.g., 0-10 °C) throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture slowly and carefully onto a beaker of crushed ice with vigorous stirring.

    • A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with several portions of cold water to remove any remaining acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixtures).

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting Guides

Problem: Low or No Precipitate Formation During Work-up
  • Potential Cause: The product may be soluble in the aqueous acidic mixture, or the concentration of the product is too low.

  • Solution:

    • Try to extract the aqueous solution with an organic solvent like ethyl acetate. The organic layers can then be combined, dried, and the solvent evaporated to yield the crude product.

    • Ensure that a sufficient amount of starting material was used and that the reaction went to completion.

Problem: Oily Product Instead of a Solid Precipitate
  • Potential Cause: The presence of significant amounts of impurities, particularly isomeric byproducts, can lower the melting point of the mixture and prevent crystallization. Residual solvent can also contribute to this issue.

  • Solution:

    • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Try adding a small seed crystal of the pure product if available.

    • If the oil persists, extract the product into an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure. The resulting oil can then be subjected to further purification attempts like column chromatography.

Problem: Poor Separation of Isomers by Recrystallization
  • Potential Cause: Isomers of nitrobenzoic acids often have similar polarities and solubilities, making separation by simple recrystallization challenging.

  • Solution:

    • Fractional Crystallization: This involves multiple, careful recrystallization steps. The initial crystals formed will be enriched in the least soluble isomer.

    • pH Adjustment: The acidity of the different isomers may vary slightly. Careful adjustment of the pH of an aqueous solution could potentially lead to the selective precipitation of one isomer.

    • Chromatography: For difficult separations, column chromatography using a suitable stationary and mobile phase is a more effective method.

Visualizations

Workup_Procedure cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (2-Methylbenzoic Acid, HNO3, H2SO4) Quenching Pour onto Crushed Ice Reaction_Mixture->Quenching Quench Filtration Vacuum Filtration Quenching->Filtration Precipitate Formation Washing Wash with Cold Water Filtration->Washing Collect Crude Product Recrystallization Recrystallization Washing->Recrystallization Crude Product Drying Drying Recrystallization->Drying Purified Crystals Product Pure 2-Methyl-6- nitrobenzoic Acid Drying->Product

Caption: Experimental workflow for the work-up and purification of this compound.

Troubleshooting_Workup Start Work-up Issue Issue1 Low/No Precipitate Start->Issue1 Issue2 Oily Product Start->Issue2 Issue3 Poor Isomer Separation Start->Issue3 Solution1 Extract with Organic Solvent Issue1->Solution1 Solution2 Induce Crystallization (Scratching/Seeding) Issue2->Solution2 Solution3 Column Chromatography Issue2->Solution3 Issue3->Solution3 Solution4 Fractional Crystallization Issue3->Solution4

Caption: Troubleshooting guide for common issues in the work-up of this compound.

References

Safety precautions for handling 2-Methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, experimental protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitrobenzoic acid.

Safety Precautions and Quantitative Data

For immediate assistance in case of exposure, refer to the First Aid Measures section. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Physicochemical and Safety Data
PropertyValueSource
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance Very pale yellow to brown powder or crystals[2]
Melting Point 151-159 °C[2]
Storage Store in a refrigerator, in a dry, tightly closed container.[3][3]
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) No data available
Skin Corrosion/Irritation Causes skin irritation[4]
Serious Eye Damage/Irritation Causes serious eye irritation[4]
Respiratory Sensitization May cause respiratory irritation[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylbenzoic acid via Reduction

This protocol outlines the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • Methanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Hydrogenation vessel

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 10.0 g of this compound in 150 mL of methanol.

  • Carefully add 0.5 g of 10% Palladium on Carbon catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 2-amino-6-methylbenzoic acid.

  • The crude product can be further purified by recrystallization.

Protocol 2: Co-production of this compound and 3-Nitro-2-methylbenzoic Acid

This protocol is based on a patented method for the co-production of this compound.

Materials:

  • 3-nitro-o-xylene

  • 30% Nitric acid

  • Oxygen

  • Oxidation reaction kettle

Procedure:

  • Add 200 g of 3-nitro-o-xylene and 1000 g of 30% nitric acid into an oxidation reaction kettle.[4]

  • Raise the temperature to 130-140°C.[4]

  • Introduce oxygen to a pressure of 2.2-2.5 MPa.[4]

  • Maintain stirring for 7 hours.[4]

  • After the reaction is complete, cool the reaction solution to obtain a crude product.

  • The crude product can then be purified through a series of steps including washing, esterification, and extraction to separate the isomers.[4]

Troubleshooting Guides and FAQs

Troubleshooting Common Experimental Issues
IssuePossible Cause(s)Recommended Solution(s)
Low yield in nitration reactions - Incomplete reaction.- Temperature too high, leading to side reactions or degradation.- Impure starting materials.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Maintain the recommended reaction temperature using an ice bath.[5]- Ensure the purity of the starting methyl benzoate; it should dissolve in sulfuric acid without coloration.[5]
Formation of oily byproducts - Reaction temperature was too high.- Strictly control the temperature during the addition of the nitrating mixture.[5]- Wash the crude product with ice-cold methyl alcohol to remove oily impurities.[5]
Incomplete hydrolysis of the ester - Insufficient concentration of sodium hydroxide solution.- Insufficient reaction time.- Use a sufficiently concentrated sodium hydroxide solution as dilute solutions may yield unsatisfactory results.[6]- Ensure the mixture is heated until the disappearance of the ester is confirmed.[6]
Product does not fully dissolve in ether after hydrolysis and acidification - Formation of a less soluble acid salt due to incorrect acidification procedure.- Pour the solution of the sodium salt into the acid with stirring, not the other way around.[6]
Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: this compound is known to cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] It is crucial to handle this compound with appropriate personal protective equipment.

Q2: What is the recommended personal protective equipment (PPE) for handling this compound? A2: It is recommended to wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] If handling the compound as a powder or if dust is generated, a NIOSH/MSHA-approved respirator should be used.[7]

Q3: What should I do in case of accidental skin or eye contact? A3: For skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. Seek medical attention in both cases.

Q4: How should I handle a spill of this compound? A4: For small spills, first, remove all sources of ignition.[3] Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container.[3] Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[3] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[3]

Q5: What are the appropriate extinguishing media for fires involving this chemical? A5: Fires involving this chemical can be controlled with a dry chemical, carbon dioxide, or Halon extinguisher.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Weigh 2-Methyl-6- nitrobenzoic acid D Combine Reactants in Hydrogenation Vessel A->D B Prepare Solvent (e.g., Methanol) B->D C Add Catalyst (e.g., 10% Pd/C) C->D E Purge with H2 & Pressurize D->E F Stir Vigorously at Room Temperature E->F G Monitor Reaction (TLC/HPLC) F->G H Vent H2 & Purge with Inert Gas G->H Reaction Complete I Filter to Remove Catalyst H->I J Evaporate Solvent I->J K Purify by Recrystallization J->K

Caption: Experimental workflow for the reduction of this compound.

degradation_pathway A 2-Nitrobenzoate B Salicylate A->B 2-nitrobenzoate- 2-monooxygenase E Nitrite A->E C Catechol B->C salicylate hydroxylase D cis,cis-Muconic acid C->D catechol-1,2- dioxygenase

Caption: Proposed biodegradation pathway of 2-Nitrobenzoate by Arthrobacter sp. SPG.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-6-nitrobenzoic Acid and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physicochemical properties, spectral characteristics, and biological activities of 2-methyl-6-nitrobenzoic acid and its positional isomers. This document provides objective comparisons, supported by experimental data, to inform research, chemical synthesis, and drug development professionals.

Physicochemical Properties

The position of the methyl and nitro groups on the benzoic acid ring significantly influences the physicochemical properties of the isomers. These properties, including melting point, solubility, and acidity (pKa), are critical for predicting the behavior of these compounds in various experimental and physiological settings.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in WaterpKa
This compound C₈H₇NO₄181.15153-157[1]Insoluble-
2-Methyl-3-nitrobenzoic acid C₈H₇NO₄181.15182-184[2]<0.1 g/100 mL at 22 °C[3]3.03±0.20 (Predicted)[4]
2-Methyl-4-nitrobenzoic acid C₈H₇NO₄181.15150-154[5][6][7]Soluble in DMSO and methanol[5]-
2-Methyl-5-nitrobenzoic acid C₈H₇NO₄181.15177-180< 1 mg/mL at 22.2 °C[8]-
3-Methyl-2-nitrobenzoic acid C₈H₇NO₄181.15220-223[3][9]<0.1 g/100 mL at 22 °C[3]2.26±0.10 (Predicted)[3]
4-Methyl-3-nitrobenzoic acid C₈H₇NO₄181.15187-190[10][11][12]<0.1 g/100 mL at 22 °C[13][14]3.66±0.10 (Predicted)[14]
5-Methyl-2-nitrobenzoic acid C₈H₇NO₄181.15134-136[15]--

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. The following tables summarize the key ¹H NMR and IR spectral data for this compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl (electron-donating) and nitro (electron-withdrawing) groups, leading to distinct patterns for each isomer.

CompoundAromatic Protons (δ, ppm)Methyl Proton (δ, ppm)Carboxylic Acid Proton (δ, ppm)Solvent
This compound 7.998 (d), 7.733 (t), 7.608 (d)[16]2.414 (s)[16]~11.0DMSO-d₆[17]
2-Methyl-3-nitrobenzoic acid ----
2-Methyl-4-nitrobenzoic acid 8.13-8.17 (m, 2H), 8.21 (d, 1H)[18]2.79 (s)[18]-CDCl₃[18]
2-Methyl-5-nitrobenzoic acid 8.93 (s, 1H), 8.30-8.32 (d, 1H), 7.48-7.50 (d, 1H)[9]2.79 (s)[9]-CDCl₃[9]
3-Methyl-2-nitrobenzoic acid 7.868, 7.710, 7.622[1]2.294[1]13.9[1]DMSO-d₆[1]
4-Methyl-3-nitrobenzoic acid ----

d: doublet, t: triplet, m: multiplet, s: singlet

Infrared (IR) Spectroscopy

The IR spectra of these isomers show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and nitro (asymmetric and symmetric NO₂ stretching) functional groups.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)
This compound ~3000 (broad)[16]~1700[16]~1530[16]~1350[16]
2-Methyl-4-nitrobenzoic acid -1702[18]--
4-Methyl-3-nitrobenzoic acid ~3000 (broad)~1700~1530~1350

Biological Activity and Applications

The isomeric methyl-nitrobenzoic acids serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][19] Notably, some isomers exhibit distinct biological activities.

This compound has been identified as a key intermediate for the synthesis of the fungicide metrafenone.[20] It also acts as a herbicide due to its anthranilic acid moiety.[1]

3-Methyl-2-nitrobenzoic acid is utilized in the preparation of various drugs, including antibiotics, antivirals, and anticancer agents.[9] It is also a precursor for pesticides and insecticides.[9]

4-Methyl-3-nitrobenzoic acid has demonstrated significant potential as an anti-metastatic agent. Research has shown that it is a potent inhibitor of cancer cell chemotaxis.[21] Specifically, it has been found to inhibit the migration of non-small cell lung cancer (NSCLC) cells and breast cancer cells.[7]

Inhibition of Cancer Cell Migration by 4-Methyl-3-nitrobenzoic acid

Experimental data indicates that 4-methyl-3-nitrobenzoic acid significantly inhibits Epidermal Growth Factor (EGF)-induced chemotaxis and chemokinesis in NSCLC cells. The proposed mechanism involves the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, both of which are crucial for cell motility.[21]

The binding of EGF to its receptor (EGFR) triggers a downstream signaling cascade that ultimately leads to the regulation of actin dynamics, a key process in cell migration. A critical player in this pathway is cofilin, an actin-binding protein that promotes actin filament disassembly and reassembly. The activity of cofilin is regulated by phosphorylation; its dephosphorylated form is active. EGF signaling can lead to the phosphorylation and inactivation of cofilin, thereby affecting actin polymerization and cell movement. 4-Methyl-3-nitrobenzoic acid has been shown to interfere with this pathway by impairing EGF-induced cofilin phosphorylation.

EGF_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling EGFR->Downstream Cofilin_P Cofilin-P (Inactive) Downstream->Cofilin_P Promotes phosphorylation Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin Actin Polymerization Cofilin->Actin Regulates Migration Cell Migration Actin->Migration MNBA 4-Methyl-3-nitrobenzoic acid MNBA->Cofilin_P Inhibits dephosphorylation

Caption: EGF-induced cell migration pathway and the inhibitory action of 4-Methyl-3-nitrobenzoic acid.

Experimental Protocols

Synthesis of 4-Methyl-3-nitrobenzoic acid

A common method for the synthesis of 4-methyl-3-nitrobenzoic acid is the nitration of 4-methylbenzoic acid (p-toluic acid).[22]

Materials:

  • 4-methylbenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while keeping the mixture cool.

  • Add the nitrating mixture dropwise to the dissolved 4-methylbenzoic acid solution, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir for an additional hour at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain purified 4-methyl-3-nitrobenzoic acid.[11]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Workup and Purification Dissolve p-toluic acid\nin conc. H₂SO₄ Dissolve p-toluic acid in conc. H₂SO₄ Add nitrating mixture\ndropwise at 0-5°C Add nitrating mixture dropwise at 0-5°C Dissolve p-toluic acid\nin conc. H₂SO₄->Add nitrating mixture\ndropwise at 0-5°C Prepare nitrating mixture\n(conc. HNO₃ + conc. H₂SO₄) Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) Prepare nitrating mixture\n(conc. HNO₃ + conc. H₂SO₄)->Add nitrating mixture\ndropwise at 0-5°C Stir at room temperature Stir at room temperature Add nitrating mixture\ndropwise at 0-5°C->Stir at room temperature Pour onto ice Pour onto ice Stir at room temperature->Pour onto ice Filter crude product Filter crude product Pour onto ice->Filter crude product Recrystallize from ethanol Recrystallize from ethanol Filter crude product->Recrystallize from ethanol Obtain pure product Obtain pure product Recrystallize from ethanol->Obtain pure product

Caption: Experimental workflow for the synthesis of 4-methyl-3-nitrobenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

A reversed-phase HPLC method can be employed for the separation and quantification of methyl-nitrobenzoic acid isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid (adjust ratio for optimal separation).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or the mobile phase).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Identify and quantify the isomers by comparing retention times and peak areas with those of known standards.

Cell Migration Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to evaluate cell migration.

Materials:

  • Boyden chamber apparatus with inserts (e.g., 8 µm pore size for most cancer cells)

  • Cell culture medium

  • Chemoattractant (e.g., EGF)

  • Test compound (e.g., 4-methyl-3-nitrobenzoic acid)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Seed cells in the upper chamber of the Boyden insert in serum-free medium.

  • Add the chemoattractant and the test compound to the lower chamber.

  • Incubate for a sufficient time to allow for cell migration (e.g., 24 hours).

  • Remove non-migrated cells from the upper surface of the insert.

  • Fix and stain the migrated cells on the lower surface of the insert.

  • Count the number of migrated cells under a microscope.

Boyden_Chamber_Workflow Seed cells in\nupper chamber Seed cells in upper chamber Add chemoattractant +/- test compound\nto lower chamber Add chemoattractant +/- test compound to lower chamber Seed cells in\nupper chamber->Add chemoattractant +/- test compound\nto lower chamber Incubate Incubate Add chemoattractant +/- test compound\nto lower chamber->Incubate Remove non-migrated cells Remove non-migrated cells Incubate->Remove non-migrated cells Fix and stain\nmigrated cells Fix and stain migrated cells Remove non-migrated cells->Fix and stain\nmigrated cells Quantify migrated cells Quantify migrated cells Fix and stain\nmigrated cells->Quantify migrated cells

Caption: Workflow for a Boyden chamber cell migration assay.

References

A Comparative Guide to 2-Methyl-6-nitrobenzoic Acid and 2-Methyl-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-6-nitrobenzoic acid and 2-Methyl-3-nitrobenzoic acid are constitutional isomers with the chemical formula C₈H₇NO₄. While structurally similar, the positional difference of the nitro group relative to the methyl and carboxylic acid functionalities imparts distinct physicochemical properties and reactivity. This guide provides an objective comparison of these two compounds, supported by available experimental data and theoretical principles, to aid researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.

Physicochemical Properties: A Quantitative Comparison

The placement of the nitro and methyl groups on the aromatic ring significantly influences the physical properties of these isomers. A summary of their key physicochemical data is presented in the table below.

PropertyThis compound2-Methyl-3-nitrobenzoic Acid
CAS Number 13506-76-81975-50-4
Molecular Formula C₈H₇NO₄C₈H₇NO₄
Molecular Weight 181.15 g/mol 181.15 g/mol
Melting Point 151-159 °C180-187 °C
Appearance Yellow to brown powder or crystalsWhite or yellow crystalline powder
pKa Not experimentally reported; predicted to be lower (more acidic) than the 3-nitro isomer due to the ortho effect.Not experimentally reported; predicted to be higher (less acidic) than the 6-nitro isomer.
Solubility Insoluble in water.Insoluble in water.[1]

Acidity: The Ortho Effect

The nitro group (-NO₂) is strongly electron-withdrawing, which generally increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion. The methyl group (-CH₃) is electron-donating, which tends to decrease acidity.

In the case of This compound , the presence of substituents at both ortho positions to the carboxylic acid group leads to a phenomenon known as the ortho effect . This effect, a combination of steric and electronic factors, forces the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a significant increase in acidity. Therefore, this compound is predicted to be the stronger acid of the two.

For 2-Methyl-3-nitrobenzoic acid , the nitro group is in the meta position relative to the carboxyl group. From this position, it exerts a strong electron-withdrawing inductive effect, increasing acidity compared to benzoic acid. However, it lacks the additional acid-strengthening contribution of the ortho effect seen in the 2,6-isomer.

Acidity_Comparison cluster_2_6 This compound cluster_2_3 2-Methyl-3-nitrobenzoic Acid 2_6_Acid Structure Ortho_Effect Ortho Effect (Steric Hindrance) 2_6_Acid->Ortho_Effect leads to Increased_Acidity Increased Acidity (Lower pKa) Ortho_Effect->Increased_Acidity results in 2_3_Acid Structure Inductive_Effect Inductive Effect (-I of NO2) 2_3_Acid->Inductive_Effect exhibits Moderate_Acidity Moderate Acidity Inductive_Effect->Moderate_Acidity results in

A diagram illustrating the factors influencing the acidity of the two isomers.

Synthesis and Reactivity

Both isomers are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2][3] Their synthesis and subsequent reactivity are influenced by the substitution pattern.

Synthesis:

A common synthetic route to both isomers involves the oxidation of the corresponding nitrotoluene precursor. For instance, this compound can be synthesized from 3-nitro-o-xylene.[4] A patented method describes the co-production of both this compound and 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene, allowing for the isolation of both isomers from a single reaction mixture.

Synthesis_Workflow Start 3-Nitro-o-xylene Oxidation Oxidation (e.g., O2, dilute HNO3) Start->Oxidation Crude Crude Product Mixture Oxidation->Crude Separation Separation & Purification (e.g., Esterification, Distillation, Extraction) Crude->Separation Product_2_6 This compound Separation->Product_2_6 Product_2_3 2-Methyl-3-nitrobenzoic Acid Separation->Product_2_3

A generalized workflow for the co-production of both isomers.

Reactivity:

The reactivity of both isomers is largely dictated by the carboxylic acid and nitro functional groups.

  • Esterification: The carboxylic acid group can undergo esterification. However, the steric hindrance from the adjacent methyl and nitro groups in This compound is expected to significantly slow down the rate of esterification compared to 2-Methyl-3-nitrobenzoic acid , where the ortho position to the carboxyl group is less crowded.

  • Reduction of the Nitro Group: The nitro group in both isomers can be reduced to an amino group, a key transformation in the synthesis of many pharmaceutical ingredients.[5] This opens up pathways for the synthesis of a wide array of nitrogen-containing heterocycles.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are most activated.

Applications in Research and Development

Both isomers serve as important building blocks in the synthesis of more complex molecules.

  • This compound is a precursor to the Shiina reagent (2-methyl-6-nitrobenzoic anhydride), a powerful condensing agent used in macrolactonization reactions. It is also used as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, and in the formulation of herbicides and pesticides.[3]

  • 2-Methyl-3-nitrobenzoic acid is a versatile intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] It is also used in the development of agrochemicals and dyes.[2] Its utility as a building block for creating more complex molecules is widely recognized in both academic and industrial research.[2]

Experimental Protocols

Synthesis of this compound from 3-nitro-o-xylene

This protocol is adapted from the literature.[4]

  • Reaction Setup: To a 100 mL autoclave, add 1,2-dimethyl-3-nitrobenzene (3 mmol), sodium hydroxide (22.5 mmol), and 5 mL of ethanol.

  • Reaction Conditions: Purge the autoclave with oxygen three times and then maintain an oxygen pressure of 1.8 MPa. Heat the reaction mixture in an oil bath at 65°C for 24 hours.

  • Work-up: After the reaction is complete, dilute the mixture with methanol and neutralize the pH to 6-7.

  • Purification: Remove the solvent under reduced pressure. Add ethyl acetate and dry the organic layer. The target product, this compound, can be obtained after separation by column chromatography. A reported yield for this process is 64%.[4]

Synthesis of 2-Methyl-3-nitrobenzoic Acid via Oxidation of 3-nitro-o-xylene

This is a general procedure based on common oxidation methods.

  • Reaction Setup: In a suitable reactor, add 3-nitro-o-xylene, an organic solvent, and a catalyst.

  • Reaction Conditions: Introduce oxygen gas and heat the reaction to 90-100°C. Monitor the reaction until the concentration of the starting material is less than 1%.

  • Work-up: Cool the reaction mixture and filter to obtain the crude product. The mother liquor can be recovered and recycled.

  • Purification: The crude product is subjected to alkalization, decolorization with activated carbon, and then acidification to yield the final product.

This compound and 2-Methyl-3-nitrobenzoic acid, while isomeric, exhibit important differences in their properties and reactivity. The "ortho effect" renders this compound a stronger acid and sterically hinders its carboxylic acid group. In contrast, 2-Methyl-3-nitrobenzoic acid's properties are primarily governed by the inductive effect of the meta-nitro group. The choice between these two isomers will depend on the specific requirements of the synthetic target, with considerations for acidity, steric hindrance, and the desired substitution pattern in subsequent reaction steps. This guide provides a foundation for researchers and drug development professionals to make informed decisions in their work with these versatile chemical intermediates.

References

A Comparative Guide to 2-Methyl-6-nitrobenzoic Acid and 4-Methyl-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Nitrobenzoic Acids: Physicochemical Properties, Synthesis, Reactivity, and Biological Significance

In the landscape of organic synthesis and medicinal chemistry, the subtle placement of functional groups on an aromatic ring can dramatically alter a molecule's properties and applications. This guide provides a comprehensive, data-driven comparison of two structural isomers: 2-Methyl-6-nitrobenzoic acid and 4-Methyl-2-nitrobenzoic acid. Both compounds are valuable intermediates, yet their distinct substitution patterns impart unique characteristics relevant to researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties: A Tale of Two Isomers

A comparative summary of the fundamental physicochemical and spectroscopic properties of this compound and 4-Methyl-2-nitrobenzoic acid is presented below. These data are crucial for identification, characterization, and predicting the behavior of these molecules in various experimental settings.

PropertyThis compound4-Methyl-2-nitrobenzoic Acid
Molecular Formula C₈H₇NO₄C₈H₇NO₄
Molecular Weight 181.15 g/mol [1]181.15 g/mol
Melting Point 153-157 °C[2]160-164 °C
pKa 1.87 (at 25°C)[3]2.36 ± 0.25 (Predicted)
Appearance Pale yellow needles or tan powder[4]Solid
Solubility Insoluble in water.[2] Soluble in DMSO and Methanol.-
¹H NMR (DMSO-d₆) δ 7.998 (d), 7.733 (t), 7.608 (d), 2.414 (s) ppm[5]-
¹³C NMR --
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1530 (asymm. NO₂), ~1350 (symm. NO₂)[5]-
Mass Spec (m/z) 181 ([M]⁺), 164 ([M-OH]⁺)[5][6]-

Synthesis and Experimental Protocols

The synthetic routes to these isomers are distinct, typically starting from different precursors. Below are representative experimental protocols for their preparation.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 3-nitro-o-xylene.[2]

Experimental Protocol:

  • To a 100 mL autoclave, add 1,2-dimethyl-3-nitrobenzene (453 mg, 3 mmol, 1.0 eq.) and sodium hydroxide (0.9 g, 22.5 mmol, 7.5 eq.).[2]

  • Add 5 mL of ethanol to the autoclave.[2]

  • Purge the autoclave with oxygen three times and then maintain the oxygen pressure at 1.8 MPa.[2]

  • Heat the reaction in an oil bath at 65°C for 24 hours.[2]

  • After the reaction, dilute the mixture with methanol and adjust the pH to 6-7 for neutralization.[2]

  • Remove the solvent under reduced pressure.

  • Add ethyl acetate for extraction, and dry the organic phase.

  • Purify the product by column chromatography to obtain this compound (350 mg, 1.93 mmol, 64% yield).[2]

Synthesis of this compound 3-Nitro-o-xylene 3-Nitro-o-xylene Oxidation Oxidation 3-Nitro-o-xylene->Oxidation NaOH, Ethanol NaOH, Ethanol NaOH, Ethanol->Oxidation O2, 65°C O2, 65°C O2, 65°C->Oxidation This compound This compound Oxidation->this compound

Synthesis of this compound.
Synthesis of 4-Methyl-2-nitrobenzoic Acid

4-Methyl-2-nitrobenzoic acid is a key intermediate in the synthesis of the drug Tolvaptan. Its synthesis often starts from 2-methyl-4-nitrotoluene (a positional isomer of the starting material for the other acid).

Experimental Protocol (Conceptual):

Synthesis of 4-Methyl-2-nitrobenzoic Acid 2-Methyl-4-nitrotoluene 2-Methyl-4-nitrotoluene Oxidation Oxidation 2-Methyl-4-nitrotoluene->Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation 4-Methyl-2-nitrobenzoic Acid 4-Methyl-2-nitrobenzoic Acid Oxidation->4-Methyl-2-nitrobenzoic Acid

Conceptual synthesis of 4-Methyl-2-nitrobenzoic Acid.

Reactivity and Applications

The positioning of the methyl and nitro groups significantly influences the reactivity and, consequently, the applications of these two isomers.

This compound:

  • Reactivity: As a nitrated carboxylic acid, it readily donates a proton in the presence of a base.[2] The steric hindrance from the ortho-methyl and ortho-nitro groups can influence the reactivity of the carboxylic acid group in esterification and amidation reactions.

  • Applications: It serves as a versatile intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] It is also utilized in the formulation of herbicides and pesticides in the agrochemical industry and as a building block for specialty polymers.[1] Some research suggests it has herbicidal properties due to the anthranilic acid moiety within its substructure.[2]

4-Methyl-2-nitrobenzoic Acid:

  • Reactivity: The nitro group at the 2-position and the methyl group at the 4-position have a different electronic and steric influence on the carboxylic acid compared to its isomer.

  • Applications: Its most prominent application is as a key intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia. It is also used in the synthesis of other active pharmaceutical ingredients (APIs).

Biological Activity

The known biological activities of these compounds are largely tied to their roles as synthetic intermediates.

This compound: The presence of the nitro group in nitroaromatic compounds is often associated with various biological activities, which are frequently dependent on the reductive activation of the nitro group by cellular nitroreductases. While specific quantitative data on the biological activity of this compound is limited, its use in the development of anti-inflammatory and analgesic drugs suggests that its downstream derivatives possess significant pharmacological properties.[1]

4-Methyl-2-nitrobenzoic Acid: The biological significance of this isomer is primarily demonstrated through its incorporation into pharmacologically active molecules like Tolvaptan. The synthesis of Tolvaptan from a positional isomer, 2-methyl-4-nitrobenzoic acid, highlights the critical role of nitro-substituted benzoic acids in constructing complex and therapeutically important molecules.

Conclusion

This compound and 4-Methyl-2-nitrobenzoic acid, while sharing the same molecular formula, exhibit distinct physicochemical properties, synthetic accessibility, and application profiles. The ortho-substitution in this compound leads to a lower pKa, suggesting it is a stronger acid. Its applications are broad, spanning pharmaceuticals, agrochemicals, and materials science. In contrast, 4-Methyl-2-nitrobenzoic acid is a more specialized intermediate, with its primary recognized value in the synthesis of the important pharmaceutical agent, Tolvaptan.

For researchers and drug development professionals, the choice between these isomers will be dictated by the specific synthetic target and desired properties of the final molecule. This guide provides a foundational dataset to inform these decisions and highlights the nuanced yet critical role that isomeric substitution plays in chemical synthesis and drug discovery. Further comparative studies on their reactivity and biological activities would be invaluable to fully exploit the potential of these versatile building blocks.

References

A Spectroscopic Showdown: Differentiating the Isomers of Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid for researchers and professionals in drug development.

The three isomers of nitrobenzoic acid, ortho (2-), meta (3-), and para (4-), serve as crucial building blocks in organic synthesis, particularly in the pharmaceutical and dye industries. While sharing the same chemical formula (C₇H₅NO₄), the positional variance of the nitro (-NO₂) and carboxylic acid (-COOH) groups on the benzene ring imparts distinct physicochemical properties to each isomer.[1][2] These differences are vividly reflected in their spectroscopic profiles, providing a reliable means of identification and characterization. This guide presents a comparative analysis of their Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers. These values highlight the subtle yet significant electronic and structural differences between them.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.[1]

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)~3200-2500~3100-2500~3100-2500
C=O (Carboxylic Acid)Stretching~1700[1][2]~1700[1][2]~1700[1][2]
N-O (Nitro Group)Asymmetric Stretching~1530[1][2]~1530[1][2]~1525[1][2]
N-O (Nitro Group)Symmetric Stretching~1350[1][2]~1350[1][2]~1345[1][2]
C-H (Aromatic)Stretching~3100-3000~3100-3000~3100-3000
C=C (Aromatic)Stretching~1600-1450~1600-1450~1600-1450
Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[1]

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

Proton NMR spectra reveal distinct chemical shifts and splitting patterns for the aromatic protons of each isomer, directly reflecting the electronic environment influenced by the electron-withdrawing nitro and carboxylic acid groups.

IsomerChemical Shift (δ, ppm) and Multiplicity
2-Nitrobenzoic Acid~13.5 (s, 1H, COOH), 8.1-7.7 (m, 4H, Ar-H)[2]
3-Nitrobenzoic Acid~13.5 (s, 1H, COOH), 8.7-7.8 (m, 4H, Ar-H)[2]
4-Nitrobenzoic Acid~13.6 (s, 1H, COOH), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H)[2][3]
Note: Chemical shifts are approximate and can vary with solvent and concentration.[2]

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Carbon NMR provides further distinction, with the chemical shifts of the carbon atoms in the benzene ring being sensitive to the position of the substituents.

IsomerChemical Shifts (δ, ppm)
2-Nitrobenzoic Acid~166, 148, 134, 132, 130, 129, 124[2]
3-Nitrobenzoic Acid~165, 148, 136, 131, 130, 127, 123[2]
4-Nitrobenzoic Acid~166, 150, 136, 131, 130, 124[2][3]

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (Ethanol)

The position of the nitro group influences the electronic transitions within the molecule, leading to differences in their UV-Vis absorption maxima.

Isomerλmax (nm)
2-Nitrobenzoic Acid215, 255[4]
3-Nitrobenzoic AcidNot explicitly found in search results.
4-Nitrobenzoic Acid~258

Table 5: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion and its fragments. For all isomers, the molecular weight is 167.12 g/mol .

IsomerIonization ModeKey m/z Values
2-Nitrobenzoic AcidESI-166.1 [M-H]⁻[5]
3-Nitrobenzoic AcidESI-166.1 [M-H]⁻[5]
4-Nitrobenzoic AcidEI167 [M]⁺, 150, 121, 93, 65[6][7]

Experimental Workflow and Methodologies

The following diagram illustrates the general workflow for the spectroscopic comparison of the nitrobenzoic acid isomers.

Spectroscopic_Comparison_Workflow Experimental Workflow for Spectroscopic Comparison cluster_isomers Nitrobenzoic Acid Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Ortho 2-Nitrobenzoic Acid IR IR Spectroscopy Ortho->IR NMR NMR Spectroscopy Ortho->NMR UV_Vis UV-Vis Spectroscopy Ortho->UV_Vis MS Mass Spectrometry Ortho->MS Meta 3-Nitrobenzoic Acid Meta->IR Meta->NMR Meta->UV_Vis Meta->MS Para 4-Nitrobenzoic Acid Para->IR Para->NMR Para->UV_Vis Para->MS IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts NMR->NMR_Data UV_Vis_Data Absorption Maxima UV_Vis->UV_Vis_Data MS_Data Mass-to-Charge Ratios MS->MS_Data Comparison Comparative Analysis IR_Data->Comparison NMR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of nitrobenzoic acid isomers.

Detailed Experimental Protocols

1. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid nitrobenzoic acid isomer is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. The data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the nitrobenzoic acid isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[1]

  • Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz or 500 MHz).[1]

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.[1]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Stock solutions of each nitrobenzoic acid isomer are prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent, such as ethanol.[1][8] These stock solutions are then diluted to an appropriate concentration to ensure that the absorbance values are within the linear range of the instrument (typically 0.1-1.0).[1]

  • Instrumentation: A UV-Vis spectrophotometer.[1]

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.[1] A baseline correction is performed using the solvent as a reference.[1]

4. Mass Spectrometry (MS)

  • Sample Preparation: For techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.[9] For Electron Ionization (EI), the sample is introduced into the ion source, where it is vaporized and bombarded with electrons.

  • Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode. Data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragments.

References

A Comparative Guide to the Reactivity of Methyl-nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric forms of methyl-nitrobenzoic acid are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The specific arrangement of the methyl, nitro, and carboxylic acid groups on the aromatic ring profoundly influences the molecule's physicochemical properties and chemical reactivity. Understanding these differences is critical for selecting the appropriate isomer for a given synthetic route and for predicting its behavior in chemical transformations. This guide provides an objective comparison of the reactivity of methyl-nitrobenzoic acid isomers, supported by available experimental data and detailed methodologies.

The Influence of Substituent Position on Reactivity

The reactivity of a substituted benzene ring is governed by the interplay of the electronic and steric effects of its substituents. In methyl-nitrobenzoic acid isomers, the following effects are at play:

  • Nitro Group (-NO₂): A strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). It is a deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

  • Carboxylic Acid Group (-COOH): An electron-withdrawing group (-I effect) and also a meta-directing, deactivating group for electrophilic aromatic substitution.

  • Methyl Group (-CH₃): An electron-donating group through the inductive effect (+I) and hyperconjugation. It is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

The relative positions of these three groups dictate the overall electronic environment of the aromatic ring and the steric accessibility of the reactive centers, leading to significant differences in acidity and reactivity among the isomers.

Acidity (pKa) Comparison

The acidity of the carboxylic acid group is a key parameter reflecting the electronic effects of the other substituents. Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), resulting in a stronger acid (lower pKa). The nitro group, being strongly electron-withdrawing, significantly increases the acidity of all methyl-nitrobenzoic acid isomers compared to benzoic acid (pKa ≈ 4.2) and toluic acid isomers.

The position of the nitro group relative to the carboxylic acid is the most dominant factor. A nitro group in the ortho or para position can exert a strong resonance-withdrawing effect, leading to greater stabilization of the carboxylate anion and thus higher acidity. The methyl group, being electron-donating, generally decreases acidity. However, the interplay of these effects and steric factors, particularly the "ortho-effect," can lead to non-intuitive trends. The ortho-effect, where a substituent in the position adjacent to the carboxylic acid group forces it out of the plane of the benzene ring, can disrupt resonance and increase acidity by facilitating proton donation.

Table 1: Physicochemical Properties of Selected Methyl-nitrobenzoic Acid Isomers and Reference Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (in water)
Benzoic AcidC₇H₆O₂122.12122.44.20
2-Nitrobenzoic AcidC₇H₅NO₄167.12146-148~2.17[1]
3-Nitrobenzoic AcidC₇H₅NO₄167.12139-141~3.47[1][2]
4-Nitrobenzoic AcidC₇H₅NO₄167.12240-242~3.44[1]
2-Methylbenzoic Acid (o-Toluic Acid)C₈H₈O₂136.15103-1053.90[3]
3-Methylbenzoic Acid (m-Toluic Acid)C₈H₈O₂136.15111-1134.27[3]
4-Methylbenzoic Acid (p-Toluic Acid)C₈H₈O₂136.15179-1814.36[3]
2-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.15182-184Data not readily available
2-Methyl-4-nitrobenzoic acidC₈H₇NO₄181.15151-1521.86[4]
2-Methyl-5-nitrobenzoic acidC₈H₇NO₄181.15175-177Data not readily available
3-Methyl-4-nitrobenzoic acidC₈H₇NO₄181.15215-218Data not readily available
4-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.15210-213Data not readily available
5-Methyl-2-nitrobenzoic acidC₈H₇NO₄181.15134-136Data not readily available

Note: The availability of experimental pKa values for all methyl-nitrobenzoic acid isomers is limited in the public domain. The provided data is based on available search results.

G Factors Influencing Acidity of Methyl-nitrobenzoic Acids substituents Substituent Effects electronic Electronic Effects substituents->electronic steric Steric Effects (Ortho-effect) substituents->steric acidity Carboxylic Acid Acidity (pKa) electronic->acidity -I, -M effects of -NO2 +I effect of -CH3 steric->acidity Disruption of resonance

Caption: Factors influencing the acidity of methyl-nitrobenzoic acid isomers.

Reactivity in Key Transformations

Esterification of the Carboxylic Acid Group

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a fundamental transformation. The rate of this reaction is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-withdrawing groups, such as the nitro group, can slightly increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. Conversely, electron-donating groups like the methyl group may slightly decrease the rate.

  • Steric Hindrance: This is often the dominant factor. Substituents in the ortho position to the carboxylic acid group can sterically hinder the approach of the alcohol nucleophile, significantly slowing down the reaction rate. Isomers with one or two ortho substituents (e.g., 2-methyl-3-nitrobenzoic acid, 2-methyl-5-nitrobenzoic acid) are expected to undergo esterification more slowly than isomers where the ortho positions are unsubstituted (e.g., 4-methyl-3-nitrobenzoic acid).

Table 2: Qualitative Comparison of Expected Esterification Rates

IsomerOrtho Substituents to -COOHExpected Relative Rate
4-Methyl-3-nitrobenzoic acidNoneFast
3-Methyl-4-nitrobenzoic acidNoneFast
3-Methyl-5-nitrobenzoic acidNoneFast
5-Methyl-2-nitrobenzoic acidNitro groupSlow
2-Methyl-3-nitrobenzoic acidMethyl groupSlow
2-Methyl-4-nitrobenzoic acidMethyl groupSlow
2-Methyl-5-nitrobenzoic acidMethyl groupSlow
3-Methyl-2-nitrobenzoic acidNitro groupSlow
4-Methyl-2-nitrobenzoic acidNitro groupSlow
Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial step in the synthesis of many pharmaceuticals, yielding aminomethyl-benzoic acids.[5] This transformation is commonly achieved through catalytic hydrogenation (e.g., using H₂, Pd/C) or with reducing agents like Sn/HCl.

The rate of nitro group reduction is also sensitive to steric hindrance. Substituents ortho to the nitro group can impede its interaction with the catalyst surface or the reducing agent.

  • Steric Hindrance: Isomers with one or two substituents ortho to the nitro group are expected to be reduced more slowly. For instance, 3-methyl-2-nitrobenzoic acid, with both a methyl and a carboxylic acid group ortho to the nitro group, would be expected to have one of the slowest reduction rates. In contrast, isomers like 3-methyl-4-nitrobenzoic acid, with no ortho substituents to the nitro group, should be reduced more readily.

Spectroscopic Comparison

NMR and IR spectroscopy are powerful tools for distinguishing between the different isomers.

Table 3: General Spectroscopic Features of Methyl-nitrobenzoic Acids

TechniqueFeatureGeneral Observations and Isomer Differentiation
¹H NMR Aromatic ProtonsThe chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. The number of distinct aromatic signals and their multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) allow for unambiguous identification of the isomer.
Methyl ProtonsA singlet peak typically between δ 2.4-2.8 ppm.
Carboxylic Acid ProtonA broad singlet at δ 10-13 ppm.
¹³C NMR Aromatic CarbonsThe number of signals in the aromatic region (typically δ 120-150 ppm) corresponds to the number of chemically non-equivalent carbons. The chemical shifts are influenced by the electronic effects of the substituents.
Carbonyl CarbonA signal around δ 165-170 ppm.
Methyl CarbonA signal around δ 15-21 ppm.
IR O-H stretch (-COOH)A very broad band from ~2500-3300 cm⁻¹.
C=O stretch (-COOH)A strong, sharp band around 1700 cm⁻¹.
N-O asymmetric stretch (-NO₂)A strong band around 1520-1550 cm⁻¹.
N-O symmetric stretch (-NO₂)A strong band around 1340-1360 cm⁻¹.
C-H out-of-plane bendingThe pattern of bands in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Note: Chemical shifts and wavenumbers are approximate and can vary with the solvent and instrument used.[6][7]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the methyl-nitrobenzoic acid isomer with a standardized strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.

Materials and Equipment:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • 0.01 M solution of the methyl-nitrobenzoic acid isomer in a suitable solvent (e.g., water or a water-acetonitrile mixture for less soluble isomers)

  • Standard pH buffers for calibration

Procedure:

  • Calibrate the pH meter using standard buffers.

  • Pipette a known volume (e.g., 25 mL) of the 0.01 M acid solution into a beaker.

  • Immerse the calibrated pH electrode and add a magnetic stir bar.

  • Record the initial pH.

  • Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (the point of the steepest pH change).

  • Plot a graph of pH versus the volume of NaOH added.

  • Determine the equivalence point volume. The pKa is the pH at half of the equivalence point volume.[8]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prepare_acid Prepare Acid Solution titrate Titrate with NaOH prepare_acid->titrate record_pH Record pH titrate->record_pH add increments record_pH->titrate plot Plot pH vs. Volume record_pH->plot determine_eq Determine Equivalence Point plot->determine_eq calculate_pKa pKa = pH at 1/2 Equivalence Point determine_eq->calculate_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Fischer Esterification of a Methyl-nitrobenzoic Acid

This protocol describes a general procedure for the synthesis of the methyl ester of a methyl-nitrobenzoic acid isomer.

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Methyl-nitrobenzoic acid isomer

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Place the methyl-nitrobenzoic acid (1 equivalent) and an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove most of the methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

  • The product can be purified by recrystallization or column chromatography if necessary.[9]

Catalytic Hydrogenation for Nitro Group Reduction

This protocol provides a general method for the reduction of the nitro group to an amine.

Materials and Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of hydrogen)

  • Reaction flask

  • Magnetic stirrer

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Methyl-nitrobenzoic acid isomer

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen source

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a reaction flask, dissolve the methyl-nitrobenzoic acid isomer in a suitable solvent.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aminomethyl-benzoic acid.

  • The product can be purified by recrystallization if necessary.

G General Workflow for Catalytic Hydrogenation start Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenation Hydrogenate (H2 atmosphere) add_catalyst->hydrogenation monitor Monitor Reaction (TLC) hydrogenation->monitor monitor->hydrogenation filtration Filter through Celite monitor->filtration Reaction Complete evaporation Solvent Evaporation filtration->evaporation product Purified Amino-methyl-benzoic Acid evaporation->product

Caption: Generalized workflow for the catalytic hydrogenation of a methyl-nitrobenzoic acid.

References

A Comparative Guide to Purity Analysis of Synthesized 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the Comprehensive Purity Assessment of 2-Methyl-6-nitrobenzoic Acid.

The accurate determination of purity for synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. For this compound, a key intermediate in the synthesis of various organic molecules, ensuring high purity is critical for the reliability of subsequent reactions and the safety of final products. This guide provides a detailed comparison of three powerful analytical techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The choice of an analytical method for purity determination is contingent on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined relative to a certified internal standard.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection.
Selectivity High; can separate the main component from structurally similar impurities.High; provides structural information that aids in the identification of impurities.Very high; combines chromatographic separation with mass analysis for confident peak identification.
Accuracy High (typical recovery of 98-102%).Very high; considered a primary ratio method, with errors often <1%.High, especially with the use of an appropriate internal standard.
Precision High (typical RSD < 2%).High, with excellent reproducibility.High for replicate measurements.
Sensitivity High (typically in the µg/mL to ng/mL range).Moderate; generally less sensitive than chromatographic methods.Very high (ng/mL to pg/mL range for detectable impurities).
Typical Analytes Main component, non-volatile impurities (e.g., positional isomers, starting materials, over-oxidation products).Main component and any impurity with a unique NMR signal.Volatile and semi-volatile impurities (e.g., residual solvents, volatile starting materials). Requires derivatization for the main compound.
Advantages Robust, widely available, high-throughput, excellent for routine quality control.Primary method (can provide purity without a reference standard of the analyte), provides structural information.Excellent for identifying and quantifying volatile impurities, high specificity.
Disadvantages Requires a reference standard for accurate quantification, may not detect non-chromophoric impurities.Lower throughput, requires a high-field NMR spectrometer and a certified internal standard, potential for signal overlap.Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity.

Quantitative Data Summary

The purity of synthesized this compound can be determined by various analytical techniques, with results often being method-dependent. Below is a table of illustrative quantitative data that might be obtained from the analysis of a single batch of synthesized this compound.

Analytical MethodPurity (%)Key Impurities Detected
HPLC-UV 99.23-Nitro-2-methylbenzoic acid (0.5%), 3-nitro-o-xylene (0.2%), Unknown (0.1%)
qNMR 99.1Quantified against an internal standard; minor signals consistent with isomeric impurities observed.
GC-MS (of derivatized sample) >99% (main component)Toluene (residual solvent, 50 ppm), Dichloromethane (residual solvent, 20 ppm)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The purity of the sample is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a highly accurate method for purity determination without the need for a specific reference standard of the analyte.

1. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe suitable for ¹H detection.

  • Internal Standard: A certified reference material (CRM) with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have resonances that do not overlap with the analyte signals.

  • Solvent: A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Processing and Calculation:

  • Process the acquired spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities and requires derivatization of the carboxylic acid to make it amenable to GC analysis.

1. Derivatization (Esterification):

  • To a solution of this compound in a suitable solvent (e.g., methanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for several hours.

  • After cooling, neutralize the solution and extract the resulting methyl ester with an organic solvent.

  • Dry the organic layer and concentrate it for GC-MS analysis.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 min at 280 °C.

  • Inlet Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

3. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percentage, assuming similar response factors for structurally related compounds.

Visualization of Workflows and Signaling Pathways

Experimental and Logical Workflows

G Purity Analysis Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_results Data Interpretation & Comparison synthesis Synthesis of this compound crude_product Crude Product synthesis->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification purified_product Purified Product purification->purified_product hplc HPLC-UV Analysis purified_product->hplc qnmr qNMR Analysis purified_product->qnmr gcms GC-MS Analysis (with derivatization) purified_product->gcms mp Melting Point Determination purified_product->mp hplc_data Purity, Impurity Profile (non-volatile) hplc->hplc_data qnmr_data Absolute Purity, Structural Confirmation qnmr->qnmr_data gcms_data Volatile Impurity Profile gcms->gcms_data mp_data Purity Indication (Range) mp->mp_data comparison Comparative Purity Assessment hplc_data->comparison qnmr_data->comparison gcms_data->comparison mp_data->comparison final_report Final Purity Report comparison->final_report

Caption: A logical workflow for the comprehensive purity analysis of synthesized this compound.

Signaling Pathway

Nitroaromatic compounds can induce cellular responses, including the modulation of inflammatory pathways. One key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation. Some nitroaromatic compounds have been shown to inhibit this pathway.

G Inhibition of NF-κB Signaling by a Nitroaromatic Compound cluster_stimulus Inflammatory Stimulus cluster_pathway Canonical NF-κB Pathway cluster_inhibition Inhibition cluster_response Cellular Response stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκBα ikk_complex->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases ikb_degraded ikb->ikb_degraded nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Gene Transcription nucleus->gene_expression induces nitro_compound This compound Derivative nitro_compound->ikk_complex inhibits cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) gene_expression->cytokines

Caption: A diagram illustrating the potential inhibitory effect of a nitroaromatic compound on the NF-κB signaling pathway.

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-6-nitrobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, is principally achieved through two primary routes: the direct nitration of 2-methylbenzoic acid and the oxidation of 3-nitro-o-xylene. The selection of an appropriate synthetic strategy and catalytic system is critical for optimizing yield, regioselectivity, and process safety. This guide provides an objective comparison of different approaches, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Comparative Performance of Synthesis Routes

The synthesis of this compound is complicated by the challenge of achieving high regioselectivity. The direct nitration of 2-methylbenzoic acid often leads to a mixture of isomers, while the oxidation of 3-nitro-o-xylene presents a more selective, albeit potentially more hazardous, alternative.

Route 1: Direct Nitration of 2-Methylbenzoic Acid

The direct nitration of 2-methylbenzoic acid involves an electrophilic aromatic substitution reaction. The directing effects of the methyl group (ortho-, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) are in opposition, making the selective synthesis of the 2-methyl-6-nitro isomer challenging. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. However, this method often results in a mixture of isomers, with the desired product being a minor component due to steric hindrance.

Due to the inherent difficulties in controlling the regioselectivity of this reaction, there is a lack of specific catalytic systems reported in the literature that selectively yield the 2-methyl-6-nitro isomer. The primary method of control involves manipulating reaction conditions such as temperature.

Route 2: Oxidation of 3-nitro-o-xylene

A more widely utilized and selective method for the synthesis of this compound is the oxidation of 3-nitro-o-xylene. This approach offers better control over the final product distribution. Various oxidizing systems can be employed, with notable examples including nitric acid with oxygen and chromyl acetate.

A patented method describes the co-production of this compound and 3-nitro-2-methylbenzoic acid by oxidizing 3-nitro-o-xylene with dilute nitric acid and oxygen under pressure.[1][2] This process avoids the use of highly concentrated nitric acid, mitigating some of the associated risks.[1][2] The reaction conditions, particularly the concentration of nitric acid, temperature, and pressure, significantly influence the product distribution.

Another documented method involves the oxidation of 3-nitro-o-xylene with chromyl acetate, which selectively attacks the methyl group remote from the nitro-group, yielding 2-methyl-3-nitrobenzylidene diacetate as an intermediate.[3]

Data Presentation: Comparison of Oxidizing Systems for 3-nitro-o-xylene

The following table summarizes the experimental data from different oxidizing systems for the synthesis of this compound from 3-nitro-o-xylene, based on a patented method.[1][2]

Oxidizing System Starting Material Temperature (°C) Pressure (MPa) Reaction Time (h) Product Composition in Crude Product (%)
System 1 [2]3-nitro-o-xylene (200g) in 30% Nitric Acid (1000g)130-1402.2-2.57This compound: 15.923-nitro-2-methylbenzoic acid: 60.743-nitrophthalic acid: 6.633-nitro-o-xylene: 8.66
System 2 [2]3-nitro-o-xylene (200g) in 35% Nitric Acid (1000g)120-1302.0-2.212This compound: 24.73-nitro-2-methylbenzoic acid: 35.23-nitrophthalic acid: 21.63-nitro-o-xylene: 7.47
System 3 [1]3-nitro-o-xylene (200g) in 10% Nitric Acid (1200g)145-1503.5-4.018This compound: 6.763-nitro-2-methylbenzoic acid: 80.043-nitrophthalic acid: 2.713-nitro-o-xylene: 5.36

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-nitro-o-xylene with Nitric Acid and Oxygen (Representative Protocol based on System 2)[2]

Materials:

  • 3-nitro-o-xylene (200 g)

  • 35% Nitric acid (1000 g)

  • Oxygen gas

  • Methanol

  • Sulfuric acid (catalyst for subsequent esterification)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • 20% Sulfuric acid

Equipment:

  • High-pressure oxidation reaction kettle with stirrer and temperature and pressure controls

  • Filtration apparatus

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Oxidation:

    • Charge the oxidation reaction kettle with 3-nitro-o-xylene (200 g) and 35% nitric acid (1000 g).

    • Seal the reactor and begin stirring.

    • Heat the mixture to 120-130 °C.

    • Introduce oxygen into the reactor to a pressure of 2.0-2.2 MPa.

    • Maintain these conditions with continuous stirring for 12 hours.

  • Isolation of Crude Product:

    • After the reaction is complete, cool the reactor to 10-20 °C.

    • Discharge the reaction mixture and filter to obtain the crude product. The crude product will be a mixture of this compound, 3-nitro-2-methylbenzoic acid, 3-nitrophthalic acid, and unreacted 3-nitro-o-xylene.

  • Purification and Separation (Illustrative Example):

    • The crude product is washed with water.

    • The washed crude product is then subjected to an esterification process to separate the isomers. Methanol and a catalytic amount of sulfuric acid are added, and the mixture is refluxed. This selectively esterifies the 3-nitro-2-methylbenzoic acid.

    • After esterification, the methanol is recovered by distillation.

    • The pH of the concentrated solution is adjusted with a sodium hydroxide solution, leading to the separation of an organic layer (containing methyl 3-nitro-2-methylbenzoate) and an aqueous layer (containing the sodium salt of this compound).

    • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane) to remove any remaining organic impurities.

    • The pH of the aqueous layer is then adjusted to 1-2 with 20% sulfuric acid to precipitate the this compound.

    • The solid product is collected by filtration, washed with water, and dried.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the oxidation of 3-nitro-o-xylene.

G cluster_oxidation Oxidation Stage cluster_purification Purification & Isolation Stage A 3-nitro-o-xylene + Dilute Nitric Acid B High-Pressure Reactor A->B Charge Reactor C Crude Product Mixture B->C Reaction & Cooldown D Esterification (Methanol, H₂SO₄) C->D Selective Reaction E pH Adjustment & Liquid-Liquid Separation D->E F Aqueous Layer (Sodium 2-methyl-6-nitrobenzoate) E->F Aqueous Phase I Organic Layer (Methyl 3-nitro-2-methylbenzoate) E->I Organic Phase G Acidification & Precipitation F->G H Pure this compound G->H Filtration & Drying

Caption: Workflow for the synthesis and purification of this compound.

References

Benchmarking the Synthesis of 2-Methyl-6-nitrobenzoic Acid: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project outcomes. 2-Methyl-6-nitrobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive benchmark of established literature methods for the synthesis of this compound, presenting a comparative analysis of reaction parameters, yields, and product purity. The information is intended to assist researchers in selecting the most suitable synthetic route based on their specific laboratory capabilities and project requirements.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has been approached through various methodologies, with the oxidation of 3-nitro-o-xylene being a prominent route described in the literature.[2][3] An alternative, though less detailed in readily available protocols for this specific isomer, is the direct nitration of 2-methylbenzoic acid.[4] The following tables summarize the quantitative data from different published methods, providing a clear comparison of their efficiencies.

Parameter Method A: Oxidation of 3-nitro-o-xylene (High Temperature/Pressure) [2][5]Method B: Oxidation of 3-nitro-o-xylene (Low Temperature/Pressure) [3]
Starting Material 3-nitro-o-xylene3-nitro-o-xylene
Key Reagents Nitric acid (10-35%), OxygenSodium hydroxide, Ethanol, Oxygen
Temperature 120-150°C65°C
Pressure 2.0-4.0 MPa1.8 MPa
Reaction Time 7-18 hours24 hours
Reported Yield Not explicitly stated for the isolated product, but part of a co-production mixture.64%
Reported Purity 97.5% (HPLC) after purificationNot explicitly stated

Table 1: Comparison of key reaction parameters and outcomes for the synthesis of this compound.

Method Starting Material Crude Product Composition (HPLC Purity %) Final Product Purity (%)
Oxidation with 30% Nitric Acid [2][5]3-nitro-o-xylene15.92% this compound, 60.74% 3-nitro-2-methylbenzoic acid, 6.63% 3-nitrophthalic acid, 8.66% 3-nitro-o-xylene97.5% (after separation and purification)
Oxidation with 35% Nitric Acid [5]3-nitro-o-xylene24.7% this compound, 35.2% 3-nitro-2-methylbenzoic acid, 21.6% 3-nitrophthalic acid, 7.47% 3-nitro-o-xyleneNot explicitly stated
Oxidation with 10% Nitric Acid [2][5]3-nitro-o-xylene6.76% this compound, 80.04% 3-nitro-2-methylbenzoic acid, 2.71% 3-nitrophthalic acid, 5.36% 3-nitro-o-xyleneNot explicitly stated
Oxidation with NaOH/Ethanol [3]3-nitro-o-xyleneNot detailedNot detailed, but a 64% yield of the target product was obtained after column chromatography.

Table 2: Purity data for crude and final products from various synthesis methods.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are provided to enable researchers to reproduce the synthesis of this compound.

Method A: Oxidation of 3-nitro-o-xylene with Nitric Acid (Co-production Method) [2][5]

This method results in the co-production of this compound and 3-nitro-2-methylbenzoic acid.

  • Reaction Setup : A mixture of 3-nitro-o-xylene (200 g) and dilute nitric acid (e.g., 30%, 1000 g) is charged into an oxidation reaction kettle.

  • Reaction Conditions : The mixture is heated to 130-140°C, and oxygen is introduced to a pressure of 2.2-2.5 MPa. The reaction is maintained with stirring for 7 hours.

  • Work-up : The reaction mixture is cooled to 20-30°C and filtered to obtain a crude product.

  • Purification : The crude product is then subjected to a multi-step purification process involving washing, esterification, pH adjustment, and extraction to separate the this compound from the co-product, 3-nitro-2-methylbenzoic acid. The final product is obtained by filtration and drying.

Method B: Oxidation of 3-nitro-o-xylene with Sodium Hydroxide/Ethanol [3]

  • Reaction Setup : To a 100 mL autoclave, add 1,2-dimethyl-3-nitrobenzene (453 mg, 3 mmol), sodium hydroxide (0.9 g, 22.5 mmol), and 5 mL of ethanol.

  • Reaction Conditions : After purging with oxygen three times, the oxygen pressure is maintained at 1.8 MPa. The reaction is carried out in an oil bath at 65°C for 24 hours.

  • Work-up : Upon completion, the reaction mixture is diluted with methanol, and the pH is adjusted to 6-7 for neutralization.

  • Purification : The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and dried. The target product, this compound, is isolated by column chromatography.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound via the oxidation of 3-nitro-o-xylene, followed by purification.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with 3-nitro-o-xylene and Oxidizing Agents B Heat and Pressurize with Oxygen A->B C Stir for Specified Duration B->C D Cool Reaction Mixture C->D Reaction Completion E Filter to Obtain Crude Product D->E F Washing / Neutralization E->F Crude Product G Separation Technique (e.g., Column Chromatography, Extraction) F->G H Isolate and Dry Final Product G->H I Final Product: This compound H->I

Caption: Generalized workflow for the synthesis of this compound.

References

Comparative Biological Activities of 2-Methyl-6-nitrobenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-Methyl-6-nitrobenzoic acid derivatives. The following sections detail their antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and methodologies.

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. While the parent compound primarily serves as a synthetic intermediate, its derivatives have shown promise in various therapeutic areas. This is often attributed to the presence of the nitro group, which can be bio-reduced to reactive species, and the overall molecular structure which can be tailored to interact with specific biological targets. The strategic placement of the methyl and nitro groups on the benzoic acid core influences the electronic and steric properties of the molecules, paving the way for the development of novel therapeutic agents.

Antimicrobial Activity

Nitroaromatic compounds, including derivatives of this compound, are known for their antimicrobial properties. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and cytotoxic data for a series of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives, which share structural similarities with the target class of compounds.

Compound IDSubstituent (R)Test OrganismMIC (µg/mL)Cytotoxicity (Vero Cells) (µg/mL)
3a HS. aureus125>1000
B. subtilis125
C. albicans62.5
3b 4-CH₃S. aureus125>1000
B. subtilis125
C. albicans62.5
3d 4-ClS. aureus62.5500
B. subtilis62.5
C. albicans31.25
4a HS. aureus>500>1000
B. subtilis250
C. albicans125
4d 4-ClS. aureus250>1000
B. subtilis125
C. albicans62.5
Ampicillin -S. aureus0.24-
B. subtilis0.12-
Fluconazole -C. albicans1.95-

Anti-inflammatory Activity

The anti-inflammatory potential of nitrobenzoic acid derivatives has been attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins, and the regulation of cytokine signaling.

Comparative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of a series of nitro-substituted compounds, highlighting their COX-2 inhibitory potential.

Compound IDAssayIC₅₀ (µM)
FM4 COX-2 Inhibition0.74
FM10 COX-2 Inhibition0.69
FM12 COX-2 Inhibition0.18
Compound 5 (nitrobenzamide) NO Production Inhibition (LPS-induced)3.7
Compound 6 (nitrobenzamide) NO Production Inhibition (LPS-induced)5.3

Anticancer Activity

Emerging research has pointed towards the potential of nitrobenzoate derivatives as anticancer agents. Their mechanisms of action are multifaceted and can involve the inhibition of cancer cell migration and the induction of apoptosis (programmed cell death).

Comparative Anticancer Data

The table below summarizes the in vitro anticancer activity of various nitro-substituted compounds against different cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

CompoundTarget Cell Line(s)IC₅₀
4-methyl-3-nitrobenzoic acid Non-small cell lung cancerInhibits EGF-induced migration
Nitroimidazole derivatives Breast Cancer (4T1, MDA-MB-231), Lung Cancer (A549)1.5 - 18.8 µM
Benzotriazole-imidazol-2-thiones Breast Cancer (MCF-7), Leukemia (HL-60), Colon Cancer (HCT-116)0.40 - 3.57 µM

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compounds: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared to a specific cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in the same buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) for a specific period at a controlled temperature (e.g., 37°C for 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Product Measurement: The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using methods such as ELISA or LC-MS/MS.

  • IC₅₀ Calculation: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.

Cancer Cell Migration Assay (Boyden Chamber Assay)

This assay is used to evaluate the effect of a compound on cancer cell migration.

  • Cell Preparation: Cancer cells are cultured to sub-confluency. Prior to the assay, cells are serum-starved for several hours.

  • Assay Setup: The lower chamber of a Boyden chamber (or Transwell) plate is filled with a medium containing a chemoattractant (e.g., fetal bovine serum). The upper chamber (insert) contains a porous membrane.

  • Cell Seeding: The serum-starved cells are resuspended in a serum-free medium containing the test compound at various concentrations and seeded into the upper chamber.

  • Incubation: The plate is incubated for a period sufficient to allow cell migration (e.g., 12-48 hours) at 37°C in a CO₂ incubator.

  • Quantification of Migration: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells in the presence of the test compound is compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

Inhibition of Cancer Cell Migration via Cofilin Phosphorylation Pathway

Certain nitrobenzoate derivatives have been shown to inhibit cancer cell migration by interfering with actin polymerization, a critical process for cell motility. This can be achieved by inhibiting the dephosphorylation of cofilin, a key protein in actin dynamics.

cofilin_pathway EGF EGF EGFR EGFR EGF->EGFR Rac_Cdc42 Rac/Cdc42 EGFR->Rac_Cdc42 PAK PAK Rac_Cdc42->PAK LIMK LIMK PAK->LIMK Cofilin_P Cofilin-P (Inactive) LIMK->Cofilin_P P Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Cell_Migration Cell Migration Actin_Depolymerization->Cell_Migration Nitrobenzoate 4-methyl-3-nitrobenzoic acid derivative SSH1 SSH1 Nitrobenzoate->SSH1 Inhibition SSH1->Cofilin Dephosphorylation

Inhibition of cofilin dephosphorylation by a nitrobenzoate derivative.
Modulation of Inflammatory Response via NF-κB Pathway

Nitro-derivatives can exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Nitro_Derivative Nitro-derivative Nitro_Derivative->IKK Inhibition

Inhibition of the NF-κB signaling pathway by a nitro-derivative.
General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of novel this compound derivatives.

workflow Synthesis Synthesis of 2-Methyl-6-nitrobenzoic acid derivatives Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Anti-inflammatory, Anticancer) Primary_Screening->Secondary_Screening Active Compounds Hit_Compounds Hit Compounds Secondary_Screening->Hit_Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Hit_Compounds->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

General workflow for biological activity screening.

Comparative Analysis of 2-Methyl-6-nitrobenzoic Acid Analogs: A Focus on Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide will focus on a series of N-substituted 2-hydroxymethylbenzamide derivatives to illustrate the principles of SAR, providing quantitative data, detailed experimental protocols, and visualizations as requested. This serves as a practical example of the methodologies employed in medicinal chemistry to discern the relationships between a molecule's structure and its pharmacological activity.

Anti-Inflammatory Activity of N-Substituted 2-Hydroxymethylbenzamide Derivatives

The anti-inflammatory efficacy of a series of synthesized N-substituted 2-hydroxymethylbenzamide derivatives was assessed using the carrageenan-induced paw edema model in rats.[2] The results, presented as the percentage inhibition of edema at a 100 mg/kg dose, offer a clear quantitative comparison of the compounds' performance against the standard drug, Indomethacin.

Compound IDR Group% Inhibition of Edema[2]
3a -CH₂-piperazinyl25.3
3b -CH₂-morpholinyl29.5
3c -CH₂-CH₂-piperazinyl33.8
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
3e -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.1
3f -CH₂-CH₂-CH₂-morpholinyl38.0
Indomethacin (Standard Drug)56.3

Structure-Activity Relationship Analysis

The data from the anti-inflammatory screening reveals several key structure-activity relationships for these 2-hydroxymethylbenzamide derivatives:

  • Influence of the N-substituent: The nature of the substituent on the amide nitrogen is a critical determinant of anti-inflammatory activity.

  • Effect of the Linker Length: Increasing the alkyl chain length between the amide and the heterocyclic ring from one carbon (in 3a ) to two carbons (in 3c ) generally leads to an increase in activity. However, a further extension to a three-carbon chain results in a slight decrease in potency, as seen in the comparison between 3d and 3e .[2]

  • Impact of the Heterocyclic Moiety: The presence of a substituted piperazine ring significantly enhances anti-inflammatory activity when compared to an unsubstituted piperazine or a morpholine ring.[2]

Proposed Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. It is plausible that the 2-hydroxymethyl benzoic acid derivatives share a similar mechanism of action. The diagram below illustrates a simplified representation of the COX pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 (Target of NSAIDs) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Benzoic_Acid_Derivatives 2-Hydroxymethyl Benzoic Acid Derivatives Benzoic_Acid_Derivatives->COX_Enzymes Inhibition

A simplified diagram of the proposed mechanism of action via the cyclooxygenase pathway.

Experimental Protocols

Synthesis of N-Substituted 2-Hydroxymethylbenzamides (General Procedure)

The synthesis of the target N-substituted 2-hydroxymethylbenzamide derivatives is a multi-step process that begins with the protection of the hydroxyl group of 2-hydroxymethyl benzoic acid, followed by amide bond formation, and concluding with deprotection.

Synthesis_Workflow Start 2-Hydroxymethyl Benzoic Acid Step1 Protection of -OH group Start->Step1 Intermediate1 Protected Acid Step1->Intermediate1 Step2 Amide Coupling with appropriate amine Intermediate1->Step2 Intermediate2 Protected Amide Step2->Intermediate2 Step3 Deprotection of -OH group Intermediate2->Step3 Final_Product N-Substituted 2-Hydroxymethylbenzamide Step3->Final_Product

General synthetic workflow for N-substituted 2-hydroxymethylbenzamides.
Anti-Inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan, when injected into the sub-plantar tissue of a rat's hind paw, induces a localized inflammatory response characterized by edema (swelling).[2] The volume of the paw is measured before and after the carrageenan injection. The test compound is administered before the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema in comparison to a control group that receives only the vehicle.

Procedure:

  • Male Wistar rats are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds (100 mg/kg), standard drug (Indomethacin), or vehicle (control) are administered orally.

  • After a set period (e.g., 1 hour) to allow for drug absorption, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] * 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the drug-treated group

Conclusion

While a detailed structure-activity relationship for a series of 2-Methyl-6-nitrobenzoic acid analogs remains to be elucidated in published research, the analysis of structurally related benzoic acid derivatives provides valuable insights into the principles of medicinal chemistry and drug design. The study of N-substituted 2-hydroxymethylbenzamides demonstrates how systematic modifications to a core scaffold can significantly impact biological activity. The length of a linker, and the nature of a terminal heterocyclic group all play crucial roles in defining the anti-inflammatory potency of these compounds. Further research into the synthesis and biological evaluation of a dedicated series of this compound analogs could uncover novel therapeutic agents with a range of potential applications.

References

Comparative Cross-Reactivity Analysis of 2-Methyl-6-nitrobenzoic Acid: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a predictive analysis of the cross-reactivity of 2-Methyl-6-nitrobenzoic acid with structurally similar compounds. The predictions are based on established principles of molecular recognition in immunoassays, where the structural and electronic similarities between the target analyte and potential cross-reactants are key determinants of antibody binding.[2] This document also outlines a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to empirically determine the cross-reactivity of this compound and its analogs.

Predicted Cross-Reactivity of this compound and Structural Analogs

The following table summarizes the predicted cross-reactivity of this compound and a selection of its structural analogs in a hypothetical competitive ELISA designed for its specific detection. The rationale for each prediction is based on the degree of structural and electronic similarity to the target analyte.

CompoundStructurePredicted Cross-Reactivity (%)Rationale for Prediction
This compound Target Analyte 100 Reference compound.
2-Methylbenzoic acidLacks the 6-nitro groupLow to ModerateThe nitro group is a significant electronic and structural feature; its absence is likely to substantially decrease antibody recognition.[2]
6-Nitro-o-toluic acid (synonym for this compound)Identical to target100This is a synonym for the target analyte.[3]
2,6-Dimethylbenzoic acidNitro group replaced by a methyl groupLowThe substitution of a nitro group with a methyl group significantly alters the electronic properties and steric hindrance of the molecule.
2-Nitrobenzoic acidLacks the 6-methyl groupModerate to HighThe nitro group and carboxylic acid in the ortho position are key recognition features. The absence of the methyl group may reduce binding affinity.[2]
3-Methyl-2-nitrobenzoic acidIsomeric formModerateThe relative positions of the methyl, nitro, and carboxylic acid groups are critical for specific antibody binding. A change in their positions is expected to lower the affinity.[2]
Benzoic acidLacks both methyl and nitro groupsLowWhile the basic benzoic acid scaffold is present, the absence of the key methyl and nitro substituents makes significant cross-reactivity unlikely.[2]

Experimental Protocols

To empirically validate the predicted cross-reactivity, a competitive ELISA is the recommended method for small molecules like this compound.[4][5][6]

Competitive ELISA Protocol for Cross-Reactivity Determination

This protocol describes a standardized method for determining the cross-reactivity of related compounds against a target analyte (this compound).

1. Materials and Reagents:

  • 96-well microtiter plates

  • Anti-2-Methyl-6-nitrobenzoic acid antibody (specific polyclonal or monoclonal)

  • This compound-protein conjugate (e.g., -BSA or -OVA) for coating

  • This compound standard

  • Structural analogs for cross-reactivity testing

  • Goat anti-rabbit IgG-HRP (or other appropriate secondary antibody-enzyme conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

2. Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Empty the plate and wash 3 times with 200 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each structural analog in PBST.

    • Add 50 µL of the standard or analog dilutions to the appropriate wells.

    • Add 50 µL of the diluted anti-2-Methyl-6-nitrobenzoic acid antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Repeat the washing step as described above.

  • Detection:

    • Add 100 µL of the diluted secondary antibody-enzyme conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Repeat the washing step, but increase to 5 washes.

  • Signal Development:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a plate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each structural analog.

  • Calculate the percent cross-reactivity for each analog using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of analog) x 100

Visualizations

G cluster_target Target Analyte cluster_analogs Structural Analogs target This compound analog1 2-Methylbenzoic acid analog2 2-Nitrobenzoic acid analog3 3-Methyl-2-nitrobenzoic acid analog4 Benzoic acid G cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection coating Coat plate with 2-M-6-NBA-protein conjugate wash1 Wash coating->wash1 blocking Block non-specific sites wash1->blocking add_samples Add standards or analogs and primary antibody blocking->add_samples incubation1 Incubate add_samples->incubation1 wash2 Wash incubation1->wash2 add_secondary Add HRP-conjugated secondary antibody wash2->add_secondary incubation2 Incubate add_secondary->incubation2 wash3 Wash incubation2->wash3 add_substrate Add TMB substrate wash3->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

References

Safety Operating Guide

Proper Disposal of 2-Methyl-6-nitrobenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-6-nitrobenzoic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is vital to prevent hazardous chemical reactions and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat. If there is a risk of generating dust, appropriate respiratory protection, such as a type N95 respirator, should be used.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Incompatible Materials: To prevent potentially hazardous reactions, this compound waste must be kept separate from strong oxidizing agents and strong bases.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 13506-76-8
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol [1]
Appearance Yellow to brown powder or crystals[1]
Melting Point 151-159 °C[1]
pKa 1.87 (at 25°C)[2]
Water Solubility Insoluble[3]
Storage Class 11 (Combustible Solids)
Storage Temperature Room Temperature[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to manage it as hazardous chemical waste, ensuring collection by a licensed environmental services company. Under no circumstances should this chemical be discharged into drains or sewers.

  • Waste Identification and Segregation:

    • Clearly label the waste as "this compound."

    • Segregate this waste stream from other chemical wastes, particularly from incompatible materials such as strong oxidizing agents and bases, to prevent dangerous reactions.[4]

  • Containerization:

    • Use a dedicated, suitable, and properly sealed container for the waste. The original container is often the best choice if it is in good condition.[4]

    • Ensure the container is chemically compatible and free from any leaks or damage.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage:

    • Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

    • The storage area should be secure to prevent unauthorized access.[4]

    • Ensure secondary containment is in place to mitigate any potential leaks.[4]

  • Collection and Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup for the waste.[4]

    • The disposal must be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

Experimental Protocols

Small Spill Cleanup Procedure:

In the event of a small spill of this compound, the following cleanup protocol should be followed:

  • Remove Ignition Sources: Immediately remove all sources of ignition from the area, as the compound is combustible.[3]

  • Dampen the Spill: To prevent the generation of dust, dampen the solid spill material with 60-70% ethanol.[3]

  • Collect the Material: Carefully transfer the dampened material into a suitable, labeled container for chemical waste. Use absorbent paper dampened with 60-70% ethanol to collect any remaining residue.[3]

  • Decontaminate the Area: Wash all contaminated surfaces with 60-70% ethanol followed by a thorough washing with a soap and water solution.[3]

  • Dispose of Contaminated Materials: Seal the absorbent paper and any contaminated cleaning materials in a vapor-tight plastic bag for proper disposal as hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Unused or Waste This compound B->C D Identify and Segregate Waste C->D E Use a Suitable, Sealed Container D->E F Label Container as 'Hazardous Waste' with Chemical Name E->F G Store in a Designated, Secure, and Ventilated Area F->G H Arrange for Pickup by a Licensed Waste Disposal Contractor G->H I Dispose of at an Approved Waste Disposal Plant H->I

Disposal Workflow for this compound

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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2-Methyl-6-nitrobenzoic acid

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